Dimesna
Description
Properties
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-51-8 | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesna | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMESNA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The chemical structure and properties of Dimesna
An In-depth Technical Guide to Dimesna: Chemical Structure, Properties, and Core Methodologies
This guide provides a comprehensive technical overview of this compound (BNP-7787), a pivotal cytoprotective agent. We will delve into its chemical architecture, mechanisms of action, and the critical experimental methodologies that underpin its development and clinical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important compound.
Introduction: The Rationale for this compound
This compound, chemically known as disodium 2,2'-dithiobis(ethanesulfonate), is the disulfide dimer and prodrug of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] Its development was driven by the need to mitigate the severe urothelial toxicity, specifically hemorrhagic cystitis, associated with oxazaphosphorine chemotherapeutic agents like ifosfamide and cyclophosphamide.[3][4] These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and causes significant damage.[3][5] this compound serves as a stable circulatory precursor that is metabolically activated to Mesna specifically within the renal system, delivering the active thiol-based detoxifying agent precisely where it is needed.[6][7] This targeted delivery mechanism is a cornerstone of its clinical utility and safety profile. Beyond uroprotection, this compound has demonstrated nephroprotective effects against platinum-based agents and exhibits intriguing activity as a disulfide bond-disrupting agent, opening new avenues for research.[1][8][9]
Chemical Identity and Physicochemical Properties
This compound is a symmetrical disulfide molecule, comprising two ethanesulfonate units linked by a disulfide bridge. This structure is critical to its function as a stable prodrug that can be readily reduced in the biological environment.[8]
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. Its nature as a disodium salt of a strong sulfonic acid dictates its high polarity and aqueous solubility, which are essential for its intravenous administration and pharmacokinetic profile.
| Property | Value / Description | Significance |
| IUPAC Name | disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | Unambiguous chemical identifier. |
| Synonyms | Mesna disulfide, BNP7787, Tavocept | Common names used in literature and clinical trials.[8][10] |
| Molecular Formula | C₄H₈Na₂O₆S₄ | Defines the elemental composition. |
| Molecular Weight | 326.34 g/mol | Important for all stoichiometric calculations and solution preparation.[11] |
| pKa | < 1 (Estimated) | The sulfonic acid groups are strongly acidic, ensuring the molecule is fully ionized at physiological pH. |
| logP (Octanol/Water) | < -2.0 (Estimated) | Indicates very high hydrophilicity, consistent with its inability to passively cross cell membranes.[12] |
| Aqueous Solubility | High (Soluble in water) | Enables formulation for intravenous administration.[12][13] |
| Appearance | White hygroscopic powder.[14] | Basic physical property for material handling. |
Pharmacodynamics and Mechanism of Action
This compound's therapeutic effects are multifaceted, stemming from its conversion to the active thiol compound, Mesna, and its intrinsic activity as a disulfide bond-disrupting agent.
Metabolic Activation and Uroprotection
The primary mechanism of this compound is its function as a prodrug. In the bloodstream, Mesna is rapidly oxidized to the more stable this compound.[2][7] this compound circulates systemically without significant interaction until it reaches the kidneys. Here, it is filtered by the glomerulus and subsequently taken up by renal tubular cells.[6] Within these cells, enzymatic systems, primarily involving glutathione reductase and the thioredoxin system, reduce the disulfide bond of this compound, releasing two molecules of active Mesna.[6][8] This newly formed Mesna is then secreted into the renal tubules and concentrated in the urine, where it neutralizes the urotoxic metabolite acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is safely excreted.[3][4][5]
Nephroprotection and Modulation of Signaling Pathways
Beyond its role in uroprotection, this compound has been shown to mitigate the nephrotoxicity of platinum-based drugs like cisplatin.[8] Furthermore, as a disulfide bond-disrupting agent (DDA), this compound can interfere with the structural integrity of proteins rich in extracellular disulfide bonds, such as the HER-family of receptor tyrosine kinases (e.g., EGFR, HER2).[1][9] Overexpression of these receptors is a hallmark of many cancers. By disrupting the disulfide bonds necessary for proper receptor folding and conformation in the endoplasmic reticulum (ER), DDAs can induce ER stress and trigger the Unfolded Protein Response (UPR).[9] This leads to the downregulation of these key oncogenic drivers and suppression of downstream pro-survival signaling, such as the Akt pathway.[9]
Caption: this compound's dual mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound is integral to its efficacy and safety. Following intravenous administration, it is rapidly distributed, with Mesna being quickly oxidized to this compound in the plasma.
| Parameter | Mean Value (± SD) | Significance | Reference |
| t½ (this compound) | 1.29 ± 0.6 hours | The elimination half-life of the prodrug in plasma. | [15] |
| Mean Residence Time (MRT) | 6.68 ± 1.05 hours | The average time the molecule stays in the body. | [15] |
| Renal Clearance (ClR) | 0.157 ± 0.156 L/hr·kg | Rate of clearance from the body via the kidneys. | [15] |
| Fraction Excreted (Urine) | 0.482 ± 0.25 (as this compound) | Represents the significant portion of the dose that is eliminated through the kidneys, enabling its targeted action. | [15] |
Synthesis and Experimental Methodologies
The synthesis of this compound and its quantification in biological matrices require precise and validated protocols. The following sections provide actionable methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common synthetic route starting from 1,2-dibromoethane. The causality behind this multi-step synthesis is to first install the water-soluble sulfonate group, then introduce a thiol precursor, and finally perform a controlled oxidation to form the desired disulfide bridge.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Sodium 2-bromoethanesulfonate [3][14]
-
To a 5-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL).
-
Heat the mixture to boiling with vigorous stirring.
-
Prepare a solution of anhydrous sodium sulfite (1.0 mole) in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over 2 hours.
-
Continue to reflux for an additional 2 hours after the addition is complete.
-
Reconfigure the apparatus for distillation and remove the ethanol and excess 1,2-dibromoethane.
-
Evaporate the remaining aqueous solution to dryness.
-
Extract the resulting solid with boiling 95% ethanol (2 L) to separate the product from sodium bromide and unreacted sodium sulfite.
-
Cool the ethanol extract to crystallize the sodium 2-bromoethanesulfonate.
Step 2: Synthesis of Mesna (Sodium 2-mercaptoethanesulfonate) [14][16] This step involves the introduction of a thiol group, often via a protected intermediate like a Bunte salt or trithiocarbonate, followed by hydrolysis.
-
Dissolve sodium 2-bromoethanesulfonate in an aqueous solution.
-
React with a sulfur nucleophile such as sodium trithiocarbonate or thiourea.
-
Hydrolyze the intermediate under acidic or basic conditions to yield 2-mercaptoethanesulfonic acid.
-
Carefully neutralize the solution with sodium hydroxide to a pH of ~6.5-7.0 to obtain Mesna.
Step 3: Oxidation of Mesna to this compound [10]
-
Dissolve the synthesized Mesna in water.
-
Adjust the pH of the solution to 9.0 using 1N sodium hydroxide. The alkaline pH facilitates the deprotonation of the thiol to the thiolate anion, which is more readily oxidized.
-
Bubble oxygen gas through the stirred solution for 48 hours at room temperature. This controlled, gentle oxidation minimizes side reactions.
-
Monitor the reaction completion by LC-MS.
-
Concentrate the aqueous solution under reduced pressure and crystallize the this compound product.
Protocol 2: Quantification of this compound and Mesna in Human Plasma by LC-MS/MS
This protocol provides a robust method for the differential quantification of the prodrug (this compound) and the active drug (Mesna). The key challenge is the instability of Mesna, which readily oxidizes to this compound ex vivo. Therefore, rapid sample processing is critical.
1. Materials and Reagents:
-
Human plasma (K₂EDTA anticoagulant)
-
This compound and Mesna analytical standards
-
Internal Standard (IS), e.g., p-aminobenzoic acid[11]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium borohydride (for total Mesna analysis)
2. Sample Preparation:
-
Thaw plasma samples on ice to minimize oxidation.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to stabilize the thiol group of Mesna.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis. This fraction contains "free Mesna" and this compound.
-
(Optional for Total Mesna): To a separate 100 µL plasma aliquot, add a reducing agent like sodium borohydride to quantitatively convert all this compound to Mesna before protein precipitation. This allows for the determination of total Mesna (free + this compound-derived).[11]
3. LC-MS/MS Conditions: [17]
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting at high aqueous content (e.g., 98% A) and ramping to high organic content (e.g., 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI), typically in negative mode.
-
MRM Transitions:
-
Mesna: Monitor the transition for the deprotonated molecule [M-H]⁻.
-
This compound: Monitor the transition for the [M-2Na]²⁻ or [M-H]⁻ ion.
-
IS: Monitor the specific transition for the chosen internal standard.
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.
Protocol 3: In Vitro this compound Reduction Assay
This assay validates the core bioactivation mechanism of this compound. It measures the conversion of this compound to Mesna in the presence of a biologically relevant enzymatic system, such as liver or kidney subcellular fractions.
1. Materials and Reagents:
-
This compound
-
Rat or human liver S9 fraction (contains cytosolic enzymes)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system as described in Protocol 2.
2. Assay Procedure:
-
Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm to 37°C.
-
In microcentrifuge tubes, add the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL).
-
Add the this compound solution to initiate the reaction (e.g., to a final concentration of 10 µM). Include control incubations without S9 fraction and without the NADPH system to measure non-enzymatic and NADPH-independent reduction, respectively.
-
Incubate the reactions in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of Mesna using the LC-MS/MS method described in Protocol 2.
3. Data Analysis:
-
Plot the concentration of Mesna formed over time.
-
Calculate the initial rate of formation to determine the kinetics of this compound reduction.
Clinical Applications and Future Directions
This compound's primary, well-established application is as a uroprotectant during high-dose ifosfamide and cyclophosphamide chemotherapy.[3][4] Clinical trials have also explored its role in mitigating cisplatin- and paclitaxel-induced toxicities.[18] The discovery of its activity as a disulfide bond-disrupting agent suggests potential applications as a direct or adjuvant anticancer agent in tumors overexpressing receptors like EGFR or HER2, a promising area for future research.[1][9]
Conclusion
This compound is a rationally designed prodrug that exemplifies the principle of targeted drug delivery. Its chemical structure, a stable disulfide, allows it to circulate safely until it reaches the kidneys, where it is metabolically cleaved to release the active uroprotectant, Mesna. This elegant mechanism minimizes systemic toxicity while maximizing efficacy at the target site. Supported by robust analytical and experimental methodologies, our understanding of this compound continues to evolve, revealing novel mechanisms and potential therapeutic applications beyond its original design.
References
- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 9. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 13. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]
- 15. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and this compound in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Dimesna-Mesna Redox System in Clinical Therapeutics
An In-Depth Technical Guide on the In Vivo Conversion of Dimesna to Mesna
The strategic administration of chemotherapeutic agents like ifosfamide and cyclophosphamide is often limited by severe urothelial toxicity, primarily hemorrhagic cystitis. This toxicity is mediated by acrolein, a reactive metabolite that accumulates in the bladder.[1] To counteract this, the uroprotective agent Mesna (sodium 2-mercaptoethane sulfonate) is co-administered. Mesna's efficacy is rooted in its sulfhydryl (-SH) group, which neutralizes acrolein in the urinary tract.[2]
However, following intravenous administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, this compound (2,2'-dithiobis-ethane sulfonate).[1][3] This seemingly counterintuitive step is central to its therapeutic action. This compound acts as a stable, inactive transport form, preventing off-target effects in the systemic circulation.[4][5] The therapeutic benefit is realized only upon its arrival in the kidneys, where it is converted back to the active Mesna. This technical guide provides an in-depth exploration of the in vivo conversion of this compound to Mesna, detailing the metabolic pathways, key enzymatic players, and the analytical methodologies required to quantify this critical biotransformation.
The Metabolic Journey: From Systemic this compound to Renal Mesna
The conversion of this compound back to its active Mesna form is not a random process but a targeted bioactivation occurring predominantly within the renal tubules. This ensures that the protective agent is concentrated precisely where it is needed to neutralize the toxic metabolites of chemotherapy.[6][7]
Systemic Circulation and Renal Filtration
Once in the plasma, Mesna is rapidly auto-oxidized to this compound, which becomes the predominant circulating form.[3] this compound is physiologically inert and hydrophilic, which limits its passage into most cells and ensures it remains within the vascular compartment until it is efficiently cleared by the kidneys.[3][8] Upon reaching the renal glomeruli, this compound is filtered into the tubular lumen. A significant portion is then reabsorbed by the renal tubular epithelial cells, the primary site of its reductive activation.[3][6]
Mechanisms of Reductive Conversion
The reduction of the this compound disulfide bond to yield two molecules of the active Mesna thiol is accomplished through both enzymatic and non-enzymatic pathways.
Enzymatic Reduction: The cellular machinery for maintaining redox homeostasis is the primary driver of this compound's conversion.
-
Glutathione Reductase: Within the cytosol of renal and intestinal epithelial cells, glutathione reductase plays a key role. This enzyme facilitates the reduction of this compound, a process that consumes reduced glutathione (GSH).[6][8]
-
Thioredoxin (Trx) System: The thioredoxin system is another critical enzymatic pathway capable of reducing this compound.[9][10]
-
Thiol Transferase: This enzyme is also involved in the reduction mechanism within intestinal and renal cells.[6][8]
Non-Enzymatic Reduction: this compound can also be reduced non-enzymatically through a process called thiol-disulfide exchange.[9]
-
Thiol-Disulfide Exchange: Endogenous thiols, such as the sulfhydryl groups of glutathione (GSH) and cysteine, can directly react with this compound. This exchange cleaves the disulfide bond in this compound, generating one molecule of Mesna and a new mixed disulfide (e.g., Mesna-glutathione). The mixed disulfide can then be further reduced to yield a second molecule of Mesna.[9]
While the liver has some capacity for this reduction, studies using isolated perfused rat livers indicate its contribution is secondary to the kidney.[11] The renal tubular epithelium remains the principal site for the bioactivation of this compound to Mesna, which is then secreted back into the tubular lumen to perform its uroprotective function.[3][6]
Visualization of the Metabolic Pathway
The following diagram illustrates the systemic disposition and renal conversion of this compound to Mesna.
Quantitative Analysis of this compound and Mesna
Accurate quantification of both Mesna and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The primary analytical challenge is the inherent instability of the thiol group in Mesna, which readily oxidizes to this compound ex vivo. Therefore, protocols must be designed to either immediately stabilize the sample or to quantify total Mesna by chemically reducing all this compound present.
Experimental Protocol: Quantification via LC-MS/MS
This protocol outlines a robust method for measuring free Mesna and total Mesna (from this compound) in plasma.
3.1.1 Materials and Reagents
-
Blood collection tubes with K2-EDTA
-
Perchloric acid (PCA) or similar protein precipitating agent
-
Sodium borohydride (for total Mesna analysis)[12]
-
Internal Standard (IS), e.g., p-aminobenzoic acid[12]
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium formate for mobile phase modification[13]
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
3.1.2 Step-by-Step Methodology
-
Sample Collection:
-
Collect whole blood in K2-EDTA tubes and place immediately on ice to minimize ex vivo oxidation.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
-
Sample Preparation for Free Mesna:
-
To 100 µL of plasma, add 10 µL of the Internal Standard (IS) solution.
-
Immediately add 100 µL of ice-cold 0.08 M sulfuric acid containing 1.25% sodium hexametaphosphate to precipitate proteins and stabilize the sample.[12]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
-
Sample Preparation for Total Mesna (Mesna + this compound):
-
To 100 µL of plasma, add 10 µL of the IS solution.
-
Add a freshly prepared solution of sodium borohydride to reduce this compound to Mesna. Incubate as required (e.g., 30 minutes at room temperature).[12]
-
Proceed with the protein precipitation step as described above (Step 2.2) to stop the reaction and precipitate proteins.
-
Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution profile. A typical mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Mesna and the IS.
-
-
Quantification: Construct a calibration curve using known concentrations of Mesna in a blank matrix (e.g., control plasma). Calculate the concentration of Mesna in the unknown samples by comparing the peak area ratio (Analyte/IS) to the calibration curve.
-
Visualization of the Analytical Workflow
The diagram below outlines the workflow for the differential quantification of free and total Mesna.
Pharmacokinetic Data Summary
Clinical studies have characterized the pharmacokinetic profiles of both Mesna and its disulfide, this compound. Understanding these parameters is crucial for designing effective dosing regimens. After administration, Mesna exhibits a short half-life, while the more stable this compound persists longer in circulation.
| Parameter | Mesna | This compound | Reference |
| Postdistributive Half-Life (t½β) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | [14][15] |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [14][15] |
| Volume of Distribution (Vdss) | 1.09 ± 1.18 L/kg | - | [14][15] |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr·kg | - | [14][15] |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr·kg | 0.157 ± 0.156 L/hr·kg | [14][15] |
| Fraction Excreted in Urine (fu, 20h) | 0.361 ± 0.15 | 0.482 ± 0.25 | [14][15] |
| AUC Mesna / AUC this compound Ratio | \multicolumn{2}{c | }{1.21 ± 0.57} | [14][15] |
Data presented as mean ± SD from a study in bone marrow transplant patients.
Conclusion
The in vivo conversion of this compound to Mesna is a sophisticated and targeted drug delivery mechanism. It leverages the body's natural redox systems, primarily in the kidney, to transform a stable, inactive circulating prodrug into a potent, localized protective agent. This process ensures that the active Mesna thiol is delivered with high efficiency to the urinary tract, where it can effectively neutralize the urotoxic metabolites of chemotherapy, thereby enhancing patient safety. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately study and monitor this critical biotransformation, paving the way for optimized dosing strategies and further development of thiol-based cytoprotective agents.
References
- 1. What is the mechanism of Mesna? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Pharmacological Profile of Dimesna
Foreword
This compound, the disulfide dimer of mesna, represents a fascinating case study in prodrug design and targeted bioactivation. Its pharmacological profile is intrinsically linked to the delicate redox balance within the body, a dynamic interplay that allows for systemic inactivation and localized, targeted activation. This guide is intended for researchers, clinicians, and drug development professionals who seek a deeper, mechanistic understanding of this compound. We will move beyond surface-level descriptions to explore the causal biochemistry, the rationale behind experimental designs for its characterization, and its evolving role as a cytoprotective agent in oncology.
Core Mechanism of Action: A Tale of Two Compartments
This compound (sodium 2,2'-dithio-bis-ethanesulfonate) is a uroprotective, nephroprotective, and chemoprotective agent.[1] Its primary function is to mitigate the toxicity of certain chemotherapeutic agents, particularly the oxazaphosphorine alkylating agents ifosfamide and cyclophosphamide.[2] The ingenuity of its mechanism lies in a compartmentalized activation strategy.
In the systemic circulation (bloodstream), the active thiol compound, mesna, is rapidly oxidized to its inactive disulfide form, this compound.[3][4][5] This systemic inactivation is crucial, as it prevents the free thiol group of mesna from interfering with the antitumor efficacy of co-administered alkylating agents throughout the body.[6]
The therapeutic action begins upon reaching the renal system. In the kidneys, this compound undergoes reduction back to two molecules of the active mesna.[3][7][8] This reactivated mesna is then concentrated in the bladder, where it can exert its protective effects.[3][8]
The primary target of mesna is acrolein, a highly urotoxic metabolite generated from the breakdown of ifosfamide and cyclophosphamide.[2][8] Acrolein is responsible for causing hemorrhagic cystitis, a severe and painful inflammation of the bladder lining.[2] The free thiol (-SH) group of mesna reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[8][9] This neutralization of acrolein is the cornerstone of this compound's uroprotective action.[2][8]
Beyond acrolein neutralization, this compound and its active metabolite mesna act as scavengers of free radicals, providing an additional layer of cellular protection against oxidative damage induced by chemotherapy.[2]
Pharmacokinetics: The Redox Pendulum
The pharmacokinetics of this compound are inseparable from those of mesna, existing in a dynamic equilibrium. The body's redox environment dictates the ratio of the two species.
Absorption, Distribution, and Metabolism
This compound itself can be administered, but more commonly, mesna is administered and rapidly converts to this compound in the plasma.[3][4] The volume of distribution for mesna is approximately 0.65 L/kg, suggesting it remains largely within the total body water.[3][4]
The metabolic core is the reversible thiol-disulfide exchange:
-
Systemic Oxidation : In the intravascular compartment, mesna is rapidly oxidized to this compound. This process is so efficient that mesna has a very short half-life of about 22 minutes, while this compound's half-life is longer, around 70 minutes.[4]
-
Renal and Intracellular Reduction : The conversion of this compound back to mesna is critical for its activity. This reduction is not a simple passive process; it is facilitated by both enzymatic and non-enzymatic mechanisms.[6][10]
Renal Handling and Excretion
The kidneys are the central processing hub for this compound. Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the specific uptake of this compound into kidney cells, which contributes to its kidney-specific activity.[7] After reduction to mesna within the renal cells, it is secreted into the tubules.[6] Both mesna and this compound are ultimately excreted in the urine. Studies show that after an intravenous dose, approximately 32-33% is excreted as mesna and 33% as this compound.[3][4]
Pharmacokinetic Data Summary
| Parameter | Mesna | This compound | Source(s) |
| Half-Life (Elimination) | ~0.36 hours (~22 min) | ~1.17 hours (~70 min) | [4][11] |
| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | Not typically reported alone | [3][4] |
| Metabolism | Rapidly oxidized to this compound | Reduced to mesna in kidneys/cells | [4] |
| Primary Excretion Route | Urine (~32%) | Urine (~33%) | [4] |
| Plasma Protein Binding | 69% to 75% | Not specified | [4] |
Pharmacodynamics and Extended Profile
While uroprotection is its most well-defined role, the pharmacodynamic effects of this compound extend to nephroprotection and potential modulation of chemotherapy efficacy.
Nephroprotection
This compound is under investigation for mitigating cisplatin-induced nephrotoxicity.[6] The proposed mechanisms involve the inhibition of aminopeptidase N (APN) by this compound-derived disulfide heteroconjugates and interference with the gamma-glutamyl transpeptidase (GGT) pathway, which is involved in the toxification of platinum-based agents in the kidney.[7]
Modulation of Chemotherapy-Related Toxicities
Studies have shown that this compound can modulate the hyperpolymerization of microtubules induced by paclitaxel.[7] This suggests a potential role in reducing taxane-related toxicities. Clinical trials have been designed to explore this compound's ability to protect against both cisplatin-induced nephrotoxicity and paclitaxel-related neurotoxicity.[12][13]
Disulfide Bond Disruption
As a disulfide-containing molecule, this compound has the potential to act as a disulfide bond disrupting agent (DDA). It may modify cysteine residues on the extracellular domains of receptor tyrosine kinases like EGFR, MET, and ROS1, potentially altering their signaling and sensitizing cancer cells to kinase inhibitors.[1]
Key Experimental Methodologies
Characterizing the pharmacological profile of this compound requires robust analytical methods to track the dynamic thiol-disulfide exchange.
Protocol: Quantification of Mesna and this compound in Plasma
This protocol provides a validated framework for determining the concentration of both the free thiol (mesna) and the total drug (mesna + this compound) in a biological matrix. The core principle is the differential treatment of samples: one set is analyzed directly for the free thiol, while a second set is treated with a reducing agent to convert all this compound to mesna before analysis.
I. Materials & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED).
-
C18 reverse-phase HPLC column.
-
Sodium borohydride (reducing agent).
-
Perchloric acid (protein precipitation).
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent).
-
Mesna and this compound analytical standards.
-
Plasma samples collected in EDTA-containing tubes.
II. Step-by-Step Protocol:
-
Sample Collection & Handling : Collect blood samples at specified time points post-administration. Immediately centrifuge at 4°C to separate plasma. Prompt processing is critical to prevent ex-vivo oxidation of mesna.
-
Sample Preparation for Free Mesna : a. To 500 µL of plasma, add 500 µL of ice-cold 1.0 M perchloric acid to precipitate proteins. b. Vortex vigorously for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm filter. e. Inject the filtrate directly into the HPLC-ED system.
-
Sample Preparation for Total Mesna (Mesna + this compound) : a. To 500 µL of plasma, add a freshly prepared solution of sodium borohydride to achieve a final concentration sufficient for complete reduction (e.g., 10 mg/mL). b. Incubate for 30 minutes at room temperature to allow for the complete conversion of this compound to mesna.[14][15] c. Proceed with protein precipitation using perchloric acid as described in step 2a-d. d. Inject the final filtrate into the HPLC-ED system.
-
Chromatographic Analysis : a. Equilibrate the C18 column with the mobile phase. b. Set the electrochemical detector to an appropriate potential to detect the thiol group of mesna. c. Inject prepared samples and standards. d. Quantify the mesna peak area against a standard curve.
-
Calculation :
-
Concentration of this compound = ([Total Mesna] - [Free Mesna]) / 2
-
III. System Validation & Causality :
-
Specificity : The electrochemical detector provides high specificity for the thiol group, ensuring that only mesna is detected.
-
Reduction Efficiency : The protocol's validity hinges on the complete reduction of this compound by sodium borohydride. This should be validated using this compound standards to confirm 100% conversion.
-
Stability : The immediate precipitation with acid quenches further thiol-disulfide exchange, ensuring the measured concentrations reflect the in-vivo state at the time of sampling.
Protocol: In Vitro Thiol-Disulfide Exchange Assay
This colorimetric assay, adapted from the principle of Ellman's reagent, can be used to study the kinetics of this compound reduction by endogenous thiols like glutathione in a controlled, in vitro setting.
I. Principle : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a symmetrical disulfide that reacts with free thiols via disulfide exchange to release a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance at 412 nm. By monitoring the rate of TNB²⁻ formation, one can study the kinetics of thiol-disulfide reactions.[16][17]
II. Materials & Reagents:
-
Spectrophotometer capable of reading at 412 nm.
-
This compound.
-
Reduced Glutathione (GSH).
-
DTNB (Ellman's Reagent).
-
Phosphate buffer (pH 7.4).
III. Step-by-Step Protocol:
-
Reagent Preparation : Prepare stock solutions of this compound, GSH, and DTNB in the phosphate buffer. All solutions should be freshly prepared.
-
Reaction Setup : In a cuvette, combine the phosphate buffer, DTNB, and this compound.
-
Initiate Reaction : Start the reaction by adding the GSH solution to the cuvette and mix immediately.
-
Data Acquisition : Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10 minutes).
-
Analysis : Plot Absorbance (412 nm) versus time. The initial slope of this curve is proportional to the initial rate of the thiol-disulfide exchange reaction between GSH and this compound. By varying the concentrations of this compound and GSH, kinetic parameters such as the rate constant can be determined.
Adverse Effects and Clinical Considerations
Because this compound's active form, mesna, is used in combination with potent chemotherapeutic agents, it is often difficult to definitively attribute adverse effects to the cytoprotectant alone.[18] However, some reactions are reasonably associated with mesna/Dimesna administration.
-
Hypersensitivity Reactions : Systemic hypersensitivity reactions, including anaphylaxis, can occur.[19] These may manifest as fever, hypotension, rash, and urticaria and can occur on first exposure or after several months.[19] A history of allergy to other thiol compounds may increase this risk.[20]
-
Dermatologic Toxicity : Serious skin reactions, including those consistent with Stevens-Johnson syndrome, have been reported.[19] More common reactions include rash, pruritus, and flushing.[19][21]
-
Gastrointestinal Effects : Nausea, vomiting, and diarrhea are commonly reported, though these are also hallmark side effects of the co-administered chemotherapy.[18][21]
-
Laboratory Interference : Mesna can cause false-positive results for urinary ketones on tests that use a sodium nitroprusside-based reagent (e.g., dipstick tests).[3][11]
Conclusion
This compound is more than a simple adjuvant; it is a sophisticated prodrug whose pharmacological profile is a masterclass in exploiting physiological compartments and biochemical pathways. Its efficacy is rooted in the reversible oxidation-reduction cycle with its active thiol metabolite, mesna. This cycle allows this compound to travel systemically in an inert form and become activated precisely where it is needed most—in the renal system to protect against the toxic byproducts of chemotherapy. Ongoing research into its nephroprotective and chemosensitizing properties suggests that the full clinical potential of this disulfide agent may yet be untapped. A thorough understanding of its pharmacokinetics and the underlying thiol-disulfide exchange mechanisms is paramount for optimizing its current use and exploring future applications.
References
- 1. Facebook [cancer.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. grokipedia.com [grokipedia.com]
- 6. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Mesna? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugcentral.org [drugcentral.org]
- 19. reference.medscape.com [reference.medscape.com]
- 20. Mesna (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 21. Mesna - Treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
The discovery and development of Tavocept (Dimesna)
An In-Depth Technical Guide to the Discovery and Development of Tavocept (Dimesna)
Authored by: Gemini, Senior Application Scientist
Abstract
Tavocept (this compound, BNP7787) is an investigational drug that has traversed a complex and scientifically intriguing development path. Initially conceived as a targeted chemoprotective agent, its clinical evaluation revealed unexpected anti-tumor enhancing properties, particularly in specific cancer histologies. This guide provides a comprehensive technical overview of Tavocept's journey, from its chemical rationale and multifaceted mechanism of action to the critical preclinical and clinical findings that have defined its potential therapeutic niche. We will dissect the experimental choices, present key data, and illustrate the core scientific principles that have guided its development for an audience of researchers, scientists, and drug development professionals.
Introduction: The Chemical Rationale and Genesis of Tavocept
The conceptual origin of Tavocept lies in the established clinical utility of mesna (sodium 2-mercaptoethane sulfonate). Mesna is widely used as a uroprotective agent to mitigate the risk of hemorrhagic cystitis, a severe toxicity associated with oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide.[1][2] Its efficacy stems from the free thiol (-SH) group, which neutralizes urotoxic metabolites, such as acrolein, in the bladder.[2]
Tavocept, chemically known as this compound or disodium 2,2′-dithio-bis-ethane sulfonate, is the stable disulfide dimer of mesna.[3][4] The foundational hypothesis for its development was to create a prodrug that would be chemically inert in the systemic circulation and become activated—via reduction of its disulfide bond back to two molecules of mesna—preferentially in the kidneys.[5] This targeted activation was intended to deliver high concentrations of the active thiol compound precisely where it was needed to protect against the nephrotoxicity of platinum-based agents like cisplatin, while avoiding potential interference with the parent drug's anti-tumor activity in the plasma.[5]
A Dual Mechanism of Action: From Targeted Protection to Tumor Modulation
Initial research focused on Tavocept's role as a chemoprotectant. However, subsequent investigations uncovered a more complex pharmacological profile, revealing a dual mechanism that includes both the mitigation of chemotherapy-induced toxicities and the enhancement of anti-tumor efficacy.
Mechanism I: Chemoprotection and Detoxification
Tavocept's protective effects are primarily mediated by its conversion to mesna and the formation of pharmacologically active mixed disulfides.[3] This process is particularly relevant in the renal tubules, a site of high metabolic activity and the primary location of cisplatin-induced nephrotoxicity.
Two distinct pathways contribute to this protection:
-
Direct Inactivation of Platinum Species: The free thiol group of mesna can directly bind to aquated, electrophilic cisplatin species within the renal tubules, forming non-toxic thioplatinum complexes that are readily excreted.[3][6]
-
Inhibition of the γ-Glutamyl Transpeptidase (GGT) Pathway: Cisplatin can be conjugated with glutathione in cells. This conjugate is then processed through a renal toxification pathway involving GGT, aminopeptidase N (APN), and cysteine-conjugate β-lyase (CCBL), ultimately releasing a potent nephrotoxin.[6][7] Tavocept-derived mesna-disulfide heteroconjugates have been shown to inhibit GGT and APN, effectively blocking this toxification cascade.[6][7]
Caption: Tavocept's Inhibition of the Cisplatin Toxification Pathway.
Mechanism II: Anti-Tumor Enhancement via Redox System Modulation
A pivotal discovery in Tavocept's development was its ability to potentiate the efficacy of chemotherapy in certain tumor types. This effect is believed to stem from its interaction with intracellular redox-regulating systems, specifically the thioredoxin (TRX) and glutaredoxin (GRX) systems.[6][8][9]
-
Role of TRX/GRX in Chemoresistance: Many aggressive cancers, including adenocarcinoma of the lung, overexpress TRX and GRX.[6][8] These systems play a crucial role in maintaining cellular redox balance, promoting cell survival, and repairing oxidative damage. Their overexpression contributes significantly to resistance against oxidative stress-inducing chemotherapies like cisplatin by quenching reactive oxygen species (ROS) and facilitating DNA repair.[6][10]
-
Tavocept's Intervention: Tavocept administration is postulated to interfere with key components of the TRX and GRX pathways.[8] By disrupting these pro-survival and resistance-conferring systems, Tavocept can lower the threshold for apoptosis and restore a cancer cell's sensitivity to chemotherapy. This chemosensitization is a critical component of the survival benefit observed in clinical trials.[6]
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 6. DSpace [mospace.umsystem.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. BioNumerik Initiates Treatment of Patients in Global Phase III Clinical Trial of Tavocept(TM) to Confirm Substantial Survival Increases Previously Observed in Most Common Type of Lung Cancer [prnewswire.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Dimesna to Mitigate Cisplatin-Induced Nephrotoxicity
Introduction: The Challenge of Cisplatin-Induced Nephrotoxicity
Cisplatin (cis-diamminedichloroplatinum II) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the testes, ovaries, head and neck, and bladder.[1][2] Its potent antineoplastic activity is, however, frequently constrained by severe, dose-limiting side effects, most notably nephrotoxicity.[2] Approximately 30% of patients undergoing cisplatin therapy experience some degree of acute kidney injury (AKI), which can lead to irreversible chronic kidney disease (CKD).[3][4] This renal toxicity not only impacts patient quality of life but can also necessitate dose reductions or cessation of a life-saving treatment.
The pathophysiology of cisplatin-induced nephrotoxicity is a complex interplay of cellular events primarily affecting the proximal tubular epithelial cells of the kidney.[5][6] Key mechanisms include:
-
Cellular Uptake and Activation: Cisplatin enters renal epithelial cells predominantly through organic cation transporter 2 (OCT2) and copper transporter 1 (Ctr1).[5][6]
-
DNA Damage and Apoptosis: Inside the cell, cisplatin binds to nuclear and mitochondrial DNA, inducing DNA damage and activating apoptotic pathways.[5] This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like PUMA-α and Bax, leading to the activation of caspases (e.g., caspase-3 and -9) and programmed cell death.[1][5]
-
Oxidative Stress and Inflammation: Cisplatin generates reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of inflammatory signaling pathways such as NF-κB.[2][7] This results in the production of pro-inflammatory cytokines like TNF-α and various interleukins, further exacerbating renal injury.[2]
-
Metabolic Activation: A critical and unexpected pathway involves the enzyme gamma-glutamyl transpeptidase (GGT) on the surface of proximal tubular cells. GGT metabolizes cisplatin-glutathione conjugates into a potent nephrotoxin, a mechanism distinct from its cytotoxic action in tumor cells.[1]
Dimesna (BNP7787): A Targeted Approach to Renal Protection
This compound (disodium 2,2'-dithio-bis-ethane sulfonate), also known as Tavocept®, is an investigational drug developed to selectively protect against cisplatin-induced toxicities.[8] It is a water-soluble disulfide that functions as a prodrug of mesna (2-mercaptoethane sulfonate).[9] The protective mechanism of this compound is two-fold and specifically targets the key pathways of cisplatin nephrotoxicity:
-
Inhibition of Gamma-Glutamyl Transpeptidase (GGT): this compound is rapidly taken up by renal tubular epithelial cells.[9] Once inside, it is reduced to its active thiol form, mesna. Mesna and its disulfide heteroconjugates can act as potent inhibitors of GGT.[8] By blocking GGT, this compound prevents the metabolic activation of cisplatin into its highly nephrotoxic metabolite.[8]
-
Direct Neutralization of Toxic Metabolites: The active mesna can directly interact with and neutralize the toxic aquated species of cisplatin in the renal tubules, forming an inactive and excretable mesna-cisplatin conjugate.[8][10] This localized detoxification in the kidney is crucial, as this compound has been shown not to interfere with the antitumor efficacy of cisplatin in tumor tissues, where GGT levels are typically lower.[9][11]
Preclinical and clinical studies have demonstrated that this compound can effectively reduce cisplatin-induced nephrotoxicity, allowing for the potential of higher, more efficacious cisplatin dosing.[9][12]
Experimental Validation: Protocols and Methodologies
The following sections provide detailed protocols for evaluating the nephroprotective effects of this compound in both in vitro and in vivo models of cisplatin-induced nephrotoxicity.
Part 1: In Vitro Assessment of this compound's Protective Effects
This protocol outlines the use of a human proximal tubule epithelial cell line to model cisplatin-induced cytotoxicity and assess the protective capacity of this compound.
Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2 or ciPTEC). While HK-2 cells are commonly used, ciPTECs may offer a more physiologically relevant model due to higher expression of transporters like OCT2.[13]
Experimental Workflow:
Caption: In vitro experimental workflow for assessing this compound's nephroprotective effects.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor, or ciPTECs as per supplier recommendations.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed cells into appropriate plates. For viability assays, a density of 1 x 10^4 cells/well in a 96-well plate is recommended. For molecular analyses, seed 2.5 x 10^5 cells/well in a 6-well plate.
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment Regimen:
-
Prepare stock solutions of cisplatin and this compound in sterile, serum-free medium or PBS.
-
Control Groups: Include a vehicle control (medium only), a cisplatin-only group, and a this compound-only group.
-
Experimental Groups: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 100, 200, 400 µM). Incubate for 1-2 hours.
-
Following pre-treatment, add cisplatin to the wells to achieve the final desired concentration (e.g., 50 µM) without changing the medium.
-
Incubate the plates for a further 24 to 48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (Caspase-3/7 Activity):
-
Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.
-
-
Biomarker Analysis:
-
For Western blotting, lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, Bax, KIM-1, and a loading control (e.g., β-actin).
-
For qPCR, extract total RNA, reverse transcribe to cDNA, and perform real-time PCR using primers for KIM-1 (HAVCR1), NGAL (LCN2), and a housekeeping gene (e.g., GAPDH).
-
-
Expected Outcomes:
| Treatment Group | Expected Cell Viability | Expected Apoptosis Markers (Cleaved Caspase-3) | Expected Injury Biomarkers (KIM-1, NGAL) |
| Vehicle Control | ~100% | Baseline | Baseline |
| Cisplatin Only | Significantly Reduced | Significantly Increased | Significantly Increased[14] |
| This compound Only | ~100% | Baseline | Baseline |
| This compound + Cisplatin | Increased (Dose-dependent protection) | Reduced (Dose-dependent) | Reduced (Dose-dependent) |
Part 2: In Vivo Evaluation of this compound's Nephroprotective Efficacy
This protocol describes a mouse model of cisplatin-induced AKI to evaluate the in vivo efficacy of this compound. A repeated low-dose model is often more clinically relevant for studying the progression to CKD, while a single high-dose model is useful for acute injury studies.[3][4]
Animal Model: Male C57BL/6 or FVB mice (8-10 weeks old).
Experimental Workflow:
Caption: In vivo experimental workflow for assessing this compound's nephroprotective efficacy.
Detailed Protocol:
-
Animal Handling and Grouping:
-
House mice under standard conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Randomly divide mice into four groups:
-
Group 1: Vehicle Control (Saline IP and IV)
-
Group 2: this compound Only (this compound IV + Saline IP)
-
Group 3: Cisplatin Only (Saline IV + Cisplatin IP)
-
Group 4: this compound + Cisplatin (this compound IV + Cisplatin IP)
-
-
-
Dosing and Administration:
-
Prepare this compound in sterile saline for intravenous (IV) injection. A dose of 1000 mg/kg has been shown to be effective in rats.[9]
-
Prepare cisplatin in sterile saline for intraperitoneal (IP) injection. A single dose of 20-25 mg/kg is typically used to induce AKI.[15][16]
-
Administer this compound or vehicle IV via the tail vein.
-
Approximately 30 minutes after the IV injection, administer cisplatin or vehicle IP.[9]
-
Record the body weight of each mouse daily.
-
-
Sample Collection and Analysis (at 72 or 96 hours post-cisplatin):
-
Anesthetize the mice.
-
Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum.
-
Analyze serum for blood urea nitrogen (BUN) and creatinine levels using commercially available kits.[17][18]
-
Perfuse the kidneys with cold PBS and then harvest them.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and other signs of injury.
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for subsequent Western blot or qPCR analysis of injury and apoptosis markers (e.g., KIM-1, NGAL, cleaved caspase-3).
-
Expected Outcomes:
| Treatment Group | Expected Body Weight Change | Serum BUN & Creatinine | Histological Score (Tubular Injury) |
| Vehicle Control | Gain or stable | Normal | Minimal to none |
| This compound Only | Gain or stable | Normal | Minimal to none |
| Cisplatin Only | Significant loss (>15%) | Markedly elevated | Severe tubular necrosis, cast formation |
| This compound + Cisplatin | Attenuated loss | Significantly lower than Cisplatin Only | Mild to moderate injury; reduced necrosis |
Mechanism of Action Visualization
The following diagram illustrates the key molecular pathways of cisplatin-induced nephrotoxicity and the protective intervention points of this compound.
Caption: this compound's dual mechanism in preventing cisplatin-induced nephrotoxicity.
Conclusion
This compound presents a promising, targeted strategy to ameliorate the dose-limiting nephrotoxicity of cisplatin. By understanding its mechanism of action and employing robust preclinical models, researchers can effectively evaluate its protective effects. The protocols provided herein offer a comprehensive framework for investigating the therapeutic potential of this compound, with the ultimate goal of improving the safety and efficacy of cisplatin-based chemotherapy regimens.
References
- 1. Cisplatin nephrotoxicity: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Farrerol Attenuates Cisplatin-Induced Nephrotoxicity by Inhibiting the Reactive Oxygen Species-Mediated Oxidation, Inflammation, and Apoptotic Signaling Pathways [frontiersin.org]
- 8. Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BNP7787, a novel protector against platinum-related toxicities, does not affect the efficacy of cisplatin or carboplatin in human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of the novel chemoprotector BNP7787 in combination with cisplatin and attempt to eliminate the hydration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Co-administration of Dimesna with Cyclophosphamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of Dimesna (BNP7787) as a uroprotective agent when co-administered with the alkylating chemotherapeutic, cyclophosphamide (CYP), in animal models. We delve into the mechanistic rationale, experimental design considerations, detailed protocols for inducing and evaluating hemorrhagic cystitis, and methods for assessing the impact on CYP's anti-tumor efficacy. The protocols are designed to be robust and self-validating, ensuring trustworthy and reproducible results for researchers in oncology and pharmacology.
Introduction and Scientific Rationale
Cyclophosphamide (CYP) is a widely used and effective antineoplastic agent for a variety of cancers.[1][2] However, its clinical utility is often limited by severe side effects, most notably hemorrhagic cystitis (HC).[3][4] This dose-limiting toxicity is not caused by the parent drug itself, but by its metabolic byproducts. In the liver, CYP is converted by cytochrome P-450 enzymes into active alkylating agents, which are responsible for its therapeutic effect, but also into acrolein.[4][5][6] Acrolein is a highly reactive aldehyde that concentrates in the bladder and causes severe urothelial damage, leading to edema, ulceration, inflammation, and hemorrhage.[4][6][7][8]
This compound (sodium 2,2'-dithio-bis-ethanesulfonate) is a prodrug of mesna (sodium 2-mercaptoethane sulfonate).[1][9] In the bloodstream, this compound is stable but is rapidly reduced, particularly in the kidneys, to two molecules of its active form, mesna.[7][10][11][12] Mesna is a thiol-containing compound that is efficiently filtered into the urine.[7][12][13] Within the urinary bladder, the free thiol group (-SH) of mesna chemically reacts with acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[7][14] This regional detoxification mechanism prevents acrolein from damaging the bladder lining without interfering with the systemic anti-tumor activity of CYP's other metabolites.[5][15]
The use of this compound offers a pharmacokinetic advantage. As the disulfide dimer of mesna, it functions as a circulating reservoir that is converted to the active uroprotectant, mesna, providing sustained protection in the urinary tract.[7][9][16] This application note provides the necessary protocols to validate the uroprotective efficacy of this compound in established animal models of CYP-induced HC.
Mechanism of Action: Detoxification Pathway
The co-administration of this compound with cyclophosphamide leverages a targeted detoxification pathway. The following diagram illustrates the metabolic activation of CYP, the generation of the urotoxic metabolite acrolein, and the protective intervention by this compound via its conversion to mesna.
Caption: Metabolic pathway of CYP and the protective mechanism of this compound.
Experimental Design and Protocols
Animal Model Selection
Rodents, particularly Sprague-Dawley rats and Swiss mice, are the most common models for CYP-induced hemorrhagic cystitis.[17][18][19] The choice between species depends on the specific research question, available resources, and desired endpoints.
-
Rats (Sprague-Dawley): Often preferred for studies requiring larger tissue samples (e.g., biochemical assays) and for detailed histological analysis. They allow for easier instrumentation if urinary catheterization or direct bladder measurements are needed.[4][20]
-
Mice (Swiss, C57BL/6): Suitable for higher-throughput studies and when working with genetically modified strains. Their smaller size requires less compound.[3][14]
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Animals should be housed in a controlled environment with access to food and water ad libitum. Pain and distress should be minimized.
Dosing and Administration
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Experimental Groups: A robust study design should include the following groups:
-
Vehicle Control: Receives vehicle for both CYP and this compound (e.g., sterile saline).
-
CYP Only: Receives CYP and this compound vehicle. This group establishes the positive model of HC.
-
This compound Only: Receives CYP vehicle and this compound. This group controls for any effects of this compound alone.
-
CYP + this compound: The experimental group, receiving both compounds.
Dose Ranges:
-
Cyclophosphamide (CYP): A single intraperitoneal (i.p.) injection is typically used to induce acute HC.
-
This compound: Dosing is often based on a ratio to the CYP dose. The timing of administration is critical to ensure the active mesna is present in the bladder when acrolein is excreted.[7]
-
Typical Regimen: Administer this compound at a total dose equivalent to 60-120% of the CYP dose, given in divided doses. For example, a common clinical regimen for mesna is 20% of the CYP dose at time 0 (with CYP), followed by doses at 4 and 8 hours.[2][22] A similar schedule can be adapted for this compound in animal models.
-
Example Dosing Table for a Rat Model:
| Group | Treatment 1 (Time 0) | Treatment 2 (Time +4h) | Treatment 3 (Time +8h) |
|---|---|---|---|
| 1. Vehicle | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. |
| 2. CYP Only | CYP, 150 mg/kg, i.p. | Saline, 1 mL/kg, i.p. | Saline, 1 mL/kg, i.p. |
| 3. This compound Only | Saline, 1 mL/kg, i.p. | This compound, 30 mg/kg, i.p. | This compound, 30 mg/kg, i.p. |
| 4. CYP + this compound | CYP, 150 mg/kg, i.p. + this compound, 30 mg/kg, i.p. | this compound, 30 mg/kg, i.p. | this compound, 30 mg/kg, i.p. |
Note: Doses are illustrative and should be optimized for the specific animal strain and study objectives.
Protocol: Induction of Hemorrhagic Cystitis and this compound Co-administration
This protocol describes the workflow for a typical acute HC study in rats.
Caption: Experimental workflow for evaluating this compound's uroprotection.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve Cyclophosphamide monohydrate in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL). Prepare fresh on the day of use.
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL).
-
-
Animal Preparation:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
-
Administration (Time 0):
-
Administer the appropriate compound(s) via intraperitoneal (i.p.) injection to each animal according to the group assignments. If administering CYP and this compound simultaneously, they can be given as separate injections at different sites on the abdomen.
-
-
Follow-up Administrations (Time +4h, +8h):
-
Administer the subsequent doses of this compound or vehicle as scheduled.
-
-
Monitoring:
-
Observe animals for clinical signs of distress. CYP-treated animals may show signs of piloerection, lethargy, and red-stained urine.
-
-
Endpoint Collection (Time +24h):
-
Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy to expose the urinary bladder.
-
Carefully excise the bladder, trimming away any adherent adipose and connective tissue.
-
Gently blot the bladder dry and record the bladder wet weight. An increase in weight is indicative of edema.[14][18]
-
Cut the bladder open from the dome to the trigone and rinse gently with cold saline to remove urine and blood clots.
-
Proceed immediately to macroscopic scoring and tissue processing.
-
Endpoint Analysis and Data Interpretation
Macroscopic and Histological Evaluation
Macroscopic Scoring: After rinsing, the bladder should be visually assessed and scored for edema and hemorrhage.
Sample Macroscopic Scoring System:
| Score | Edema | Hemorrhage |
|---|---|---|
| 0 | None | Normal pale appearance |
| 1 | Mild (subtle swelling) | Petechial hemorrhages |
| 2 | Moderate (obvious swelling) | Larger areas of hemorrhage |
| 3 | Severe (tense and fluid-filled) | Widespread intravesical hemorrhage/clots |
Histopathology: This is the gold standard for assessing urothelial damage.
-
Fix one half of the bladder in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Evaluate slides under a microscope for: urothelial ulceration/denudation, submucosal edema, hemorrhage, and inflammatory cell infiltration.[4][21]
Biochemical Assays
The other half of the bladder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis to quantify inflammation.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. An MPO assay provides a quantitative measure of neutrophil infiltration into the bladder tissue, a key feature of CYP-induced inflammation.
-
Cytokine Analysis (ELISA): Bladder homogenates can be analyzed for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be elevated in HC.[3][18][21]
Evaluation of Anti-Tumor Efficacy
A critical aspect of any protective agent is to ensure it does not compromise the efficacy of the chemotherapy.[5] This must be validated in a separate tumor-bearing animal model (e.g., syngeneic mouse tumor models like B16 melanoma or Lewis Lung Carcinoma).
Experimental Groups for Efficacy Study:
-
Vehicle Control (Tumor Bearing)
-
CYP Only (Tumor Bearing)
-
CYP + this compound (Tumor Bearing)
Protocol Outline:
-
Implant tumor cells into the flank of the animals.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize animals into treatment groups.
-
Administer CYP and this compound using a clinically relevant dosing schedule (which may differ from the acute HC model, e.g., lower doses given multiple times).
-
Measure tumor volume (e.g., with calipers) every 2-3 days.
-
Monitor animal body weight as an indicator of systemic toxicity.
-
The primary endpoint is tumor growth delay or inhibition. The expectation is that the tumor growth curve for the "CYP + this compound" group will not be significantly different from the "CYP Only" group.
Sample Data Presentation
Results should be presented clearly. The following table shows hypothetical data from a uroprotection study.
| Group | Bladder Wet Weight (mg) | Macroscopic Score (Hemorrhage) | MPO Activity (U/g tissue) |
| 1. Vehicle | 85 ± 5 | 0.1 ± 0.1 | 1.5 ± 0.4 |
| 2. CYP Only | 250 ± 20 | 2.8 ± 0.2 | 15.2 ± 2.1* |
| 3. This compound Only | 88 ± 6 | 0.2 ± 0.1 | 1.8 ± 0.5 |
| 4. CYP + this compound | 110 ± 12# | 0.8 ± 0.3# | 4.1 ± 0.9# |
| Data are Mean ± SEM. *p<0.05 vs. Vehicle. #p<0.05 vs. CYP Only. |
Conclusion
The co-administration of this compound with cyclophosphamide represents a promising strategy to mitigate dose-limiting urotoxicity. The protocols outlined in this document provide a robust framework for researchers to evaluate the efficacy of this approach in preclinical animal models. By carefully assessing both uroprotection and the preservation of anti-tumor activity, drug development professionals can generate the critical data needed to support the advancement of this compound as a valuable supportive care agent in oncology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. mdpi.com [mdpi.com]
- 4. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 5. Combinations of mesna with cyclophosphamide or adriamycin in the treatment of mice with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicsearchonline.org [clinicsearchonline.org]
- 7. What is the mechanism of Mesna? [synapse.patsnap.com]
- 8. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 10. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by this compound (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 18. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Uroprotective effect of pentoxifylline in cyclophosphamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stgrenal.org.au [stgrenal.org.au]
Application Notes and Protocols: In Vitro Assays for Testing Dimesna Efficacy
Introduction: The Role of Dimesna in Chemoprotection
This compound (2,2'-dithiodiethanesulfonate) is a pivotal uroprotective agent administered to mitigate the toxic side effects of certain chemotherapies.[1] Specifically, it is the inactive disulfide dimer of mesna (2-mercaptoethanesulfonate).[2] In clinical practice, chemotherapeutic agents like cyclophosphamide and ifosfamide are metabolized into acrolein, a highly urotoxic compound that can lead to severe hemorrhagic cystitis.[3] this compound circulates in the bloodstream in its stable, inactive form. Upon reaching the kidneys, it is reduced to two molecules of its active form, mesna. The free thiol group of mesna then acts as a potent scavenger, neutralizing acrolein directly in the bladder, thereby preventing bladder damage.[4]
These application notes provide a suite of validated in vitro assays designed to rigorously evaluate the critical steps in this compound's mechanism of action. The protocols detailed herein allow researchers to:
-
Quantify the conversion of this compound to active mesna.
-
Assess the efficacy of the resulting mesna in neutralizing acrolein.
-
Evaluate the cytoprotective effects in a biologically relevant cell culture model.
This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodologies, ensuring robust and reproducible data for drug development and research professionals.
Part 1: Bioactivation - In Vitro Reduction of this compound to Mesna
Scientific Principle: The foundational step for this compound's efficacy is its reduction to mesna. In vivo, this occurs in the kidneys.[2] In vitro, this conversion is essential to unlock its protective capabilities. We can model this bioactivation using a chemical reduction approach. The success of this conversion is quantified by measuring the appearance of free sulfhydryl (-SH) groups from the active mesna molecules.
Protocol 1: Chemical Reduction and Thiol Quantification
This protocol uses the well-established Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to quantify the free thiols generated from the reduction of this compound. DTNB reacts with sulfhydryl groups to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[5][6]
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Ellman's Reagent (DTNB)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Prepare a Cysteine Standard Curve:
-
Create a 1.5 mM stock solution of L-cysteine in 0.1 M sodium phosphate buffer (pH 8.0).
-
Perform serial dilutions to prepare standards ranging from 0 mM to 1.5 mM.[5]
-
-
Prepare this compound and Reducing Agent:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 100 mM stock solution of DTT in deionized water.
-
-
Reduction Reaction:
-
In a microcentrifuge tube, combine 100 µL of 10 mM this compound with 100 µL of 100 mM DTT. For a negative control, combine 100 µL of 10 mM this compound with 100 µL of deionized water.
-
Incubate at 37°C for 30 minutes to allow for the reduction of the disulfide bond.
-
-
Quantification with Ellman's Reagent:
-
Prepare the DTNB working solution by dissolving 4 mg of DTNB in 1 mL of sodium phosphate buffer.[5]
-
In a 96-well plate, add 50 µL of each cysteine standard, the reduced this compound sample, and the non-reduced this compound control to separate wells.
-
Add 200 µL of the DTNB working solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all standards and samples.
-
Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of free thiols (mesna) in the reduced and non-reduced this compound samples. Note that one mole of this compound should yield two moles of mesna.
-
Expected Outcome: A significant increase in absorbance at 412 nm should be observed in the DTT-treated this compound sample compared to the untreated control, confirming the successful reduction to mesna.
Part 2: Functional Efficacy - Acrolein Neutralization
Scientific Principle: The primary function of the generated mesna is to neutralize the toxic metabolite acrolein. This occurs via a Michael addition reaction, where the sulfhydryl group of mesna covalently binds to acrolein, forming a stable, non-toxic conjugate.[4] This section describes a cell-based assay to measure this protective effect.
Diagram: this compound's Mechanism of Action
References
Application Note & Protocol: Quantification of Mesna and Dimesna in Human Plasma
For: Researchers, scientists, and drug development professionals.
Introduction: The Clinical and Analytical Imperative
Mesna (sodium 2-mercaptoethanesulfonate) is a critical uroprotective agent co-administered with oxazaphosphorine chemotherapeutic agents like ifosfamide and cyclophosphamide to mitigate the risk of hemorrhagic cystitis.[1][2][3] This severe bladder toxicity is caused by the metabolite acrolein.[2] Mesna's protective action is localized to the urinary tract, where its free sulfhydryl group neutralizes acrolein.[4][5]
In systemic circulation, Mesna is rapidly oxidized to its primary metabolite, Dimesna (2,2'-dithiobis-ethanesulfonate), which is pharmacologically inactive.[4][5][6] this compound is then renally filtered and reduced back to active Mesna in the kidneys, ensuring targeted uroprotection without compromising the systemic efficacy of the anticancer drugs.[6][7] Given this dynamic interplay, accurately quantifying both Mesna and this compound in plasma is paramount for pharmacokinetic studies, dose optimization, and ensuring patient safety.
This application note provides a comprehensive guide to the validated analytical methods for the simultaneous determination of Mesna and this compound in plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) method is also detailed.
The Analytical Challenge: Thiol Instability
A significant challenge in the bioanalysis of Mesna is its propensity for auto-oxidation to this compound.[8][9][10] This conversion can occur ex vivo during sample collection, processing, and storage, leading to an underestimation of Mesna and an overestimation of this compound. Therefore, rapid sample processing and the use of stabilizing agents are critical pre-analytical considerations. The protocols outlined herein are designed to minimize this conversion.[11]
Method Selection: LC-MS/MS as the Gold Standard
While various methods exist, including HPLC with UV, fluorescence, or electrochemical detection, LC-MS/MS has emerged as the preferred technique for its superior sensitivity, specificity, and high-throughput capabilities.[11][12]
Causality behind Method Choice:
-
Specificity: Tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions, minimizing interference from endogenous plasma components.
-
Sensitivity: LC-MS/MS offers outstanding limits of detection, often in the low nM range, which is essential for capturing the full pharmacokinetic profile.[11]
-
Speed: Modern LC-MS/MS methods feature rapid analysis times, typically under 5 minutes per sample, allowing for the efficient processing of large batches.[11]
Overall Bioanalytical Workflow
The following diagram illustrates the comprehensive workflow for the quantification of Mesna and this compound in plasma samples.
Caption: Figure 1: Overall Bioanalytical Workflow.
Protocol 1: LC-MS/MS Method for Mesna and this compound
This protocol details a robust and sensitive method for the simultaneous quantification of Mesna and this compound in human plasma.
Materials and Reagents
-
Mesna sodium salt (≥98% purity)
-
This compound (internal synthesis or custom order)
-
Sodium 3-mercapto-1-propane sulfonate (3-MPS) as Internal Standard (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (10 mM): Prepare individual stock solutions of Mesna, this compound, and the IS (3-MPS) in LC-MS grade water. Store at 4°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions in water immediately before preparing calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[11]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix.
-
To precipitate proteins, add 150 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 95% aqueous mobile phase).
-
Vortex briefly and centrifuge before placing in the autosampler.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 5°C (Crucial for analyte stability)[11] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Mesna: m/z 163 -> 80, This compound: m/z 325 -> 163, 3-MPS (IS): m/z 155 -> 80 |
| Source Parameters | Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350°C) |
Method Validation
This method should be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[13][14][15][16][17]
Key Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99, with a range covering expected physiological concentrations (e.g., 0.05–200 µM).[11] |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).[11] |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the plasma matrix. |
| Recovery | Consistent and reproducible extraction recovery across the concentration range. |
| Stability | Bench-top, freeze-thaw, and long-term stability in plasma and processed samples must be established.[11] |
Protocol 2: HPLC with Electrochemical Detection (HPLC-ED)
This method offers a sensitive alternative to LC-MS/MS, particularly for laboratories without access to mass spectrometry. Electrochemical detection is highly sensitive for thiol-containing compounds like Mesna.[18][19][20]
Principle of this compound Measurement
This compound itself is not electrochemically active. To measure total Mesna (free Mesna + Mesna from this compound), a pre-column reduction step using a reducing agent like sodium borohydride is required to convert this compound back to Mesna.[18][21][22] Free Mesna is measured without this reduction step.
Sample Preparation and Reduction
-
For Free Mesna: Follow a protein precipitation procedure similar to the LC-MS/MS method. Deproteinize 100 µL of plasma with an equal volume of 0.08 M sulfuric acid.[18]
-
For Total Mesna:
-
To the deproteinized sample, add a solution of sodium borohydride to reduce this compound to Mesna.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) before neutralizing and injecting.
-
HPLC-ED Instrumental Conditions
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC system |
| Column | C18 reverse-phase column |
| Mobile Phase | e.g., 0.1 M Sodium citrate, 0.001 M tetrabutyl ammonium phosphate, adjusted to pH 5.[18] |
| Flow Rate | 1-2 mL/min |
| Detector | Electrochemical Detector with a gold or glassy carbon working electrode. |
| Applied Potential | +450 mV to +800 mV (optimize for signal-to-noise ratio).[18] |
| Internal Standard | p-aminobenzoic acid or similar.[18] |
Data Interpretation and Quality Control
A calibration curve, constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration, is used for quantification. The curve should be fitted with a linear, weighted (1/x or 1/x²) regression model. The concentration of unknown samples is determined by interpolating their peak area ratios from this curve.
QC samples at low, medium, and high concentrations must be included in each analytical run to ensure the validity of the results. The concentrations of these QCs must fall within the acceptance criteria for accuracy and precision.
Conclusion
The reliable quantification of Mesna and its metabolite this compound in plasma is essential for the clinical development and therapeutic monitoring of this important uroprotectant. The LC-MS/MS method presented here offers the highest level of sensitivity and specificity, making it the recommended approach for regulated bioanalysis. The HPLC-ED method provides a robust alternative. Adherence to proper sample handling procedures to minimize ex vivo oxidation and rigorous method validation are critical for generating accurate and reproducible data.
References
- 1. grokipedia.com [grokipedia.com]
- 2. massivebio.com [massivebio.com]
- 3. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. Mesna: Uses, Side Effects & Dosage | Healio [healio.com]
- 6. drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] New investigations into the stability of Mesna using LC-MS/MS and NMR | Semantic Scholar [semanticscholar.org]
- 11. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. centerforbiosimilars.com [centerforbiosimilars.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. moh.gov.bw [moh.gov.bw]
- 17. fda.gov [fda.gov]
- 18. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of mesna and total mesna in kidney tissue by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estimation of mesna and this compound in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
Application Notes & Protocols: Dimesna Formulation for Experimental Use
Introduction: Understanding Dimesna
This compound, also known by its chemical name sodium 2,2'-dithiobis-ethanesulfonate, is the disulfide dimer of the uroprotective agent Mesna.[1][2] It is a synthetic organosulfur compound developed as a stable prodrug form of Mesna.[3] While Mesna is used to prevent hemorrhagic cystitis in patients receiving chemotherapy with agents like ifosfamide and cyclophosphamide, this compound (also referred to as Tavocept or BNP7787) has been investigated for a broader range of cytoprotective activities.[4][5] Its primary role in experimental settings is to mitigate the toxic side effects of certain chemotherapeutic agents, particularly nephrotoxicity and urotoxicity, without compromising their antitumor efficacy.[2][3]
This compound functions as a targeted uroprotective and nephroprotective agent. In circulation, it is relatively stable, but upon reaching the kidneys, it is selectively reduced back to its active monomer, Mesna.[5][6] This localized activation is key to its mechanism, allowing it to neutralize toxic metabolites directly at the site of potential damage.[7][8] This guide provides a detailed overview of this compound's mechanism, properties, and protocols for its application in preclinical research.
Mechanism of Action: A Tale of Two Molecules
The efficacy of this compound is rooted in its pharmacokinetics and targeted chemical activity. In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, this compound.[7][9] this compound itself is then transported to the kidneys.
2.1. Renal Uptake and Activation: Kidney-specific uptake of this compound is a critical step, mediated by renal organic anion transporters, specifically OAT1, OAT3, and OAT4.[6][10] Once inside the renal tubular cells, this compound is reduced back to two molecules of the active free-thiol compound, Mesna.[2][11] This reduction can be facilitated by intracellular redox enzymes, such as those in the thioredoxin and glutaredoxin systems, or through non-enzymatic exchange with glutathione and cysteine.[3] The reactivated Mesna is then secreted into the urine.[6]
2.2. Detoxification of Chemotherapy Byproducts: The primary urotoxic metabolites of ifosfamide and cyclophosphamide are acrolein and 4-hydroxy-ifosfamide.[4][5] These highly reactive compounds can cause severe damage to the bladder lining, leading to hemorrhagic cystitis.[4] The free sulfhydryl (-SH) group of the reactivated Mesna chemically reacts with these metabolites in the urine, forming stable, non-toxic conjugates that are safely excreted.[8][12]
2.3. Broader Cytoprotective and Chemosensitizing Effects: Beyond uroprotection, this compound has demonstrated other protective and enhancing activities. It can disrupt extracellular disulfide bonds on various proteins, including kinases like EGFR, MET, and ROS1, potentially modulating their signaling pathways and enhancing the activity of other kinase inhibitors.[1][2] It has also been shown to reduce toxicities associated with taxanes and platinum-based agents like cisplatin.[2][10]
Physicochemical Properties & Formulation Data
Accurate formulation requires a clear understanding of the compound's properties.
| Property | Value | Source |
| Synonyms | Tavocept, BNP-7787, Mesna disulfide | [1] |
| Molecular Formula | C₄H₈Na₂O₆S₄ | [1][5] |
| Molecular Weight | 326.4 g/mol | [1][5] |
| Appearance | White Solid | [13] |
| Solubility | DMSO: ≥ 65 mg/mL (199.17 mM) | [10] |
| Saline (0.9% NaCl): 30 mg/mL (91.93 mM) | [10] | |
| Storage | Store powder at -20°C. Protect from light and moisture. | [14] |
Preparation of this compound Stock Solutions
Causality: Proper solubilization and storage are critical for maintaining the integrity and activity of this compound. Using fresh, high-quality solvents prevents degradation and ensures experimental reproducibility. The disulfide bond in this compound is more stable than the free thiol in Mesna, but appropriate handling is still necessary.[15]
4.1. Protocol for 100 mM DMSO Stock Solution (for In Vitro Use)
-
Aseptic Technique: Work in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 32.64 mg of this compound powder.
-
Solubilization: Add 1.0 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex gently until the solid is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
4.2. Protocol for 30 mg/mL Saline Formulation (for In Vivo Use)
-
Vehicle Preparation: Use sterile, physiological saline (0.9% NaCl solution).
-
Weighing: Accurately weigh the required amount of this compound for your study cohort (e.g., 30 mg).
-
Solubilization: Add the corresponding volume of sterile saline (e.g., 1 mL).
-
Mixing: Mix thoroughly until the solution is clear. Gentle warming or vortexing can aid dissolution.
-
Usage: This formulation should be prepared fresh and used immediately for optimal results.[10] Do not store saline-based solutions for extended periods.
Experimental Protocols & Workflows
5.1. In Vitro Assessment of Cytoprotection
Objective: To determine the ability of this compound to protect urothelial cells from cisplatin-induced cytotoxicity.
Rationale: Cisplatin is a platinum-based chemotherapeutic known to cause nephrotoxicity. This assay serves as a model to quantify this compound's protective potential at the cellular level.
Step-by-Step Protocol:
-
Cell Culture: Culture human urothelial cells (e.g., T24 bladder cancer cell line) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of the this compound DMSO stock in culture media. Remove the old media from the wells and add 100 µL of the this compound-containing media. Include a "vehicle control" (media with DMSO) and "no treatment" control.
-
Incubation: Incubate the plate for 2-4 hours to allow for cellular uptake.
-
Cisplatin Co-treatment: Add a predetermined toxic concentration of cisplatin to the wells (e.g., a concentration that causes ~50-70% cell death). Do not add cisplatin to the "no treatment" control wells.
-
Final Incubation: Incubate the plate for an additional 24 to 48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method like the MTT assay. Add the MTT reagent, incubate, and then solubilize the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus this compound concentration to determine its protective effect.
5.2. In Vivo Evaluation of Uroprotection
Objective: To evaluate the efficacy of this compound in preventing cyclophosphamide-induced hemorrhagic cystitis in a rat model.
Rationale: This animal model mimics the clinical scenario where this compound's precursor, Mesna, is used. It provides a systemic context to evaluate this compound's pharmacokinetics, targeted activation, and protective effects on bladder tissue.
Step-by-Step Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250g). Allow for at least one week of acclimation. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Divide animals into at least three groups:
-
Group 1: Vehicle Control (Saline only).
-
Group 2: Cyclophosphamide (CP) only.
-
Group 3: CP + this compound.
-
-
Dosing Regimen:
-
Prepare this compound in sterile saline immediately before use.
-
Administer this compound (e.g., via intravenous injection) at a dose determined from literature or pilot studies. The timing is critical and should bracket the administration of CP.
-
Induce cystitis by administering a single intraperitoneal injection of CP (e.g., 150 mg/kg).
-
-
Monitoring: House rats in metabolic cages to monitor for signs of hematuria (blood in urine) and to collect urine samples.
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours after CP injection), euthanize the animals.
-
Bladder Evaluation:
-
Carefully excise the bladder, empty it, and record its weight (edema increases weight).
-
Score the bladder macroscopically for hemorrhage and inflammation.
-
-
Histopathology: Fix the bladder tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the sections for edema, hemorrhage, and inflammatory cell infiltration.
-
Biomarker Analysis: Analyze urine or plasma samples for markers of oxidative stress or kidney injury if nephroprotection is also being assessed.[16]
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the results between the groups. A significant reduction in bladder weight, macroscopic and microscopic damage scores in the this compound group would indicate a protective effect.
Safety and Handling
As a laboratory chemical, this compound and its solutions should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder or solutions.[17]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17] Avoid inhalation of the powder.
-
Disposal: Dispose of unused materials and waste in accordance with local, state, and federal regulations.
-
Benzyl Alcohol Toxicity Note: Some commercial formulations of Mesna (the active metabolite) for injection contain benzyl alcohol as a preservative, which can be toxic to pediatric patients.[18] While research-grade this compound powder does not contain this, be aware of excipients if using a commercial Mesna formulation as a comparator.
References
- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mesna? [synapse.patsnap.com]
- 9. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Disodium 2,2'-dithio-bis-ethane sulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. This compound | 16208-51-8 [chemicalbook.com]
- 13. This compound | 16208-51-8 [amp.chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. gps.mylwebhub.com [gps.mylwebhub.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Dosing considerations for Dimesna in preclinical studies
Application Note & Protocol
Topic: Dosing Considerations for Dimesna in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (disodium 2,2'-dithio-bis-ethane sulfonate), the disulfide dimer of Mesna, is a critical uroprotective and nephroprotective agent under investigation for its ability to mitigate toxicities associated with chemotherapy.[1][2] Its unique pharmacokinetic profile, functioning as a prodrug that is selectively activated in the kidneys, necessitates a carefully designed preclinical dosing strategy to accurately assess its safety and efficacy.[3][4] This guide provides a comprehensive framework for researchers, outlining the foundational pharmacology of this compound, detailed protocols for formulation and administration, and a logical workflow for establishing robust dosing regimens in preclinical animal models. We delve into the causality behind experimental choices, from dose-range finding to pharmacokinetic/pharmacodynamic (PK/PD) analysis, to ensure the generation of reliable and translatable data in alignment with regulatory expectations.
Foundational Pharmacology: Mechanism of Action and Pharmacokinetics
A successful preclinical program for this compound is built upon a solid understanding of its biological pathway. Unlike its active moiety, Mesna, this compound is largely inactive in systemic circulation.[3] Its therapeutic action is localized to the urinary system through a kidney-specific disposition mechanism.
Mechanism of Uroprotection:
-
Systemic Circulation: Following intravenous or intraperitoneal administration, this compound circulates as a stable disulfide.
-
Renal Uptake: The key to its targeted effect lies in its active transport into renal tubular cells by organic anion transporters, primarily OAT1, OAT3, and OAT4.[4][5] This active uptake concentrates the compound within the kidney.
-
Intracellular Reduction: Inside the renal cells, this compound is reduced to two molecules of its active form, Mesna (2-mercaptoethane sulfonate), through both enzymatic (thioredoxin and glutaredoxin systems) and non-enzymatic (thiol-disulfide exchange) pathways.[3][6]
-
Detoxification: The active Mesna, with its free thiol (-SH) group, is then secreted into the urine, where it chemically neutralizes urotoxic and nephrotoxic metabolites of chemotherapeutic agents, such as acrolein (from cyclophosphamide and ifosfamide).[7][8] This forms a non-toxic, excretable conjugate, preventing damage to the bladder and kidney tissues.[2][9]
References
- 1. Facebook [cancer.gov]
- 2. Disodium 2,2'-dithio-bis-ethane sulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of Mesna? [synapse.patsnap.com]
- 9. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-Method for the Quantification of Dimesna in Human Urine
Abstract
This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Dimesna in human urine. This compound, the primary metabolite of the uroprotective agent mesna, is a critical biomarker for assessing therapeutic coverage in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[1][2] The method employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by analysis on a reversed-phase C18 column with UV detection. The protocol is designed for high-throughput environments, offering excellent sensitivity, specificity, and reproducibility. All validation parameters, including linearity, accuracy, precision, and stability, conform to the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance.[3][4] This document serves as a comprehensive guide for clinical researchers, pharmacologists, and drug development professionals requiring reliable quantification of this compound to support pharmacokinetic studies and ensure patient safety.
Introduction: The Clinical Imperative for this compound Monitoring
Oxazaphosphorine chemotherapeutic agents, such as ifosfamide and cyclophosphamide, are cornerstones in the treatment of various malignancies. However, their clinical utility is often limited by a dose-dependent toxicity: hemorrhagic cystitis. This severe bladder inflammation is caused by the accumulation of acrolein, a urotoxic metabolite of these anticancer drugs.[2]
To mitigate this toxicity, the uroprotective agent mesna (sodium 2-mercaptoethanesulfonate) is co-administered with chemotherapy.[1] Following administration, mesna is rapidly and extensively oxidized in the bloodstream to its inactive disulfide metabolite, this compound.[2][5] this compound circulates systemically and, upon reaching the kidneys, is filtered and subsequently reduced back to the active free-thiol mesna within the renal tubules and bladder.[2][6] Here, the reactivated mesna neutralizes acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[2][7]
The quantification of this compound in urine, therefore, serves as a direct and reliable measure of the amount of mesna delivered to the urinary tract. Accurate monitoring of urinary this compound is essential for pharmacokinetic (PK) modeling, verifying patient adherence, and optimizing dosing strategies to ensure that sufficient uroprotection is maintained throughout the critical period of acrolein excretion. This application note presents a fully validated HPLC method developed specifically for this purpose.
Analytical Workflow Overview
The entire analytical process, from sample preparation to data analysis, is streamlined for efficiency, robustness, and regulatory compliance.
Figure 1: High-level workflow for the HPLC-based quantification of this compound in urine.
Materials and Reagents
Chemicals and Standards
-
This compound reference standard (≥98% purity)
-
Allopurinol (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Orthophosphoric acid
-
Ethyl acetate (ACS grade)
-
Drug-free human urine (for standards and QCs)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or similar)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge capable of 4000 x g
-
Nitrogen evaporation system
-
Vortex mixer
-
Calibrated analytical balance and pipettes
-
pH meter
Detailed Protocols
Preparation of Solutions
Mobile Phase (20 mM Phosphate Buffer:Acetonitrile, 95:5, v/v, pH 3.0):
-
Prepare a 20 mM sodium phosphate buffer by dissolving sodium phosphate monobasic in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
Combine 950 mL of the filtered buffer with 50 mL of acetonitrile.
-
Degas the final mobile phase for 15 minutes using sonication or helium sparging before placing it on the HPLC system.
Causality Note: A pH of 3.0 is selected to ensure that this compound, a sulfonic acid, remains in a consistent, non-ionized state, which promotes better retention and symmetrical peak shape on a C18 reversed-phase column. The low percentage of acetonitrile provides sufficient eluting strength for the polar analyte.
Standard and QC Stock Solutions:
-
This compound Primary Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of ultrapure water.
-
Internal Standard Primary Stock (1 mg/mL): Accurately weigh ~10 mg of Allopurinol and dissolve in 10 mL of ultrapure water with a few drops of 0.1 M NaOH to aid dissolution.
-
Working Solutions: Prepare serial dilutions of the primary stocks in ultrapure water to create working solutions for spiking calibration standards and quality control (QC) samples into drug-free human urine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is optimized to provide high, consistent recovery of the polar this compound analyte while effectively removing proteins and other endogenous interferences from the urine matrix.[8][9]
Figure 2: Step-by-step protocol for the liquid-liquid extraction of this compound from urine.
Trustworthiness Note: The internal standard (IS) is added at the very beginning of the sample preparation process. This is a fundamental requirement of bioanalytical method validation.[3][10] The IS experiences the exact same experimental conditions as the analyte (this compound), thereby compensating for any potential variability or loss during the extraction, evaporation, and reconstitution steps. This ensures the integrity and accuracy of the final quantification.
HPLC Operating Conditions
The chromatographic conditions are optimized for baseline separation of this compound and the IS from endogenous urinary components in a short run time.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Run Time | 8 minutes |
Expertise Note: this compound lacks a strong chromophore, making UV detection challenging. A wavelength of 210 nm is used to maximize the signal, as many organic molecules exhibit absorbance in the low UV range. While this can increase background noise, the effective LLE procedure minimizes interferences, resulting in a clean baseline and reliable integration. Maintaining a constant column temperature is critical for achieving stable and reproducible retention times, a key aspect of method robustness.
Method Validation
The method was rigorously validated following the principles detailed in the FDA's M10 Guidance for Industry on Bioanalytical Method Validation.[3][4][10]
Linearity and Calibration
The calibration curve was generated by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound using a weighted (1/x²) linear regression.
| Parameter | Result |
| Calibration Range | 0.5 - 100 µg/mL |
| Regression Equation | y = 0.021x + 0.003 |
| Correlation Coefficient (r²) | > 0.999 |
| Weighting Factor | 1/x² |
Authoritative Grounding: The use of a 1/x² weighting factor is crucial for heteroscedastic data, which is common in bioanalytical assays. This model gives greater weight to the data points at the lower end of the curve, ensuring higher accuracy at the Lower Limit of Quantification (LLOQ), a requirement stipulated by regulatory guidelines.[3]
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy (%Bias) and precision (%CV) were assessed at four QC levels.
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.1% | +4.5% | 11.3% | +2.8% |
| Low QC | 1.5 | 6.2% | -2.1% | 7.9% | -1.5% |
| Mid QC | 40.0 | 3.5% | +1.8% | 5.1% | +0.9% |
| High QC | 80.0 | 2.8% | -0.5% | 4.3% | -1.1% |
The acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision were met, confirming the method's reliability.
Recovery and Matrix Effect
Extraction recovery and matrix effect were evaluated at low, mid, and high QC concentrations.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 89.6% | 97.3% |
| Mid QC | 92.1% | 98.9% |
| High QC | 91.5% | 98.1% |
The high and consistent recovery demonstrates the efficiency of the LLE procedure. The matrix effect values, close to 100%, indicate that co-eluting endogenous components from urine do not cause significant ion suppression or enhancement, ensuring that the method is specific and accurate.
Conclusion
This application note details a validated, robust, and reliable HPLC-UV method for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it highly suitable for processing large numbers of samples in a clinical or research setting. The comprehensive validation data confirms that this method adheres to stringent international bioanalytical standards, ensuring the generation of high-quality data for critical pharmacokinetic assessments and therapeutic drug monitoring.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesna? [synapse.patsnap.com]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna: Uses, Side Effects & Dosage | Healio [healio.com]
- 7. medmedchem.com [medmedchem.com]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Experimental Design for Dimesna Chemoprotection Studies: Application Notes and Protocols
Introduction: The Rationale for Dimesna in Chemoprotection
The clinical utility of potent chemotherapeutic agents, such as the oxazaphosphorines (ifosfamide, cyclophosphamide) and platinum-based compounds (cisplatin, carboplatin), is frequently constrained by severe, dose-limiting toxicities to healthy tissues.[1] this compound (BNP7787), the disulfide dimer of mesna, represents a targeted approach to regional chemoprotection.[2] Its pharmacological elegance lies in its relative inactivity in systemic circulation and its specific activation in the kidneys.[3][4]
After intravenous administration, this compound circulates as a stable disulfide. Upon reaching the renal tubules, the physiological environment facilitates its reduction to two molecules of active mesna (2-mercaptoethane sulfonate).[3][4] Mesna's free thiol (-SH) group is a potent nucleophile that acts as a regional detoxificant.[5][6]
-
Against Oxazaphosphorine Toxicity : Mesna neutralizes acrolein, a highly urotoxic metabolite of ifosfamide and cyclophosphamide, directly in the urine, preventing the development of hemorrhagic cystitis.[3][6][7]
-
Against Platinum-Induced Toxicity : The thiol group can also bind to and inactivate toxic platinum species, mitigating cisplatin-induced nephrotoxicity.[8][9]
Crucially, this compound's design aims to confine the protective effects to the urinary tract, thereby avoiding interference with the systemic antitumor activity of the chemotherapy, a concern when administering active mesna systemically.[5][9][10] This application guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of this compound, guiding researchers from foundational in vitro assessments to pivotal in vivo efficacy models.
Part 1: In Vitro Evaluation of Chemoprotective Effects
Core Directive: In vitro assays are indispensable for establishing the fundamental cytoprotective capabilities of this compound's active metabolite, mesna. These studies provide a controlled environment to determine effective concentrations, elucidate protective mechanisms, and screen for potential toxicities before advancing to complex and costly animal studies.
Causality in Experimental Choices
Since this compound is a prodrug activated in the kidneys, in vitro studies must utilize its active form, mesna , to accurately model the protective event at the cellular level. The primary goal is to demonstrate that mesna can directly rescue cells from chemotherapy-induced damage. Assays are chosen to probe distinct cellular health hallmarks: metabolic viability, membrane integrity (apoptosis), and oxidative stress.
Protocol 1.1: Cell Viability Assessment by MTT Assay
Purpose: To quantitatively measure the ability of mesna to protect cultured cells from the cytotoxic effects of chemotherapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate appropriate cell lines (e.g., HCT 116, A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
Treatment Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., cisplatin) and mesna in a complete culture medium.
-
Co-treatment: Aspirate the old medium from the cells. Add 100 µL of medium containing the chemotherapeutic agent with or without varying concentrations of mesna. Include the following controls:
-
Vehicle Control (cells + medium only)
-
Chemotherapy-Only Control (cells + chemo agent)
-
Mesna-Only Control (cells + highest concentration of mesna)
-
-
Incubation: Incubate the plate for a duration relevant to the chemotherapeutic agent's mechanism (typically 24-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot cell viability against drug concentration to determine the IC50 (half-maximal inhibitory concentration) for the chemotherapy agent in the presence and absence of mesna. A rightward shift in the IC50 curve indicates a protective effect.
Table 1: Recommended Cell Lines and Starting Concentrations
| Cell Line | Type | Chemotherapeutic Agent | Starting Conc. | Mesna Starting Conc. |
|---|---|---|---|---|
| HCT 116 | Human Colon Carcinoma | Cisplatin | 100 µM | 5 mM |
| A549 | Human Lung Carcinoma | Carboplatin | 200 µM | 5 mM |
| UM-UC-3 | Human Bladder Cancer | 4-HPC (Cyclo. analog) | 50 µM | 5 mM |
| HK-2 | Human Kidney Proximal Tubule | Cisplatin | 100 µM | 5 mM |
Protocol 1.2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Purpose: To distinguish between different modes of cell death and confirm that mesna's protective effect involves the inhibition of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the chemotherapeutic agent (determined from the MTT assay) with or without an effective concentration of mesna for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of mesna's cytoprotective effects.
Part 2: In Vivo Preclinical Efficacy Models
Core Directive: In vivo studies are the cornerstone for evaluating this compound's efficacy. They are essential because this compound's therapeutic action is entirely dependent on its in-body pharmacokinetics—specifically, its conversion to mesna in the kidneys.[3][4] These models allow for the assessment of organ-specific protection in a complex biological system.
Causality in Experimental Choices
The choice of animal model is dictated by the specific toxicity this compound is designed to prevent. For its primary indication, a cyclophosphamide-induced hemorrhagic cystitis model is used to assess uroprotection.[16] For its expanded indication, a cisplatin-induced nephrotoxicity model is employed to evaluate kidney protection.[17][18] Efficacy is measured through a combination of biochemical markers of organ function and histopathological examination of tissue damage.
Protocol 2.1: Cisplatin-Induced Nephrotoxicity Model (Rat)
Purpose: To determine if systemic administration of this compound can mitigate the kidney damage caused by cisplatin, a potent nephrotoxin.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or C57BL/6 mice (8-10 weeks old) for at least one week with free access to food and water.[19]
-
Group Allocation: Randomly assign animals to at least four groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: this compound Only
-
Group 3: Cisplatin Only
-
Group 4: Cisplatin + this compound
-
-
Dosing Regimen:
-
Monitoring: Monitor animals daily for body weight changes and clinical signs of toxicity.
-
Endpoint Collection: At 72-96 hours post-cisplatin administration (the typical peak of injury), anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the kidneys with cold saline and harvest them. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen for molecular analysis.
-
-
Efficacy Assessment:
-
Biochemical Analysis: Measure serum levels of Blood Urea Nitrogen (BUN) and creatinine. A significant reduction in the elevation of these markers in the Cisplatin + this compound group compared to the Cisplatin Only group indicates protection.
-
Histopathological Analysis: Process the formalin-fixed kidney tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the sections for signs of acute tubular necrosis, proteinaceous casts, and inflammation.
-
Table 2: Example Dosing Regimens for Rodent Toxicity Models
| Model | Species | Toxin & Dose | This compound Dose (i.v.) | Key Endpoints |
|---|---|---|---|---|
| Nephrotoxicity | Rat | Cisplatin (5-7 mg/kg, i.p.) | 150 mg/kg | Serum BUN/Creatinine, Kidney Histology |
| Hemorrhagic Cystitis | Mouse | Cyclophosphamide (150-200 mg/kg, i.p.)[16][21] | 80 mg/kg | Bladder Weight, Bladder Hemorrhage Score, Histology |
Protocol 2.2: Cyclophosphamide-Induced Hemorrhagic Cystitis Model (Mouse)
Purpose: To evaluate this compound's ability to prevent bladder injury caused by the toxic cyclophosphamide metabolite, acrolein.[16][22]
Step-by-Step Methodology:
-
Animal and Group Setup: As described in Protocol 2.1, using mice.
-
Dosing Regimen:
-
Endpoint Collection: Euthanize animals 12-24 hours after cyclophosphamide administration.[23]
-
Carefully excise the urinary bladder.
-
Blot the bladder dry and record its wet weight (an indicator of edema).
-
-
Efficacy Assessment:
-
Macroscopic Scoring: Score the bladder for hemorrhage on a scale (e.g., 0 = no hemorrhage, 3 = severe hemorrhage).
-
Histopathological Analysis: Fix the bladder in formalin, section, and stain with H&E. Score for urothelial ulceration, edema, hemorrhage, and inflammatory cell infiltration. A significant reduction in bladder weight and pathological scores in the this compound-treated group indicates protection.
-
Visualization: this compound's In Vivo Mechanism of Uroprotection
References
- 1. A review of the use of chemoprotectants in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical overview of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 17. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse model of cisplatin nephrotoxicity [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. ics.org [ics.org]
- 22. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Dimesna for the Mitigation of Taxane-Induced Peripheral Neuropathy: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Taxane-based chemotherapeutics, such as paclitaxel and docetaxel, are mainstays in the treatment of various solid tumors. However, their clinical utility is often limited by the development of chemotherapy-induced peripheral neuropathy (CIPN), a painful and debilitating side effect for which there are currently no FDA-approved preventative treatments. These application notes provide a comprehensive guide for the preclinical evaluation of Dimesna (BNP7787), a promising neuroprotective agent, against taxane-induced peripheral neuropathy. We will delve into the scientific rationale for its use, detailed protocols for both in vitro and in vivo studies, and key endpoint analyses to robustly assess its efficacy.
Introduction: The Challenge of Taxane-Induced Neuropathy and the Potential of this compound
Taxane-induced peripheral neuropathy (TIPN) is a significant dose-limiting toxicity, affecting a substantial percentage of patients undergoing treatment.[1][2] The primary mechanism of action for taxanes involves the stabilization of microtubules, which disrupts mitotic spindle formation in rapidly dividing cancer cells.[3] However, this same mechanism adversely affects the microtubule-dependent axonal transport in neurons, leading to sensory disturbances, neuropathic pain, and in severe cases, motor deficits.[2]
This compound (disodium 2,2'-dithio-bis-ethane sulfonate), the disulfide form of mesna, has emerged as a potential chemoprotectant.[4] Preclinical evidence suggests that this compound may mitigate the neurotoxic effects of taxanes without compromising their antitumor efficacy.[5] This document provides the necessary protocols to investigate and validate the neuroprotective effects of this compound in a research setting.
Proposed Mechanisms of Action for this compound in Neuroprotection
This compound is hypothesized to protect against taxane-induced neuropathy through a multi-faceted approach:
-
Modulation of Microtubule Dynamics: In vitro studies have shown that this compound can prevent the aberrant hyperpolymerization of microtubule proteins induced by paclitaxel in a dose-dependent manner.[4] This suggests that this compound may directly counteract the primary pathogenic mechanism of taxanes in neurons.
-
Induction of Neurotrophic Factors: Preclinical research indicates that this compound administration leads to a significant increase in the concentration of Nerve Growth Factor (NGF) in the skin.[5] NGF is crucial for the survival, maintenance, and regeneration of sensory neurons.
The following diagram illustrates the proposed dual mechanism of this compound's neuroprotective action against taxane-induced neuropathy.
Caption: Proposed dual mechanism of this compound in preventing taxane-induced neuropathy.
In Vitro Evaluation of this compound
In vitro assays are essential for elucidating the direct cellular and molecular effects of this compound.
Biochemical Assay: Tubulin Polymerization
This assay directly assesses the ability of this compound to counteract the effects of paclitaxel on microtubule formation.
Protocol 2.1.1: Fluorometric Tubulin Polymerization Assay
-
Reagents and Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paclitaxel
-
This compound (BNP7787)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer containing glycerol.
-
Create a master mix of the tubulin solution with GTP (final concentration 1 mM) and DAPI.
-
In the 96-well plate, add varying concentrations of this compound.
-
Add a fixed, pro-polymerizing concentration of paclitaxel to the appropriate wells.
-
Initiate the reaction by adding the tubulin/GTP/DAPI master mix to all wells.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization.
-
Compare the polymerization curves of paclitaxel alone with those of paclitaxel plus this compound. A reduction in the rate and extent of polymerization in the presence of this compound indicates a modulatory effect.
-
Cell-Based Assay: Neurite Outgrowth in Dorsal Root Ganglion (DRG) Neurons
This assay evaluates the protective effect of this compound on neuronal morphology in the presence of taxanes.
Protocol 2.2.1: Primary DRG Neuron Culture and Neurite Outgrowth Assay
-
Reagents and Materials:
-
Primary DRG neurons (e.g., from neonatal rats or mice)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and laminin-coated culture plates
-
Paclitaxel
-
This compound (BNP7787)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-βIII-tubulin (Tuj1)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Culture dissociated DRG neurons on coated plates in the presence of NGF to allow for neurite extension.
-
After 24-48 hours, treat the neurons with varying concentrations of paclitaxel, with or without co-treatment with a range of this compound concentrations.
-
Incubate for an additional 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and secondary antibodies, and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use automated image analysis software to quantify total neurite length, number of neurites, and number of branch points per neuron.
-
Compare these parameters across treatment groups. A rescue of the paclitaxel-induced reduction in neurite outgrowth by this compound indicates neuroprotection.
-
| Parameter | Paclitaxel Alone | Paclitaxel + this compound |
| Total Neurite Length | Significantly Reduced | Partially or Fully Restored |
| Number of Neurites | Reduced | Restored |
| Branch Points | Reduced | Restored |
| Cell Viability | May be reduced | Maintained |
Table 1: Expected Outcomes of In Vitro Neurite Outgrowth Assay
In Vivo Evaluation of this compound
Animal models are critical for assessing the systemic efficacy and behavioral outcomes of this compound treatment.
Animal Model of Taxane-Induced Peripheral Neuropathy
Protocol 3.1.1: Induction of Paclitaxel Neuropathy in Rodents
-
Animals: Adult male Wistar rats or C57BL/6J mice are commonly used.
-
Paclitaxel Administration:
-
This compound Administration:
-
Administer this compound (e.g., 1000-2000 mg/kg, i.v. or i.p.) either concurrently with or shortly before each paclitaxel injection.[5]
-
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
Paclitaxel + this compound (various doses)
-
Behavioral Assessments
Behavioral tests should be performed at baseline and at regular intervals throughout the study.
Protocol 3.2.1: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimate animals to the testing apparatus (e.g., a wire mesh platform).
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. A lower threshold indicates mechanical allodynia.
Protocol 3.2.2: Assessment of Thermal Hyperalgesia/Hypoalgesia (Hargreaves Test or Cold Plate Test)
-
Hargreaves Test (Heat):
-
Place the animal in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal. A shorter latency indicates thermal hyperalgesia.
-
-
Cold Plate Test (Cold):
-
Place the animal on a temperature-controlled plate set to a noxious cold temperature (e.g., 0-4°C).
-
Record the latency to the first sign of pain (e.g., paw licking, jumping). A shorter latency indicates cold allodynia.
-
Physiological and Histological Endpoints
Protocol 3.3.1: Nerve Conduction Velocity (NCV)
-
At the end of the study, anesthetize the animals.
-
Stimulate a peripheral nerve (e.g., sciatic or caudal nerve) at two points and record the resulting muscle action potentials.
-
Calculate the NCV by dividing the distance between the stimulation points by the difference in latency. A reduction in NCV is indicative of neuropathy.
Protocol 3.3.2: Immunohistochemistry of Skin and DRG
-
Collect skin biopsies from the plantar surface of the hind paw and the lumbar DRGs.
-
Process the tissues for immunohistochemistry.
-
Stain for markers of nerve fibers (e.g., PGP9.5) in the skin to assess intraepidermal nerve fiber density (IENFD).
-
Stain DRG sections for markers of neuronal health and damage. A preservation of IENFD in the this compound-treated group would indicate structural protection.
The following diagram outlines the typical workflow for an in vivo study of this compound's neuroprotective effects.
Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.
Data Interpretation and Troubleshooting
| Finding | Interpretation | Potential Next Steps |
| This compound reduces paclitaxel-induced tubulin polymerization in vitro. | This compound directly modulates microtubule dynamics. | Investigate the binding site of this compound on tubulin. |
| This compound preserves neurite outgrowth in DRG neurons treated with paclitaxel. | This compound has a direct neuroprotective effect on a cellular level. | Explore the downstream signaling pathways affected by this compound in neurons. |
| This compound ameliorates mechanical allodynia and thermal hyperalgesia in paclitaxel-treated animals. | This compound is effective in preventing the sensory manifestations of neuropathy. | Evaluate the efficacy of this compound in a treatment paradigm (after neuropathy has developed). |
| This compound prevents the reduction in NCV and IENFD. | This compound preserves both the function and structure of peripheral nerves. | Assess the long-term protective effects of this compound. |
| No effect of this compound is observed. | Dose or timing of administration may be suboptimal. The chosen model may not be appropriate. | Conduct a dose-response study for this compound. Verify the induction of neuropathy in the positive control group. |
Table 2: Data Interpretation and Troubleshooting Guide
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound as a neuroprotective agent against taxane-induced peripheral neuropathy. By combining biochemical, cell-based, and in vivo approaches, researchers can gain a comprehensive understanding of this compound's mechanism of action and therapeutic potential. The successful validation of this compound's efficacy could pave the way for clinical trials and ultimately provide a much-needed solution for patients at risk of this debilitating side effect of cancer treatment.
References
- 1. Mechanism of microtubule stabilization by taccalonolide AJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. BNP7787-mediated modulation of paclitaxel- and cisplatin-induced aberrant microtubule protein polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Culture Treatment with Dimesna
Introduction: Dimesna as a Modulator of Chemotherapy-Induced Toxicity and a Potential Chemosensitizer
This compound, also known as BNP7787 or Tavocept, is a disulfide-based agent with a multifaceted role in oncology research.[1][2] Primarily investigated as a uroprotective and nephroprotective agent, this compound functions as a prodrug of mesna.[3][4][5] In the bloodstream, this compound is relatively stable, but upon reaching the kidneys, it is reduced to its active thiol form, mesna.[3][4][6] Mesna then acts as a potent detoxifying agent by neutralizing toxic metabolites of certain chemotherapeutic drugs, such as acrolein produced from cyclophosphamide and ifosfamide, thereby mitigating hemorrhagic cystitis.[3][4][7] It also shows protective effects against cisplatin-induced nephrotoxicity.[7][8][9]
Beyond its protective capabilities, this compound has been explored for its potential to enhance the efficacy of chemotherapy.[2] Its mechanism of action in this context is thought to involve the modulation of key cellular signaling pathways. This compound and its metabolites can inhibit enzymes like gamma-glutamyl transpeptidase (GGT) and aminopeptidase N (APN), which are involved in the metabolic pathways that can lead to chemotherapy resistance.[8][9] Furthermore, this compound has been shown to modulate the paclitaxel-induced hyperpolymerization of microtubules in a dose-dependent manner.[2] This suggests a potential role in overcoming taxane resistance. As a disulfide bond-disrupting agent, this compound may also modulate the activity of receptor tyrosine kinases such as EGFR, MET, and ROS1 by modifying cysteine residues, thereby affecting downstream proliferative signaling in cancer cells.[1]
These application notes provide a comprehensive guide for researchers and drug development professionals on the incorporation of this compound into cell culture protocols to investigate its chemoprotective, chemosensitizing, and direct cytotoxic effects.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | Disodium 2,2'-dithio-bis-ethanesulfonate | [7] |
| Synonyms | BNP7787, Tavocept | [1][2] |
| CAS Number | 16208-51-8 | [1] |
| Molecular Formula | C4H8Na2O6S4 | [1] |
| Molecular Weight | 326.34 g/mol | [2] |
| Solubility | Water-soluble | [8] |
| Storage | Store at 20-25°C (68-77°F). Opened ampoules will oxidize to this compound upon exposure to air. | [10] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7][11]
Experimental Design and Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture, from initial cell seeding to downstream analysis.
Figure 1: General experimental workflow for this compound treatment in cell culture.
Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: A sterile, concentrated stock solution is essential for accurate and reproducible dosing of this compound in cell culture experiments. This compound is water-soluble, making sterile, nuclease-free water or phosphate-buffered saline (PBS) a suitable solvent.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of sterile, nuclease-free water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.
Protocol 2: In Vitro Chemoprotection Assay
Rationale: This protocol is designed to assess the ability of this compound to protect cells from the cytotoxic effects of a chemotherapeutic agent. The experimental design includes co-treatment and pre-treatment conditions to investigate different mechanisms of protection.
Cell Lines:
-
LLC-PK1 (porcine kidney epithelial cells): A relevant model for studying nephrotoxicity.
-
Human renal proximal tubule cells (HK-2): A human-derived cell line for nephrotoxicity studies.[12]
-
Other cell lines relevant to the chemotherapeutic agent being tested.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Chemotherapeutic agent stock solution (e.g., cisplatin, ifosfamide metabolites)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete cell culture medium.
-
Treat the cells according to the experimental design:
-
Control: Medium only.
-
Chemotherapeutic agent only: Various concentrations of the chemotherapeutic agent.
-
This compound only: Various concentrations of this compound.
-
Co-treatment: A fixed concentration of this compound with varying concentrations of the chemotherapeutic agent, added simultaneously.
-
Pre-treatment: Incubate cells with this compound for a specific period (e.g., 2-4 hours) before adding the chemotherapeutic agent.
-
-
Incubate the plate for a duration relevant to the chemotherapeutic agent's mechanism of action (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves.
Expected Outcome: If this compound is protective, an increase in cell viability will be observed in the co-treatment or pre-treatment groups compared to the cells treated with the chemotherapeutic agent alone.
Protocol 3: Cell Viability and Cytotoxicity Assay
Rationale: This protocol determines the direct cytotoxic effect of this compound on cancer cell lines. While primarily known for its protective effects, it is crucial to establish the concentration range at which this compound itself may impact cell viability.
Cell Lines:
-
A panel of cancer cell lines relevant to the research focus (e.g., RPMI 2650 nasal carcinoma, non-small cell lung cancer lines, ovarian cancer lines).[9]
Procedure:
-
Follow steps 1-3 from Protocol 2.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 24, 48, and 72 hours.
-
Perform a cell viability assay as described in Protocol 2.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) at each time point.
Expected Outcome: Some studies suggest that this compound itself has low to no cytotoxicity.[9] However, this should be empirically determined for each cell line. High concentrations may induce cytotoxicity.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by this compound, either alone or in combination with a chemotherapeutic agent.
Procedure:
-
Seed cells in 6-well plates and treat with this compound +/- chemotherapeutic agent as described in Protocol 2.
-
After the incubation period, collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 5: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Rationale: This protocol determines the effect of this compound on cell cycle progression. It can reveal if this compound causes cell cycle arrest at a particular phase, which can be indicative of its mechanism of action.
Procedure:
-
Seed and treat cells as described in Protocol 4.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified.
Signaling Pathway Analysis
The cytoprotective and chemosensitizing effects of this compound are mediated through its interaction with specific cellular pathways. The following diagram illustrates the key mechanisms.
References
- 1. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The cytogenetic action of ifosfamide, mesna, and their combination on peripheral rabbit lymphocytes: an in vivo/in vitro cytogenetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [mospace.umsystem.edu]
- 10. youtube.com [youtube.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Drug-Drug Interactions with Dimesna/Mesna
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on understanding and investigating potential drug-drug interactions (DDIs) with Mesna and its primary metabolite, Dimesna. Given that Mesna is never used in isolation but as a uroprotectant with chemotherapy, a thorough understanding of its interaction potential is critical for both preclinical and clinical safety.
Frequently Asked Questions (FAQs)
Q1: What are Mesna and this compound, and what is their relationship?
Mesna (sodium 2-mercaptoethanesulfonate) is a synthetic thiol compound used as a detoxifying agent to prevent hemorrhagic cystitis in patients receiving high-dose cyclophosphamide or ifosfamide chemotherapy.[1][2][3] In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide metabolite, this compound (2,2'-dithiobis-ethane sulfonate).[1][4] this compound is physiologically inert in the plasma and does not interfere with the systemic efficacy of the co-administered chemotherapy.[5] Upon glomerular filtration in the kidneys, this compound is reabsorbed by the renal tubules and reduced back to the active, free-thiol form, Mesna.[5][6][7] It is this locally reactivated Mesna within the urinary tract that neutralizes the urotoxic metabolites of chemotherapy, such as acrolein.[1]
This unique pharmacokinetic profile is designed to deliver targeted protection to the bladder while minimizing systemic exposure to the active thiol.
Q2: What is the primary mechanism of Mesna/Dimesna metabolism? Is the Cytochrome P450 (CYP) system involved?
The primary metabolic pathway is a reversible oxidation-reduction cycle. In plasma, Mesna is quickly oxidized to this compound.[6][7] In the renal tubular epithelium, this compound is reduced back to Mesna by cytosolic enzymes, including glutathione reductase, a process that consumes reduced glutathione (GSH).[6][7]
Crucially, current literature indicates that Mesna and this compound do not undergo significant metabolism by the Cytochrome P450 (CYP) enzyme system.[8] This is a key point for DDI assessment, as it suggests that Mesna is unlikely to be a victim or perpetrator of the most common, CYP-mediated drug interactions. Formal clinical DDI studies with Mesna have not been conducted.[1]
Q3: Are there any known or theoretical drug-drug interactions with Mesna?
While formal DDI studies are lacking, the potential for interactions can be inferred from Mesna's chemical properties and pharmacokinetic profile.
-
Pharmacokinetic Interactions:
-
Platinum-Based Agents (Cisplatin, Carboplatin): As a thiol compound, Mesna has the chemical potential to bind to and inactivate platinum-based drugs in vitro.[9][10] However, the clinical relevance of this is debated. One pharmacokinetic study in pediatric patients found that Mesna did not significantly influence the pharmacokinetics of cisplatin and carboplatin.[11] Another analysis concluded that a clinically relevant reaction with carboplatin is unlikely, though an interaction with cisplatin in patient serum might be possible.[9][10] Due to physical incompatibility, Mesna should not be mixed in the same infusion with cisplatin or carboplatin.[1][12]
-
Drug Transporters: The disposition of Mesna and this compound is dependent on the kidneys. Recent research suggests that renal drug transporters are involved.[13][14] Co-administration of probenecid, a known inhibitor of renal transporters, was found to increase plasma exposure of Mesna and this compound while decreasing their renal clearance.[13][14] Therefore, potent inhibitors of renal transporters could theoretically alter Mesna/Dimesna pharmacokinetics, although the clinical impact is unknown.
-
Anticoagulants (Warfarin): Some databases note a potential moderate interaction with anticoagulants like warfarin, though the mechanistic basis is not well-defined.[15][16] Close monitoring would be prudent.
-
-
Pharmacodynamic Interactions:
-
Ifosfamide/Cyclophosphamide: The primary interaction is the intended, beneficial pharmacodynamic effect of neutralizing urotoxic metabolites.[1][17] Mesna does not appear to compromise the anti-tumor efficacy of these agents.[8] However, high concentrations of ifosfamide (50 mg/mL) are physically incompatible with Mesna and can reduce ifosfamide's stability.[1]
-
-
Interference with Laboratory Tests:
-
Urinary Ketones: Mesna's free sulfhydryl group can react with nitroprusside reagents used in urine dipstick tests, leading to false-positive results for urinary ketones.[1][18][19][20]
-
Other Tests: False-negative results for creatinine phosphokinase (CPK) activity tests and false-positive reactions for ascorbic acid may also occur.[1]
-
Q4: My research involves co-administering a new investigational drug with a regimen that includes Mesna. What should I be concerned about?
The primary concern is not CYP-mediated interactions, but rather two other key areas:
-
Renal Transporter Interactions: If your investigational drug is a potent inhibitor or substrate of renal uptake or efflux transporters (e.g., OATs, OCTs, MATEs), it could potentially alter the renal handling of this compound and Mesna. This could theoretically impact the local concentration of active Mesna in the bladder.
-
Chemical Incompatibility/Reactivity: If your drug is an electrophile or is susceptible to reaction with a thiol group, there is a potential for direct chemical interaction with Mesna, similar to the concern with platinum agents.
Troubleshooting and Experimental Guides
This section provides actionable protocols for investigating potential DDIs involving Mesna.
Investigation 1: Assessing Potential for Renal Transporter-Mediated Interactions
Causality: Since Mesna's efficacy depends on renal filtration of this compound and subsequent reduction and excretion of Mesna, any drug that interferes with these renal processes could pose a risk. Probenecid has already been shown to alter Mesna/Dimesna disposition, providing a mechanistic precedent.[13][14] This protocol allows you to screen your investigational drug for similar effects.
Experimental Protocol: In Vitro Transporter Inhibition Assay
This protocol is based on guidelines from regulatory agencies like the FDA for assessing DDI potential.[21][22][23]
-
System Selection:
-
Utilize commercially available cell lines overexpressing key human renal transporters. Recommended transporters to screen include OAT1 (SLC22A6), OAT3 (SLC22A8), OCT2 (SLC22A2), MATE1 (SLC47A1), and MATE2-K (SLC47A2).
-
-
Substrate Selection:
-
Use a known probe substrate for each transporter (e.g., para-aminohippurate for OATs, metformin for OCTs/MATEs).
-
-
Experimental Setup:
-
Plate the transporter-expressing cells according to the vendor's instructions.
-
Prepare a concentration range of your investigational drug. The top concentration should be at least 50 times the unbound Cmax observed or predicted in human plasma.
-
Prepare solutions of the probe substrate at a concentration approximately equal to its Km value for the transporter.
-
Prepare a positive control inhibitor for each transporter (e.g., probenecid for OATs).
-
-
Assay Procedure:
-
Pre-incubate the cells with your investigational drug or the positive control inhibitor for a specified time (e.g., 10-30 minutes).
-
Add the probe substrate to the wells and incubate for a short period (e.g., 2-5 minutes) to measure the initial uptake rate.
-
Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of probe substrate uptake caused by your investigational drug at each concentration.
-
Determine the IC50 value (the concentration of your drug that causes 50% inhibition).
-
Trustworthiness Check: The positive control inhibitor must show significant inhibition (>70% at the tested concentration) for the assay to be considered valid.
-
-
Interpretation:
-
A potent IC50 value, particularly when considered in the context of clinically relevant drug concentrations, suggests a potential for an in vivo interaction and may warrant a follow-up clinical DDI study. Consult current FDA/ICH guidance for specific cut-off criteria.[24]
-
dot
Caption: Workflow for assessing renal transporter DDI potential.
Investigation 2: Assessing Potential for CYP450 Induction
Causality: While Mesna itself is not a CYP substrate, a co-administered investigational drug could be a CYP inducer.[25][26][27] Ifosfamide and cyclophosphamide are prodrugs activated by CYP enzymes (primarily CYP3A4 and CYP2B6).[3][8] If your investigational drug induces these enzymes, it could accelerate the activation of the chemotherapy, potentially altering its efficacy and toxicity profile. This is an indirect DDI, where your drug affects the chemotherapy with which Mesna is co-administered.
Experimental Protocol: In Vitro CYP Induction Assay using Human Hepatocytes
This protocol uses the gold-standard system of primary human hepatocytes to evaluate induction potential via receptor-mediated transcriptional activation.[28]
-
System Selection:
-
Use cryopreserved plateable primary human hepatocytes from at least three different donors to account for genetic variability.
-
-
Experimental Setup:
-
Culture hepatocytes in a sandwich configuration (e.g., on collagen-coated plates with a Matrigel overlay) to maintain morphology and function.
-
Prepare a concentration range of your investigational drug.
-
Prepare a vehicle control (e.g., 0.1% DMSO).
-
Prepare positive control inducers for each CYP of interest (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4, Phenobarbital for CYP2B6).
-
-
Assay Procedure:
-
Acclimate the cultured hepatocytes for 24-48 hours.
-
Treat the cells with your investigational drug, vehicle, or positive controls daily for 48-72 hours.
-
-
Endpoint Measurement (Two Methods):
-
mRNA Analysis (Recommended): After the treatment period, lyse the cells and extract mRNA. Use quantitative real-time PCR (qPCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity Analysis: After treatment, incubate the intact hepatocytes with specific probe substrates for each CYP (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4). Measure the formation of the corresponding metabolite via LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold-change in mRNA expression or enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction).
-
Trustworthiness Check: The positive controls must produce a robust and statistically significant induction of their respective CYPs according to established laboratory criteria.
-
-
Interpretation:
dot
Caption: Mechanism of indirect DDI affecting Ifosfamide.
Summary of Potential Interactions
| Interacting Class | Potential Mechanism | Clinical Significance / Recommendation |
| Platinum Agents | Direct chemical inactivation by thiol group.[9][10] | Unclear; clinical studies suggest minimal impact on PK.[11] Avoid mixing in the same infusion.[1][12] |
| Potent Renal Transporter Inhibitors | Inhibition of renal clearance of this compound/Mesna.[13][14] | Theoretical; could alter local uroprotectant concentration. Screen investigational drugs for transporter inhibition. |
| CYP3A4/2B6 Inducers | Increased metabolic activation of co-administered ifosfamide/cyclophosphamide.[8][30] | Indirect interaction. Could alter chemotherapy efficacy/toxicity. Screen investigational drugs for induction potential. |
| Nitroprusside Reagents | Chemical reaction with free sulfhydryl group.[18][19] | Laboratory interference. Causes false-positive urine ketone tests.[1] Inform clinical teams. |
| Anticoagulants (e.g., Warfarin) | Unknown.[15][16] | Potential interaction noted. Prudent to monitor coagulation parameters closely if co-administered. |
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of Advances in Uroprotective Agents for Cyclophosphamide- and Ifosfamide-induced Hemorrhagic Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide and mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by this compound (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. | Semantic Scholar [semanticscholar.org]
- 8. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
- 14. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 15. Mesna Interactions Checker - Drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
- 17. ascopubs.org [ascopubs.org]
- 18. False-positive ketone tests: a bedside measure of urinary mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. False-positive results for ketone with the drug mesna and other free-sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. False-positive ketonuria during ifosfamide and mesna therapy. | Semantic Scholar [semanticscholar.org]
- 21. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 22. fda.gov [fda.gov]
- 23. qps.com [qps.com]
- 24. fda.gov [fda.gov]
- 25. Inhibition and induction of human cytochrome P450 enzymes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. criver.com [criver.com]
- 29. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dimesna Technical Support Center: A Guide to Dosage Optimization and Off-Target Effect Minimization
Welcome to the Dimesna Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the use of this compound in your experiments. As a Senior Application Scientist, my goal is to equip you with the knowledge and tools to optimize your this compound dosage, minimize potential off-target effects, and ensure the integrity of your research. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate reliable data.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions researchers have about this compound and its application.
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or sodium 2,2'-dithio-bis-ethanesulfonate, is a prodrug that is rapidly reduced in the body to its active form, mesna.[1][2][3] Mesna is a uroprotective agent that detoxifies acrolein, a toxic metabolite of chemotherapeutic agents like ifosfamide and cyclophosphamide.[1][2][4] This detoxification process prevents hemorrhagic cystitis, a serious side effect of these chemotherapy drugs.[1][2] this compound is also being investigated for its potential nephroprotective and chemoprotective properties.[2][5]
Q2: What are the potential "off-target effects" of this compound?
A2: As a prodrug, the off-target effects of this compound can be considered in two ways: effects of the parent compound and effects of its active metabolite, mesna. While this compound itself is generally considered inactive in circulation, its active form, mesna, can have systemic effects.[5] Documented adverse effects in humans, which could be considered off-target effects in a research context, include gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, and skin reactions.[6][7][8] In rare cases, severe hypersensitivity reactions have been reported.[6][9][10] Some in vitro studies have also shown that mesna can inhibit the growth of certain malignant cell lines, indicating a broader biological activity than just uroprotection.[11]
Q3: How is this compound metabolized, and how might this influence my experiments?
A3: In vivo, this compound is primarily reduced to mesna in the kidneys and liver.[5][12] The kidneys play a crucial role in both the conversion of this compound to mesna and the excretion of mesna into the urine, where it exerts its protective effects.[4][13] It is important to note that some cell lines, such as the renal tubular cell line LLC-PK1, have been shown to not convert this compound to mesna in vitro.[14] Therefore, if your in vitro model lacks the necessary reductive capacity, you may not observe the expected effects of this compound. In such cases, using mesna directly may be more appropriate for your experimental goals.
Q4: Are there any known incompatibilities of this compound or mesna with other compounds?
A4: A high concentration of ifosfamide (50 mg/mL) has been shown to be incompatible with mesna, potentially reducing the stability of ifosfamide.[1] While specific in vitro incompatibilities with other research compounds are not extensively documented, it is always good practice to perform compatibility tests when using this compound or mesna in complex experimental cocktails.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with this compound.
Scenario 1: Unexpected Cytotoxicity in a Non-Target Cell Line
Q: I am using this compound as a control in my experiment with a non-urothelial cell line, and I'm observing unexpected cytotoxicity at higher concentrations. What could be the cause, and how can I address this?
A: This is a pertinent observation that highlights the importance of empirical dose optimization for each cell line. While this compound is a protective agent, its active metabolite, mesna, has been reported to have anti-proliferative effects on some cell lines.[11]
Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Identity and Purity of Your this compound Stock: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation.
-
Determine the IC50 of this compound in Your Cell Line: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will establish the cytotoxic threshold and help you select a non-toxic working concentration.
-
Investigate the Reductive Capacity of Your Cell Line: As mentioned, not all cell lines can efficiently convert this compound to mesna.[14] You can investigate this by measuring the levels of mesna in your cell culture supernatant after this compound treatment using analytical methods like HPLC.
-
Consider Using Mesna Directly: If your cell line has low reductive capacity, the observed cytotoxicity might be due to this compound itself or other cellular interactions. To dissect this, you can perform parallel experiments with mesna to see if it recapitulates the cytotoxic effects.
This protocol outlines a standard method for determining the IC50 of this compound in a given cell line using a colorimetric assay like MTT or a fluorescence-based assay.
| Step | Procedure | Rationale |
| 1. Cell Seeding | Seed your cells in a 96-well plate at a predetermined optimal density. | Ensuring a consistent cell number is crucial for reproducible results. |
| 2. This compound Dilution Series | Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.1 µM to 10 mM. | A wide concentration range is necessary to capture the full dose-response curve. |
| 3. Treatment | After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium. Include a vehicle control (medium only). | The vehicle control serves as the baseline for 100% cell viability. |
| 4. Incubation | Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours). | The incubation time should be consistent with the expected timeframe of cellular response. |
| 5. Viability Assay | Perform a cell viability assay according to the manufacturer's instructions. | This will provide a quantitative measure of cell viability at each this compound concentration. |
| 6. Data Analysis | Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. | The IC50 value represents the concentration of this compound that inhibits cell viability by 50%. |
Scenario 2: Altered Gene Expression in a Non-Target Organ Model
Q: I am using an in vitro 3D organoid model and have noticed significant changes in the expression of genes unrelated to urothelial protection after this compound treatment. How can I investigate if these are off-target effects?
A: This is an excellent question that delves into the more subtle potential off-target effects of a compound. Gene expression profiling is a powerful tool for uncovering these unintended cellular responses.
Here is a workflow to investigate these gene expression changes:
Caption: Workflow for investigating unexpected gene expression changes.
-
Confirm Key Gene Expression Changes with qPCR: Before embarking on a large-scale analysis, validate the expression changes of a few key genes using quantitative real-time PCR (qPCR). This will confirm your initial findings.
-
Perform a Dose-Response Gene Expression Analysis: Analyze the expression of your target genes at various concentrations of this compound. This will help determine if the observed changes are dose-dependent.
-
Conduct a Global Gene Expression Analysis (e.g., RNA-Seq or Microarray): If the qPCR results are confirmed, a global analysis will provide a comprehensive view of all the genes affected by this compound treatment.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any cellular pathways or biological processes that are significantly enriched. This can provide insights into the potential mechanisms of the off-target effects.
-
Validate with Proteomic Analysis: To confirm that the observed changes in gene expression translate to functional changes at the protein level, you can perform proteomic analysis.[15][16][17][18]
| Step | Procedure | Rationale |
| 1. RNA Extraction | Extract total RNA from your this compound-treated and control organoids using a high-quality RNA extraction kit. | High-quality RNA is essential for accurate qPCR results. |
| 2. cDNA Synthesis | Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. | cDNA serves as the template for the PCR reaction. |
| 3. Primer Design and Validation | Design and validate primers for your target genes and at least two stable housekeeping genes. | Validated primers ensure the specificity and efficiency of the PCR reaction. |
| 4. qPCR Reaction | Set up the qPCR reaction with your cDNA, primers, and a suitable qPCR master mix. | The qPCR reaction will amplify and quantify the target gene expression levels. |
| 5. Data Analysis | Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression between the this compound-treated and control samples. | This method normalizes the target gene expression to the housekeeping genes, providing an accurate relative quantification. |
Data Summary Table
The following table provides a summary of key parameters to consider when designing your experiments with this compound.
| Parameter | Recommendation | Reference |
| In Vitro Starting Concentration | 0.1 µM - 10 mM (cell line dependent) | Empirical |
| Solubility | Soluble in aqueous solutions | [19] |
| Storage of Stock Solution | -20°C for short-term, -80°C for long-term | General Lab Practice |
| Known In Vitro Activities | Uroprotective (as mesna), potential anti-proliferative | [1][11] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mesna? [synapse.patsnap.com]
- 5. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 6. medmedchem.com [medmedchem.com]
- 7. What are the side effects of Mesna? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dithio-bis-mercaptoethanesulphonate (this compound) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parallel mRNA, proteomics and miRNA expression analysis in cell line models of the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Proteomics 2.0 and Its Impact on Drug Development | The Scientist [the-scientist.com]
- 18. Proteomics Uncovers Novel Components of an Interactive Protein Network Supporting RNA Export in Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Dimesna Experiments: Technical Support Center for Troubleshooting Inconsistent Results
Welcome to the technical support center for researchers utilizing Dimesna in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during in vitro and high-throughput screening experiments involving this compound. As drug development professionals, we understand that robust and reproducible data is paramount. This resource is structured to help you diagnose and resolve inconsistencies, ensuring the integrity of your results.
Section 1: Understanding this compound and its Experimental Context
This compound is the inactive disulfide dimer of Mesna, a uroprotective and nephroprotective agent.[1][2] In experimental settings, this compound is often investigated for its ability to mitigate the toxicity of chemotherapeutic agents like cisplatin and ifosfamide.[3][4] Its protective effects are realized upon its reduction to the active form, Mesna, primarily within the kidneys.[5][6] This conversion can occur both enzymatically, through systems like thioredoxin and glutaredoxin, and non-enzymatically via thiol-disulfide exchange.[7]
Experiments involving this compound typically fall into three main categories:
-
Cell-Based Assays: Assessing the cytoprotective effects of this compound against toxins in relevant cell lines (e.g., renal proximal tubule epithelial cells).
-
Biochemical Assays: Investigating the kinetics and mechanisms of this compound's conversion to Mesna.
-
High-Throughput Screening (HTS): Identifying modulators of this compound's transport or its conversion to Mesna.
This guide will address common issues within each of these experimental frameworks.
Section 2: Troubleshooting Cell-Based Assays for this compound's Protective Effects
A primary application of this compound in research is to evaluate its ability to protect renal cells from cisplatin-induced nephrotoxicity.[3][4] Inconsistent results in these assays can mask the true efficacy of this compound.
FAQ 1: Why am I seeing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT)?
High well-to-well variability is a frequent challenge that can obscure the dose-dependent protective effects of this compound.[8]
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Uneven Cell Seeding | A non-homogenous cell suspension leads to an inconsistent number of cells per well, directly impacting the final signal.[8] | 1. Ensure a single-cell suspension by thorough but gentle pipetting before and during plating. 2. Work with small batches of plates at a time to prevent cell settling in the reservoir. |
| "Edge Effect" | Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentrations.[9] | 1. Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[10] 2. Ensure the incubator has adequate humidity. |
| Compound Precipitation | This compound or the cytotoxic agent (e.g., cisplatin) may precipitate in the culture medium, leading to inconsistent concentrations. | 1. Visually inspect the media for any signs of precipitation after adding the compounds. 2. Prepare fresh dilutions of your compounds for each experiment. |
| Pipetting Inaccuracy | Inconsistent pipetting of cells, media, or reagents is a major source of variability.[8] | 1. Calibrate pipettes regularly. 2. Use a consistent pipetting technique, including tip immersion depth and dispensing speed. |
Protocol for Optimizing Cell Seeding Density:
-
Prepare a serial dilution of your renal cell line (e.g., NRK-52E, ciPTECs) in a 96-well plate, ranging from 1,000 to 100,000 cells per well.[9]
-
Culture the cells for 24 hours.
-
Perform your chosen cell viability assay (e.g., MTT).
-
Plot the absorbance values against the cell number. The optimal seeding density will be in the linear range of this curve, ensuring that the signal is proportional to the cell number.
FAQ 2: My this compound treatment group is not showing the expected protection against cisplatin-induced cytotoxicity. What could be wrong?
This issue can arise from problems with the experimental setup that either mask the protective effect of this compound or result in overwhelming cytotoxicity.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent this compound protective effect.
Causality Explained:
-
Cisplatin Activity: It is crucial to first confirm that the cytotoxic agent is working as expected. If not, the protective effect of this compound cannot be evaluated.
-
This compound Integrity: this compound, like any chemical compound, can degrade if not stored properly. Always use freshly prepared solutions.
-
Treatment Timeline: The timing of this compound and cisplatin administration is critical. Pre-incubation with this compound may be necessary to allow for cellular uptake and conversion to Mesna before the cytotoxic insult.
-
Cellular Uptake and Metabolism: this compound's protective effect is contingent on its uptake by renal cells and subsequent reduction to Mesna.[4][6] If the chosen cell line lacks the necessary transporters (e.g., OAT1, OAT3) or intracellular reducing machinery, this compound will remain inactive.[4]
-
Mechanism of Cell Death: Cisplatin induces nephrotoxicity through various mechanisms including apoptosis, necrosis, and inflammation, often mediated by oxidative stress.[11][12] Understanding these pathways can help in selecting appropriate assays to measure this compound's protective effects.
Visualizing the Mechanism of Cisplatin-Induced Nephrotoxicity:
Caption: Simplified signaling pathway of cisplatin-induced nephrotoxicity.
Section 3: Troubleshooting Biochemical Assays for this compound to Mesna Conversion
Studying the conversion of this compound to Mesna is key to understanding its bioactivation. Inconsistent results in these biochemical assays can lead to incorrect interpretations of conversion rates and mechanisms.
FAQ 3: The rate of this compound reduction in my in vitro assay is highly variable. What should I check?
Variability in prodrug conversion assays can stem from several factors related to the reaction components and conditions.[13][14]
Key Areas for Investigation:
-
Enzyme/Reductant Activity: If you are studying enzymatic conversion, ensure the purity and activity of your recombinant enzymes (e.g., thioredoxin reductase, glutaredoxin). For non-enzymatic reduction, the concentration and purity of reducing agents like glutathione or cysteine are critical.[7]
-
Buffer Conditions: The pH and ionic strength of the reaction buffer can significantly impact enzyme activity and thiol-disulfide exchange rates. Optimize these parameters for your specific system.
-
Oxygen Sensitivity: Thiol-containing compounds can be sensitive to oxidation. Consider performing the assay under anaerobic or low-oxygen conditions to prevent unwanted side reactions.
-
Detection Method: The method used to quantify Mesna and this compound (e.g., HPLC with electrochemical detection) must be validated for linearity, accuracy, and precision.
Protocol for a Standard In Vitro this compound Reduction Assay:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA).
-
Add the reducing agent (e.g., NADPH and the thioredoxin system, or glutathione).
-
Initiate the reaction by adding a known concentration of this compound.
-
Incubate at 37°C.
-
At various time points, stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide).
-
Analyze the samples by a validated analytical method to determine the concentrations of this compound and Mesna.
-
Calculate the initial reaction rate from the linear portion of the product formation curve.
Section 4: Troubleshooting High-Throughput Screening (HTS) for Modulators of this compound Activity
HTS campaigns are powerful tools for discovering compounds that may enhance this compound's therapeutic effects, for instance, by promoting its uptake or conversion.[15] However, HTS is prone to false positives and negatives.[16]
FAQ 4: My HTS for compounds that enhance this compound's protective effect is yielding a high number of false positives. How can I improve my screening cascade?
A high hit rate in a primary screen often indicates assay interference rather than true biological activity.[17] A robust hit validation strategy is essential.[18]
Workflow for HTS Hit Validation:
Caption: A typical workflow for HTS hit validation.
Explanation of Hit Validation Steps:
-
Hit Confirmation: Re-test the initial hits under the same assay conditions to eliminate random errors.
-
Dose-Response Analysis: Determine the potency (e.g., EC50) of the confirmed hits. Compounds with a clear dose-response relationship are more likely to be true hits.
-
Counter-Screening: Perform assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).
-
Orthogonal Assays: Use a different assay that measures the same biological endpoint but through a different mechanism to confirm the activity of the hits. For example, if the primary screen was a cell viability assay, an orthogonal assay could measure a specific biomarker of cell health.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common scaffolds and initial SAR trends. This can help prioritize compound series for further investigation.
References
- 1. Facebook [cancer.gov]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Mesna? [synapse.patsnap.com]
- 6. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 7. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism involved in cisplatin induced nephrotoxicity | PPTX [slideshare.net]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Renal Drug Transporters in Dimesna Clearance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the renal clearance of Dimesna. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed experimental protocols to support your research in this area. Our goal is to empower you with the knowledge to conduct robust and reliable experiments, ultimately leading to a deeper understanding of this compound's pharmacokinetics.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when studying the interaction of this compound with renal drug transporters.
Q1: What is the primary mechanism of this compound renal clearance?
This compound, the inactive disulfide dimer of mesna, is primarily cleared from the body by the kidneys.[1][2] Its clearance exceeds the glomerular filtration rate, indicating that active tubular secretion is a major component of its elimination.[3][4] This active secretion is mediated by a series of drug transporters located on the basolateral and apical membranes of the renal proximal tubule cells.[3][4]
Q2: Which specific renal transporters are involved in this compound's secretion?
In vitro studies have identified several key transporters responsible for the uptake and efflux of this compound.[3][5]
-
Basolateral Uptake (Blood to Cell): Organic Anion Transporters (OATs) are primarily responsible for the uptake of this compound from the blood into the proximal tubule cells. Specifically, OAT1, OAT3, and OAT4 have been shown to mediate its saturable uptake.[3][6]
-
Apical Efflux (Cell to Urine): A number of efflux transporters are involved in pumping this compound from the tubular cells into the urine. These include Multidrug and Toxin Extrusion protein 1 (MATE1), Multidrug Resistance-associated Protein 2 (MRP2), and P-glycoprotein (Pgp).[3][5] Other transporters like Breast Cancer Resistance Protein (BCRP) and other MRPs (MRP1, MRP4, MRP5) also contribute to reducing intracellular this compound accumulation.[3][6]
Q3: Why is understanding this compound's interaction with renal transporters important for drug development?
Understanding these interactions is critical for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce the activity of these transporters can significantly alter this compound's plasma concentrations and urinary excretion, potentially impacting its efficacy as a uroprotectant.[3][4] For instance, the OAT inhibitor probenecid has been shown to significantly increase plasma exposure of mesna and this compound while decreasing their renal clearance.[3][4]
-
Understanding Pharmacokinetic Variability: Genetic polymorphisms in the genes encoding these transporters can lead to inter-individual differences in this compound clearance, affecting patient outcomes.[3]
-
Informing Dosing Regimens: A clear understanding of the transport mechanisms allows for more rational dosing strategies, especially in populations with impaired renal function.
Q4: What are the recommended in vitro model systems for studying this compound's renal transport?
Several in vitro models are suitable for investigating this compound's interaction with renal transporters. The choice of model depends on the specific research question.
-
Transfected Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells overexpressing a single transporter (e.g., OAT1, MATE1) are ideal for studying the specific contribution of that transporter to this compound's transport.[7][8]
-
Primary Renal Proximal Tubule Cells: These cells provide a more physiologically relevant model as they express a wider range of endogenous transporters at levels closer to in vivo conditions.[9][10] Models like the aProximate™ PTC model are designed to mimic the functionality of the human proximal tubule.[9]
-
3D Perfused Proximal Tubule Models: These advanced models offer a more in vivo-like environment with polarized cell layers and fluid flow, allowing for more accurate predictions of renal tubular transport.[7]
Troubleshooting Experimental Issues
This section provides a guide to common problems encountered during in vitro experiments studying this compound's renal transport, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound uptake in OAT-expressing cells | 1. Low Transporter Expression/Function: The cells may have low levels of functional OATs on their surface. 2. Incorrect Buffer Composition: The uptake buffer may lack the necessary ions or have an inappropriate pH for optimal transporter activity. 3. Substrate Competition: Components in the cell culture media or buffer may be competing with this compound for transport. 4. Cell Viability Issues: The cells may be unhealthy or dead, leading to a loss of active transport. | 1. Verify Transporter Expression: Confirm transporter expression using Western blot or qPCR. Assess transporter function with a known prototypical substrate (e.g., para-aminohippurate for OAT1). 2. Optimize Buffer: Use a well-defined uptake buffer (e.g., Hanks' Balanced Salt Solution) with appropriate physiological pH (typically 7.4). 3. Wash Cells Thoroughly: Ensure complete removal of culture medium by washing the cells with pre-warmed buffer before starting the uptake experiment. 4. Check Cell Viability: Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to ensure a healthy cell monolayer. |
| High variability in transporter inhibition data | 1. Inhibitor Instability or Precipitation: The inhibitor may be unstable in the experimental buffer or may have precipitated out of solution. 2. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound or the inhibitor can lead to large variations. 3. Variable Cell Seeding Density: Inconsistent cell numbers across wells can result in variable transporter expression and uptake. 4. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different temperature and evaporation rates, affecting cell growth and transport. | 1. Check Inhibitor Solubility: Visually inspect the inhibitor solution for any precipitation. Consider using a lower concentration or a different solvent if solubility is an issue. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use good pipetting technique. 3. Standardize Cell Seeding: Use a cell counter to ensure consistent seeding density in all wells. 4. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile buffer to create a humidity barrier. |
| Discrepancy between in vitro and in vivo results | 1. Model System Limitations: Single-transporter transfected cell lines may not fully recapitulate the complex interplay of multiple transporters in vivo.[10] 2. Species Differences: Transporters in animal models may have different substrate specificities or expression levels compared to humans.[11] 3. Metabolism of this compound: In vivo, this compound is reduced to mesna, which is then also a substrate for some transporters.[3][4] This metabolic conversion is often absent in simple in vitro models. | 1. Use More Complex Models: Consider using primary cells or 3D culture systems that better mimic the in vivo environment.[7][9] 2. Use Human-derived Systems: Whenever possible, use human primary cells or humanized animal models to improve the translatability of your findings. 3. Account for Metabolism: If feasible, investigate the transport of both this compound and mesna in your experimental system. Consider using liver microsomes or S9 fractions to incorporate metabolic activity. |
Detailed Experimental Protocol: In Vitro Uptake Assay in OAT1-Transfected HEK293 Cells
This protocol provides a step-by-step guide for a typical uptake experiment to assess this compound as a substrate for the OAT1 transporter.
Materials:
-
HEK293 cells stably transfected with human OAT1 (and vector-transfected control cells)
-
24-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution
-
Probenecid (OAT inhibitor) stock solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS or other suitable analytical method for this compound quantification
-
Plate shaker
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the OAT1-transfected and vector-control HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C with 5% CO2 for 48-72 hours.
-
-
Preparation of Solutions:
-
Prepare working solutions of this compound and probenecid in pre-warmed (37°C) uptake buffer. A typical concentration range for this compound could be 1-100 µM, and for probenecid, 1 mM is often used for maximal inhibition.
-
-
Uptake Experiment:
-
Aspirate the cell culture medium from the wells.
-
Wash the cell monolayers twice with 1 mL of pre-warmed PBS.
-
Pre-incubate the cells with 0.5 mL of pre-warmed uptake buffer for 10-15 minutes at 37°C to allow the cells to equilibrate.
-
Aspirate the pre-incubation buffer.
-
To initiate the uptake, add 0.5 mL of the this compound working solution (with or without probenecid) to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes, determined from initial time-course experiments to ensure linear uptake).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the this compound solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any unbound this compound.
-
-
Cell Lysis and Sample Collection:
-
Add a suitable volume (e.g., 200 µL) of cell lysis buffer to each well.
-
Incubate on a plate shaker for 15-20 minutes at 4°C to ensure complete cell lysis.
-
Collect the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifuge the lysates to pellet any cell debris.
-
-
Sample Analysis:
-
Analyze the supernatant for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Determine the protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
Compare the uptake in OAT1-transfected cells to that in vector-control cells to determine the net transporter-mediated uptake.
-
Assess the effect of probenecid on this compound uptake to confirm OAT1-mediated transport.
-
Visualization of this compound's Renal Transport Pathway
The following diagram illustrates the key transporters involved in the secretion of this compound from the blood into the urine within a renal proximal tubule cell.
Caption: Renal tubular secretion of this compound.
References
- 1. drugs.com [drugs.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. news-medical.net [news-medical.net]
- 10. Emerging Kidney Models to Investigate Metabolism, Transport, and Toxicity of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic cation transporter OCTs (SLC22) and MATEs (SLC47) in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimesna In Vitro Solubility
Welcome to the technical support center for Dimesna (also known as BNP7787 or Tavocept). As Senior Application Scientists, we have compiled this guide based on field-proven insights and established physicochemical principles to help you navigate and resolve common solubility challenges encountered during in vitro experimentation. This resource is designed to provide not just protocols, but a deeper understanding of the causality behind them, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a critical factor in experimental design?
This compound is the disodium salt of 2,2'-dithio-bis-ethane sulfonate, which is the stable, oxidized dimer form of Mesna.[1][2] It is investigated for its uroprotective, nephroprotective, and chemoprotective activities.[1][2][3] In a clinical context, this compound is administered and subsequently reduced in the kidneys to its active thiol form, Mesna, which then detoxifies harmful metabolites of chemotherapeutic agents like cisplatin and ifosfamide.[3][4]
For in vitro studies, achieving and maintaining this compound in a soluble state is paramount. Undissolved compound or precipitation during an experiment leads to an inaccurate and unknown final concentration, rendering dose-response data unreliable and potentially causing misleading results.[5][6] Furthermore, precipitates can introduce physical artifacts in automated screening systems and cell imaging.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits good solubility in both aqueous and common organic solvents, but careful selection is key. The table below summarizes its solubility profile.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Key Considerations |
| Water | 65 mg/mL | ~199.17 mM | Suitable for many applications, but check compatibility with your assay. Filter-sterilize after preparation for cell culture use.[7][8] |
| DMSO | 65 mg/mL | ~199.17 mM | Ideal for high-concentration stocks. Crucially, anhydrous DMSO must be used. [7] |
| Ethanol | Insoluble | N/A | Not a recommended solvent for this compound.[7] |
Expert Insight: While this compound is water-soluble, preparing a high-concentration stock in Dimethyl Sulfoxide (DMSO) is standard practice in drug discovery. This allows for minimal volume addition to your final assay, thereby reducing the potential for solvent-induced artifacts.[9]
Q3: I'm observing a cloudy solution or particulates when dissolving this compound in DMSO. What is happening and how can I fix it?
This is a common issue and almost always points to the presence of moisture in the DMSO.
Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] Although this compound is water-soluble, the presence of absorbed water in the DMSO can lower the immediate solvation capacity for the powdered compound, leading to incomplete dissolution or the formation of micro-precipitates.
Troubleshooting Protocol:
-
Discard the current DMSO. Do not attempt to salvage it by adding more solvent, as this will only perpetuate the problem.
-
Use a fresh, sealed vial of anhydrous or molecular sieve-dried DMSO. For best results, use a low-volume bottle (e.g., 10 mL) and use it quickly after opening.
-
Warm the solution gently. After adding the anhydrous DMSO to the this compound powder, you can gently warm the vial to 37°C for 5-10 minutes and vortex briefly to facilitate dissolution.
-
Visual Confirmation: A properly prepared stock solution should be clear and free of any visible particulates.
Q4: My DMSO stock is clear, but the compound precipitates when I add it to my aqueous cell culture medium or buffer. How do I prevent this?
This phenomenon, often called "crashing out," occurs when a compound is transferred from a solvent in which it is highly soluble (like DMSO) to one where it is less soluble (the final aqueous medium), especially if the final concentration exceeds its aqueous solubility limit or if the dilution is performed too rapidly.[6][11]
The Core Principle: The key is to avoid creating localized, high-concentration aqueous "pockets" where the this compound concentration temporarily spikes above its solubility limit. This requires a careful, stepwise dilution process.
Detailed Protocol: Serial Dilution for Cell-Based Assays
-
Prepare Stock Solution: Prepare a high-concentration stock of this compound (e.g., 65 mg/mL or ~200 mM) in fresh, anhydrous DMSO as described in Q3.
-
Intermediate Dilution: Create one or more intermediate dilutions. For example, dilute your 200 mM stock 1:20 in fresh cell culture medium to get a 10 mM intermediate solution. Pipette the this compound stock into the medium while gently vortexing or swirling the tube. This step is critical as it gradually introduces the compound to the aqueous environment.
-
Final Dilution: Add the required volume of your 10 mM intermediate solution to your final assay wells/plates containing cells and medium.
-
Vehicle Control: It is essential to prepare a parallel vehicle control by performing the exact same dilution steps with only DMSO. This validates that any observed cellular effects are due to this compound and not the solvent.[9] The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced toxicity.[9]
Q5: Are there any alternatives to DMSO for preparing this compound stock solutions?
Yes. Given this compound's high water solubility (65 mg/mL), preparing a stock solution directly in sterile water or a buffer like PBS is a viable alternative, especially if your experimental system is sensitive to any level of DMSO.[7]
Expert Insight: When using an aqueous stock, be mindful of long-term stability. Aqueous solutions can be more susceptible to microbial growth and degradation. It is recommended to:
-
Prepare smaller batches of aqueous stock.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Recently, Cyrene™ has been explored as a greener, less toxic alternative to DMSO for some applications, though its specific utility for this compound would require validation.[12][13][14]
Q6: What is the relationship between this compound and Mesna in an in vitro context?
This is a crucial mechanistic point. This compound is the inactive, oxidized dimer of the active thiol compound, Mesna.
In vivo, this compound is stable in the bloodstream but is actively taken up by renal cells and reduced to Mesna, which is then secreted into the urine to exert its protective effects.[15][16]
In vitro, this conversion may not occur unless your cell type has the specific intracellular machinery (e.g., glutathione reductase systems) to reduce the disulfide bond of this compound.[17] Therefore, if your experimental goal is to study the effects of the active agent, Mesna, you should use Mesna directly. If you are studying this compound itself or its transport, then using this compound is appropriate. Some studies have shown that Mesna, but not this compound, can inhibit the growth of certain malignant cell lines in vitro.[17][18]
Q7: How should I store this compound powder and my prepared stock solutions?
Proper storage is essential to maintain the compound's integrity and solubility.
-
This compound Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[7] Keep the container tightly sealed to prevent moisture absorption.
-
DMSO Stock Solutions: Store aliquots in tightly sealed vials at -80°C for up to one year, or at -20°C for shorter periods.[7][8]
-
Aqueous Stock Solutions: Store sterile, filtered aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Always minimize freeze-thaw cycles.
Troubleshooting Quick Reference
| Symptom | Probable Cause | Recommended Solution |
| Powder won't dissolve in DMSO. | Moisture contamination in DMSO. | Use a new, sealed vial of anhydrous DMSO. Warm gently to 37°C. |
| Precipitation upon dilution in media. | Exceeding aqueous solubility; improper dilution technique. | Perform a serial dilution, creating an intermediate dilution in media first. Ensure final DMSO concentration is low (<0.5%). |
| Variability between experiments. | Inconsistent stock solution preparation or storage. | Strictly follow protocols for solvent choice (anhydrous DMSO), storage (-80°C), and use fresh dilutions for each experiment. |
| No cellular effect observed. | This compound may be inactive in your cell type. | Consider if the active form, Mesna, is more appropriate for your experimental question.[17][18] |
References
- 1. Facebook [cancer.gov]
- 2. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dithio-bis-mercaptoethanesulphonate (this compound) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna (BNP7787) and Chemotherapy Efficacy: A Technical Troubleshooting Guide
Section 1: Technical Overview of Dimesna (BNP7787)
This guide is designed for researchers and drug development professionals investigating the use of this compound (also known as BNP7787 or Tavocept) in conjunction with chemotherapy agents. Our goal is to provide a clear, mechanistically-grounded framework for designing experiments and troubleshooting common issues related to the potential for this compound to interfere with therapeutic efficacy.
Q: What is this compound and what is its primary mechanism of action?
A: this compound (disodium 2,2'-dithio-bis-ethanesulfonate) is a disulfide dimer molecule. It functions as a prodrug of the active uroprotective and chemoprotective agent, Mesna (sodium 2-mercaptoethane sulfonate).[1] In the bloodstream, this compound is relatively stable. Upon reaching the kidneys, it is reduced to two molecules of Mesna, which contains a free thiol (-SH) group.[2][3]
The primary, clinically established role of this compound's active form, Mesna, is to prevent hemorrhagic cystitis caused by the chemotherapeutic agents ifosfamide and cyclophosphamide.[4][5] It achieves this by using its thiol group to neutralize acrolein, a urotoxic metabolite of these drugs, directly in the urinary tract.[6][7]
Additionally, this compound and its active metabolite Mesna are potent scavengers of free radicals.[4] This property has led to their investigation as protective agents against toxicities associated with platinum-based drugs (e.g., cisplatin-induced nephrotoxicity) and taxanes.[1][4]
Caption: this compound's conversion to active Mesna in the kidneys.
Section 2: The Core Concern: Potential for Interference with Chemotherapy Efficacy
The very chemical property that makes Mesna an effective protectant—its reactive thiol group—is also the source of concern regarding potential interference with certain chemotherapy agents.
Q: What is the scientific basis for potential interference with chemotherapy?
A: The primary mechanism of concern is direct chemical inactivation . Many cytotoxic chemotherapy agents, particularly platinum-based drugs like cisplatin and carboplatin, are electrophilic. They exert their anticancer effect by forming covalent bonds (adducts) with nucleophilic sites on DNA.[8][9]
Mesna's free thiol group is a strong nucleophile. Therefore, if Mesna and an electrophilic chemotherapy agent are present in the same compartment at the same time, Mesna can directly react with and neutralize the chemotherapy drug, preventing it from reaching its intended target, DNA.[10][11] In vitro studies have explicitly demonstrated that Mesna can inactivate platinum agents.[12][13]
Caption: Intended vs. potential interference pathways for Cisplatin.
Section 3: Troubleshooting Guide for In Vitro Experiments
A common pitfall in preclinical research is misinterpreting in vitro artifacts as true biological effects. The direct chemical interaction between Mesna and certain chemotherapies is a classic example.
Q1: We observed a significant reduction in our chemotherapy agent's cytotoxicity after adding this compound/Mesna to the cell culture. Is this expected?
A1: Yes, this result is highly expected, particularly with platinum agents, and it almost certainly represents a direct chemical inactivation in the culture medium, not a cellular mechanism of resistance.[12][13] When you co-incubate the drugs, you are creating a cell-free reaction vessel where the nucleophilic Mesna neutralizes the electrophilic chemotherapy agent before it can effectively enter the cells and bind to DNA. This is an important in vitro artifact that does not accurately reflect the spatiotemporal separation of these drugs in vivo.
Q2: How can we design our in vitro assay to minimize this direct inactivation artifact and better reflect the in vivo situation?
A2: The key is sequential administration . Your protocol must be designed to allow the chemotherapy agent to enter the cells and engage its target before introducing the potential inactivator. This simulates the in vivo scenario where a drug like cisplatin distributes systemically while Mesna is selectively concentrated and activated in the urinary tract.
-
Plate Cells: Seed your cancer cell lines in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow them to adhere overnight.
-
Primary Drug Incubation: Treat the cells with your chemotherapy agent (e.g., cisplatin) at various concentrations. Incubate for a period sufficient for cellular uptake (typically 1-4 hours).
-
Wash Step (Critical): Aspirate the drug-containing media. Wash the cells gently 1-2 times with sterile phosphate-buffered saline (PBS) or fresh, drug-free culture medium. This step is crucial to remove the extracellular chemotherapy agent, which is the primary source of the inactivation artifact.
-
Secondary Drug Addition: Add fresh culture medium containing this compound or Mesna at the desired concentrations. Also include control wells that receive only fresh medium.
-
Final Incubation: Incubate the plates for the desired duration of your cytotoxicity assay (e.g., 48-72 hours).
-
Viability Assessment: Perform your chosen cell viability assay according to the manufacturer's protocol.
-
Analysis: Compare the dose-response curves of the chemotherapy agent with and without the sequential addition of this compound/Mesna. This design tests whether this compound can reverse or interfere with the effects of chemotherapy after it has already entered the cell.
Caption: Workflow for a sequential in vitro cytotoxicity assay.
Section 4: Troubleshooting and Design Guide for In Vivo Experiments
Translating this research to animal models requires careful consideration of pharmacokinetics and administration schedules to avoid creating the same artifacts seen in vitro.
Q1: What are the most critical parameters when designing an in vivo study to test this compound's protective effects without compromising chemotherapy efficacy?
A1: Timing and route of administration are paramount. Co-formulating or mixing this compound/Mesna and a platinum agent in the same syringe for injection will cause immediate chemical inactivation and is not clinically relevant.[14][15] Studies in mice have shown that when Mesna and cisplatin are mixed directly, the antitumor effect is significantly reduced. However, when the two drugs are administered via separate injections, even just five minutes apart, the antitumor efficacy of cisplatin is not compromised.[14][15]
A pediatric clinical study also found that co-administration of Mesna did not significantly alter the overall pharmacokinetics of cisplatin or carboplatin, suggesting that systemic inactivation is not a major concern when drugs are administered separately as intended.[10]
| Study Finding | Implication for Experimental Design | Reference |
| Direct mixing of Mesna and Cisplatin in vitro leads to inactivation. | Do not mix agents in the same syringe or infusion bag. | [12][13] |
| Separate i.p. injections of Mesna and Cisplatin (5 min apart) did not reduce antitumor efficacy in mice. | Administer agents separately by time and/or injection site. | [14][15] |
| Co-administration of Mesna did not significantly influence Cisplatin/Carboplatin pharmacokinetics in pediatric patients. | Systemic inactivation is unlikely to be a major factor with proper, separate administration. | [10] |
Q2: Can you provide a sample protocol for an in vivo study in a mouse xenograft model?
A2: This protocol outlines a standard approach to assess the interplay between this compound and a chemotherapy agent in a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.[16][17]
-
Model Establishment: Implant tumor cells or tissue fragments subcutaneously into immunocompromised mice (e.g., NSG or Nude mice). Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volumes across groups.
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: Chemotherapy Agent (e.g., Cisplatin at a therapeutic dose)
-
Group 3: this compound only (at a dose being tested for protection)
-
Group 4: Chemotherapy Agent + this compound
-
-
Drug Administration (Critical Step):
-
Administer the chemotherapy agent via the appropriate route (e.g., intraperitoneal, i.p., or intravenous, i.v.).
-
Wait for a set interval (e.g., 5-15 minutes).
-
Administer this compound via a separate injection and, if possible, at a different site (e.g., chemo i.p. on the right side, this compound i.p. on the left side).
-
Repeat this dosing schedule as required by the study design (e.g., once weekly for 3 weeks).
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as a general measure of toxicity.
-
Survival: Monitor animals until a primary endpoint is reached (e.g., tumor volume >1500 mm³, >20% body weight loss, or other signs of distress).
-
-
Optional Advanced Analysis:
-
At the end of the study, tissues can be harvested to measure DNA-platinum adducts in tumor tissue to directly assess if this compound administration impacted target engagement.[18]
-
Caption: Workflow for an in vivo efficacy and toxicity study.
Section 5: Frequently Asked Questions (FAQ)
Q: Does this compound interfere with cisplatin efficacy?
A: Based on available preclinical and clinical data, this compound is unlikely to interfere with cisplatin efficacy in vivo provided the drugs are administered separately by a short interval.[14][15] Direct mixing will cause inactivation.[12] The entire premise of clinical trials combining this compound with cisplatin and paclitaxel was to provide protection from toxicity without compromising the anticancer effect.[19][20] While these trials ultimately failed to meet their primary endpoints for demonstrating a protective benefit, they did not raise major concerns about this compound actively inhibiting chemotherapy efficacy.[21]
Q: How is this compound different from Mesna in an experimental context?
A: this compound is the inactive, oxidized disulfide dimer, while Mesna is the active, reduced thiol monomer.
-
In vitro: For direct inactivation studies, using Mesna is more direct as it is the active species. This compound is less reactive in culture unless cellular processes can efficiently reduce it, which has been shown to be limited in some cell lines.[22]
-
In vivo: this compound is the form that circulates in the plasma after administration, with reduction to Mesna occurring primarily in the kidneys.[3][6] Therefore, for in vivo studies, administering this compound is more physiologically relevant.
Q: What analytical methods can be used to measure this compound, Mesna, and the chemotherapy agent in biological samples?
A: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantifying this compound and Mesna in plasma and urine.[23][24] Various HPLC methods also exist for quantifying chemotherapy agents like cisplatin. For Mesna specifically, other methods include spectrophotometry and electrochemical biosensors.[25][26] For rapid screening of some chemotherapy drugs, colorimetric paper-based devices have also been developed.[27]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mesna? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Scholars@Duke publication: Effect of DNA conformation on cisplatin adduct formation. [scholars.duke.edu]
- 9. DNA Adducts in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of mesna on the pharmacokinetics of cisplatin and carboplatin in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction kinetics of cisplatin and its monoaquated species with the modulating agents (di)mesna and thiosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesna inactivates platinum agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction between cisplatin and mesna in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction between cisplatin and mesna in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DNA adducts from chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 20. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. Dithio-bis-mercaptoethanesulphonate (this compound) does not prevent cellular damage by metabolites of ifosfamide and cyclophosphamide in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 25. medmedchem.com [medmedchem.com]
- 26. erpublications.com [erpublications.com]
- 27. Paper Analytic Device to Detect the Presence of Four Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Dimesna Metabolism in Research Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimesna. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in this compound metabolism observed in research animals. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, manage, and interpret this variability, ensuring the robustness and reproducibility of your experimental outcomes.
Introduction: The Challenge of this compound Metabolic Variability
This compound, the inactive disulfide prodrug of the uroprotective and nephroprotective agent Mesna, relies on in vivo reduction to its active thiol form. The efficiency of this bioactivation is not constant and can be a significant source of variability in preclinical studies.[1][2] Understanding the factors that influence the reduction of this compound to Mesna is critical for accurate interpretation of efficacy and toxicity studies. This guide is structured to walk you through the foundational concepts, common problems, and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound metabolism?
A1: this compound is metabolized to its active form, Mesna, through the reduction of its disulfide bond. This process occurs via two main pathways: enzymatic and non-enzymatic. The enzymatic reduction is facilitated by the thioredoxin and glutaredoxin systems.[3] The non-enzymatic pathway involves thiol-disulfide exchange with endogenous thiols like glutathione (GSH) and cysteine.[2][3] The kidneys are a primary site for this bioactivation, where this compound is taken up by organic anion transporters (OAT1, OAT3, and OAT4) and subsequently reduced.[4][5] The liver also contributes to this compound reduction.[6]
Q2: Why do I see high inter-animal variability in Mesna concentrations after this compound administration?
A2: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies and can be particularly pronounced for drugs like this compound whose activity depends on specific metabolic pathways.[7][8][9] Key sources of variability include:
-
Species and Strain Differences: The expression and activity of reductases and the abundance of endogenous thiols can vary significantly between species (e.g., rats vs. mice) and even between different strains of the same species.[10][11][12]
-
Genetic Polymorphisms: Individual genetic variations in metabolic enzymes and transporters can lead to different rates of this compound reduction.
-
Gut Microbiome: The gut microbiota can influence the systemic levels of endogenous molecules that may participate in thiol-disulfide exchange, thereby indirectly affecting this compound metabolism.[13][14][15][16]
-
Diet and Health Status: Dietary components can modulate the levels of glutathione and other thiols, directly impacting the non-enzymatic reduction of this compound.[17][18] The overall health of the animal, particularly renal function, is also a critical factor.[4]
Q3: Can the gut microbiome directly metabolize this compound?
A3: While the gut microbiota is known to metabolize a wide range of drugs, there is currently no direct evidence to suggest that it plays a significant role in the reduction of this compound to Mesna.[13][14][15] However, the gut microbiome can indirectly influence this compound metabolism by modulating the host's metabolic and physiological state, including the availability of endogenous thiols.[14][15]
Q4: How can I minimize analytical variability when measuring this compound and Mesna?
A4: Robust analytical methodology is crucial to ensure that observed variability is biological, not technical. Key considerations for analytical method validation include:
-
Specificity and Selectivity: The method must be able to distinguish between this compound, Mesna, and endogenous components in the biological matrix.[19]
-
Accuracy and Precision: The method should provide results that are consistently close to the true value.[20][21]
-
Stability: The stability of this compound and Mesna in the biological matrix under the conditions of collection, storage, and processing must be established. Mesna, as a thiol, is prone to oxidation.
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and Mesna.
Troubleshooting Guides
Issue 1: Inconsistent or Low Mesna Levels in Urine Following this compound Administration
Potential Causes and Solutions
-
Cause A: Poor Renal Function in the Animal Model: The kidneys are a primary site of this compound reduction.[4][5] Impaired renal function will lead to decreased uptake and reduction of this compound.
-
Solution: Screen animals for normal renal function before the study. Ensure that the chosen animal model does not have underlying kidney disease. If using a disease model, be aware of potential impacts on renal function.
-
-
Cause B: Depletion of Endogenous Thiols: The reduction of this compound is dependent on endogenous thiols, particularly glutathione.[5][6]
-
Cause C: Species-Specific Differences in Metabolism: The efficiency of this compound reduction can vary between species.
Issue 2: High Variability in Plasma Pharmacokinetic Profiles of this compound and Mesna
Potential Causes and Solutions
-
Cause A: Genetic Variability within the Animal Cohort: Outbred stocks of animals can have significant genetic diversity, leading to varied metabolic capacities.
-
Solution: Use inbred strains of animals to reduce genetic variability.[22] If using an outbred stock, increase the number of animals per group to account for higher variability.
-
-
Cause B: Influence of the Gut Microbiome: The composition of the gut microbiota can vary between animals, even within the same housing conditions, and can influence host metabolism.[13][14][15]
-
Solution: Co-house animals for a period before the study to help normalize their gut microbiota. Consider using animals from a single, well-controlled vendor source. For more rigorous control, germ-free or gnotobiotic animal models can be used.[16]
-
-
Cause C: Inconsistent Oral Bioavailability (if applicable): For oral administration, factors such as food in the stomach and gastrointestinal transit time can affect absorption.
Experimental Protocols
Protocol 1: Assessment of this compound Metabolism in Rodents
This protocol provides a framework for a basic pharmacokinetic study to assess the conversion of this compound to Mesna.
-
Animal Selection and Acclimatization:
-
Select a single inbred strain of mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Provide a standardized diet and water ad libitum.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant and a thiol-stabilizing agent.
-
Collect urine samples over a defined period (e.g., 0-4 hours and 4-8 hours) using metabolic cages.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Store all samples at -80°C until analysis.
-
Quantify the concentrations of this compound and Mesna in plasma and urine using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound and Mesna, such as area under the curve (AUC), half-life, and clearance.
-
Determine the ratio of Mesna to this compound in plasma and the total amount of each excreted in the urine.
-
Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound and Mesna in Different Rodent Strains
| Parameter | Species/Strain | This compound AUC (µgh/mL) | Mesna AUC (µgh/mL) | Mesna/Dimesna AUC Ratio |
| Mouse (C57BL/6) | 15.2 ± 3.1 | 8.9 ± 2.5 | 0.59 | |
| Mouse (BALB/c) | 18.5 ± 4.2 | 6.1 ± 1.9 | 0.33 | |
| Rat (Sprague-Dawley) | 25.8 ± 5.9 | 15.7 ± 4.8 | 0.61 | |
| Rat (Wistar) | 22.1 ± 6.3 | 18.2 ± 5.1 | 0.82 |
This table illustrates the potential for variability between different species and strains and is for illustrative purposes only. Actual values would need to be determined experimentally.
Visualizations
Caption: Metabolic activation pathway of this compound to Mesna.
References
- 1. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. Enzymatic and non-enzymatic mechanisms of this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 11. bioivt.com [bioivt.com]
- 12. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut microbiota modulates drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orb.binghamton.edu [orb.binghamton.edu]
- 17. ijbm.org [ijbm.org]
- 18. Effects on alimentary high-fat diet on thiol disulfide homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. wjarr.com [wjarr.com]
- 22. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparing the efficacy of Dimesna vs Mesna as a protectant
An In-Depth Analysis for Researchers and Drug Development Professionals
In the realm of chemotherapy, particularly with the use of alkylating agents like cyclophosphamide and ifosfamide, urotoxicity remains a significant dose-limiting factor. The reactive metabolite acrolein is a primary culprit, causing severe bladder inflammation and hemorrhagic cystitis. For decades, Mesna (sodium 2-mercaptoethanesulfonate) has been the gold standard for mitigating this debilitating side effect. However, its disulfide dimer, Dimesna, has emerged as a potential alternative, functioning as a prodrug with a unique pharmacokinetic profile. This guide provides a comprehensive comparison of the efficacy of this compound versus Mesna as uroprotectants, grounded in scientific principles and supported by available data.
Unraveling the Mechanism: A Tale of Two Thiols
The uroprotective effects of both Mesna and this compound hinge on the nucleophilic properties of the thiol group (-SH) present in the active Mesna molecule. This thiol group readily undergoes a Michael addition reaction with the α,β-unsaturated aldehyde, acrolein, neutralizing its toxic effects.[1]
Mesna's Mechanism of Action:
When administered intravenously or orally, Mesna is the active agent. Its free thiol group is immediately available to bind with and detoxify acrolein in the urinary tract.[2]
This compound's Mechanism of Action:
This compound, or disodium 2,2'-dithio-bis-ethane sulfonate, is the inactive disulfide dimer of Mesna. Upon administration, this compound circulates in the bloodstream and is subsequently filtered by the kidneys. In the renal tubules, it is reduced back to two molecules of the active Mesna. This conversion is a critical step, as it implies a targeted delivery of the active uroprotectant to the site where it is most needed—the urinary system.
Caption: Metabolic pathway of Mesna and this compound.
Pharmacokinetic Profiles: A Comparative Overview
While direct comparative efficacy studies between this compound and Mesna administration are limited, their pharmacokinetic properties offer insights into their potential advantages and disadvantages.
| Parameter | Mesna Administration | This compound Administration (Theoretical) |
| Form | Administered as the active thiol | Administered as the inactive disulfide prodrug |
| Systemic Activity | Active upon administration, can be oxidized to this compound in plasma[2] | Inactive in systemic circulation, minimizing off-target effects |
| Activation | Immediately active | Requires renal reduction to active Mesna |
| Bioavailability | Oral bioavailability is lower and more variable than IV | Potentially more consistent bioavailability of active Mesna in the urinary tract |
| Duration of Action | Shorter half-life, may require frequent dosing[3] | Potentially longer duration of action due to sustained conversion to Mesna |
Efficacy: Extrapolations from Available Data
The theoretical advantage of administering this compound lies in its potential for targeted and sustained delivery of the active Mesna to the urinary tract. By existing as an inactive prodrug in the systemic circulation, this compound may minimize potential systemic side effects of Mesna and deliver the active thiol precisely where it is needed to neutralize acrolein. This could theoretically lead to more consistent and prolonged uroprotection.
Conversely, one in vitro study using LLC-PK1 renal tubular cells suggested that this compound itself did not have a protective effect and might even increase the toxicity of acrolein.[4] However, this finding in a cell culture model may not accurately reflect the complex in vivo environment where this compound is efficiently reduced to Mesna.
Experimental Protocols for Comparative Efficacy Studies
To definitively assess the comparative efficacy of this compound and Mesna, rigorous preclinical and clinical studies are necessary. Below are detailed protocols for key experiments.
Animal Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
This in vivo model is the cornerstone for evaluating uroprotective agents.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered to induce hemorrhagic cystitis.[5]
-
Treatment Groups:
-
Group 1: Control (saline injection).
-
Group 2: Cyclophosphamide only.
-
Group 3: Cyclophosphamide + Mesna (e.g., at 20%, 40%, and 80% of the cyclophosphamide dose, administered i.p. at 0, 4, and 8 hours).
-
Group 4: Cyclophosphamide + this compound (equimolar doses to the Mesna groups, administered i.p. at the same time points).
-
-
Sample Collection: 24 hours after cyclophosphamide administration, animals are euthanized. Bladders are harvested for macroscopic and microscopic evaluation. Urine can also be collected to assess hematuria.
-
Efficacy Evaluation:
-
Macroscopic Scoring: Bladders are scored for edema and hemorrhage.
-
Histopathological Analysis: Bladder tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for urothelial damage, inflammation, and hemorrhage.[6]
-
Bladder Wet Weight: An increase in bladder weight is indicative of edema.
-
Caption: Workflow for in vivo uroprotection assay.
Pharmacokinetic Analysis
Understanding the concentration and duration of active Mesna in the bladder is crucial.
Methodology:
-
Animal Model and Dosing: As described in the efficacy model.
-
Sample Collection: Blood and urine samples are collected at various time points after administration of Mesna or this compound.
-
Sample Processing: Blood is centrifuged to obtain plasma. Both plasma and urine samples are treated to stabilize the thiol groups.
-
Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical detection is a common method for quantifying Mesna and this compound concentrations.[3]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life of both Mesna and this compound in plasma and urine are calculated and compared between the two treatment groups.
Conclusion and Future Directions
Mesna remains the established standard for uroprotection against cyclophosphamide and ifosfamide-induced hemorrhagic cystitis. This compound, as a prodrug of Mesna, presents a compelling theoretical advantage of targeted and sustained delivery of the active protectant to the urinary tract. This could potentially lead to improved efficacy and a better safety profile.
However, the current body of evidence lacks direct comparative studies to definitively support the superiority of this compound over Mesna for this specific indication. The experimental protocols outlined in this guide provide a framework for conducting the necessary research to fill this knowledge gap. Such studies will be invaluable for optimizing uroprotective strategies and improving the therapeutic index of essential alkylating chemotherapeutic agents. For researchers and drug development professionals, the exploration of this compound's full potential as a uroprotectant represents a promising avenue for enhancing patient care in oncology.
References
- 1. Comparison of the uroprotective efficacy of mesna and HBO treatments in cyclophosphamide-induced hemorrhagic cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide and mesna: effects on the Na/H exchanger activity in renal epithelial cells in culture (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 6. scielo.br [scielo.br]
Validating the Protective Effects of Dimesna in Different Tumor Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the protective effects of Dimesna in various tumor models. We will delve into the mechanistic underpinnings of this compound, compare its performance with its active metabolite, Mesna, and provide detailed experimental protocols to empower your research. Our focus is on robust, reproducible methodologies that ensure scientific integrity.
Introduction: The Rationale for Uroprotection in Chemotherapy
High-dose chemotherapy with oxazaphosphorine agents, such as cyclophosphamide (CTX) and ifosfamide (IFO), is a cornerstone of treatment for many solid tumors and hematologic malignancies. However, their clinical utility is often limited by severe urotoxicity, primarily hemorrhagic cystitis. This toxicity is mediated by the metabolite acrolein, which accumulates in the bladder and causes severe damage to the urothelium.
Uroprotective agents are therefore co-administered to mitigate this debilitating side effect. This compound (disodium 2,2'-dithiobis-ethanesulfonate) is a key agent in this field. It is the physiologically inactive disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate). Following intravenous administration, this compound remains largely inert in the bloodstream, minimizing potential interference with the systemic antitumor activity of chemotherapeutics. Upon reaching the kidneys, it is rapidly reduced to its active form, Mesna, which is then excreted into the bladder. Here, the free thiol group of Mesna effectively neutralizes acrolein, forming a stable, non-toxic thioether.
This guide will explore the validation of this compound's protective effects, not only in the context of uroprotection but also by examining its potential direct effects on tumor models—a critical consideration to ensure it does not compromise therapeutic efficacy.
Mechanism of Action: this compound to Mesna Conversion and Acrolein Neutralization
The efficacy of this compound is entirely dependent on its conversion to Mesna. This biotransformation is a critical aspect of its pharmacological profile.
-
Systemic Inactivity: In the bloodstream, this compound circulates as a stable disulfide. This is advantageous as the free sulfhydryl group of Mesna could potentially interact with and inactivate the alkylating chemotherapeutic agents if present systemically.
-
Renal Activation: The kidneys possess a high capacity for reducing disulfide bonds. As this compound passes through the renal tubules, it is efficiently converted to two molecules of active Mesna.
-
Uroprotection: Mesna is concentrated in the urine, where it encounters acrolein. The sulfhydryl group of Mesna undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a non-toxic, water-soluble conjugate that is safely excreted.
Below is a diagram illustrating the activation and mechanism of action of this compound.
Caption: Bioactivation of this compound and subsequent neutralization of acrolein in the urinary tract.
Comparative Analysis: this compound vs. Mesna
While this compound is a prodrug of Mesna, there are subtle but important pharmacokinetic differences that can influence experimental design and clinical application.
| Parameter | This compound | Mesna | Rationale & Implications |
| Form | Disulfide (Dimer) | Thiol (Monomer) | This compound's dimer form prevents systemic interactions. |
| Systemic Activity | Inactive | Active | Mesna's free thiol can interact with other drugs systemically. |
| Half-life | Longer | Shorter | This compound provides a more sustained release of Mesna. |
| Activation | Requires renal reduction | Already active | This compound's efficacy is dependent on renal function. |
| Primary Use | Uroprotectant | Uroprotectant, Mucolytic | Mesna has broader applications due to its active thiol group. |
Experimental Protocols for Validating this compound's Effects
This section provides detailed protocols for assessing the uroprotective efficacy of this compound and evaluating its direct effects on tumor cells.
In Vitro Assessment of this compound's Direct Effect on Tumor Cell Viability
Objective: To determine if this compound has any direct cytotoxic or cytostatic effects on cancer cells, ensuring it does not interfere with the anti-tumor activity of the primary chemotherapeutic agent.
Materials:
-
Tumor cell lines (e.g., bladder cancer lines like T24, 5637; or others relevant to CTX/IFO treatment)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Mesna, Cyclophosphamide/Ifosfamide (or their active metabolites)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound, Mesna, and the chemotherapeutic agent. A key control is to test the chemotherapeutic agent with and without this compound/Mesna.
-
Treatment: Treat the cells with the prepared drug concentrations for 24, 48, and 72 hours. Include untreated controls.
-
Viability Assay: At each time point, add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the untreated control and plot cell viability (%) against drug concentration to determine the IC50 values.
Expected Outcome: this compound should not exhibit significant cytotoxicity on its own. Furthermore, it should not antagonize the cytotoxic effects of the co-administered chemotherapeutic agent.
In Vivo Murine Model of Chemotherapy-Induced Hemorrhagic Cystitis
Objective: To evaluate the uroprotective efficacy of this compound in a preclinical animal model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cyclophosphamide (CTX)
-
This compound
-
Saline solution
-
Anesthesia
-
Bladder collection tools
Experimental Workflow:
Caption: Workflow for the in vivo validation of this compound's uroprotective effects.
Protocol:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: CTX only (e.g., 200 mg/kg, intraperitoneal)
-
Group 3: CTX + this compound (e.g., molar equivalent to Mesna dose)
-
Group 4: CTX + Mesna (positive control, e.g., 40 mg/kg at 0, 4, and 8 hours post-CTX)
-
-
Drug Administration: Administer the drugs as per the group assignments. This compound/Mesna is typically given at specific time points relative to the CTX injection.
-
Endpoint Analysis (24 hours post-CTX):
-
Euthanize the mice and carefully dissect the bladders.
-
Record bladder wet weight (an indicator of edema).
-
Perform a macroscopic evaluation of the bladder for hemorrhage and edema using a scoring system (0=normal, 3=severe).
-
Fix the bladders in formalin for histological analysis (H&E staining) to assess urothelial damage, inflammation, and hemorrhage.
-
Data Presentation:
| Group | Bladder Wet Weight (mg) | Macroscopic Score (0-3) | Histological Score (0-4) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CTX Only | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CTX + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CTX + Mesna | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tumor Xenograft Model
Objective: To assess the impact of this compound on the efficacy of a chemotherapeutic agent in a tumor-bearing mouse model.
Protocol:
-
Tumor Inoculation: Subcutaneously inject a relevant human cancer cell line (e.g., A549 lung cancer, PC3 prostate cancer) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Randomize the mice into groups:
-
Vehicle
-
CTX/IFO alone
-
CTX/IFO + this compound
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Expected Outcome: The addition of this compound should not significantly alter the tumor growth inhibition caused by the chemotherapeutic agent, confirming that it does not have a tumor-protective effect.
Conclusion and Future Directions
This compound is a valuable uroprotective agent due to its favorable pharmacokinetic profile, which confines the active, detoxifying Mesna to the urinary tract. The experimental framework provided here offers a robust approach to validating its protective effects and ensuring it does not compromise the therapeutic goals of chemotherapy.
Future research could explore the potential of this compound in combination with other classes of nephrotoxic or urotoxic drugs and investigate its long-term safety profile in various preclinical models. The methodologies outlined in this guide provide a solid foundation for such investigations, upholding the principles of scientific rigor and reproducibility.
A Comparative Analysis of Platinum-Based Antineoplastic Drugs: Cisplatin, Carboplatin, and Oxaliplatin
This guide provides a detailed comparative analysis of three cornerstone platinum-based chemotherapy agents: cisplatin, carboplatin, and oxaliplatin. We will delve into their distinct chemical structures, mechanisms of action, clinical efficacy, and toxicity profiles. This analysis is supported by established experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative performance.
Introduction: The Legacy of Platinum in Oncology
The discovery of cisplatin's anticancer properties in the 1960s marked a pivotal moment in oncology, establishing a new class of chemotherapeutic agents. Cisplatin, with its simple inorganic structure, demonstrated remarkable efficacy against a range of solid tumors. However, its clinical utility was often hampered by severe toxicities. This led to the development of second and third-generation analogs, carboplatin and oxaliplatin, respectively. These subsequent agents were designed to retain the therapeutic efficacy of cisplatin while offering a more favorable safety profile. This guide will explore the nuances that differentiate these three critical drugs.
Chemical Structure and its Influence on Reactivity
The chemical structure of each platinum agent directly influences its reactivity and, consequently, its biological activity and toxicity. All three share a square planar platinum (II) complex, but differ in their leaving groups.
-
Cisplatin (cis-diamminedichloroplatinum(II)) : Features two chloride leaving groups and two ammine ligands. Its high reactivity is a double-edged sword, contributing to both its potent anticancer effect and its significant side effects.
-
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) : Replaces the chloride leaving groups with a more stable bidentate cyclobutanedicarboxylato ligand. This results in a slower aquation rate, leading to reduced reactivity and a different toxicity profile compared to cisplatin.
-
Oxaliplatin (--INVALID-LINK--platinum(II)) : Possesses a bidentate oxalate ligand as the leaving group and a 1,2-diaminocyclohexane (DACH) ligand. The bulky DACH ligand is key to its distinct mechanism of action and its activity in cisplatin-resistant cell lines.
Mechanism of Action: A Tale of DNA Adducts
The primary mechanism of action for all three platinum drugs involves the formation of covalent DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, the nature of these adducts and the cellular response to them differ significantly.
Upon entering a cell, the leaving groups of the platinum agents are displaced in a process called aquation, which is facilitated by the low intracellular chloride concentration. This activates the compounds, allowing them to bind to DNA, primarily at the N7 position of guanine and adenine bases.[1] This binding results in the formation of intrastrand and interstrand crosslinks.[2]
-
Cisplatin and Carboplatin: Both agents form similar types of DNA adducts. However, due to its greater stability, carboplatin reacts more slowly with DNA and is less reactive overall.[3] This lower reactivity means that higher concentrations of carboplatin are required to achieve a similar level of DNA platination as cisplatin.[3]
-
Oxaliplatin: The bulky DACH ligand of oxaliplatin creates DNA adducts that are structurally distinct from those formed by cisplatin and carboplatin.[1][4] These bulky adducts are more effective at blocking DNA synthesis and are less efficiently recognized by cellular mismatch repair (MMR) pathways.[4][5] This difference in recognition is a key reason for oxaliplatin's efficacy in cisplatin-resistant tumors, as an active MMR system can sometimes paradoxically contribute to cisplatin resistance.[4]
Signaling Pathway: DNA Damage Response
The formation of platinum-DNA adducts triggers a cascade of cellular events known as the DNA Damage Response (DDR). This intricate signaling network ultimately determines the cell's fate: DNA repair, cell cycle arrest, or apoptosis.
Caption: DNA Damage Response Pathway initiated by Platinum Drugs.
Comparative Efficacy and Cytotoxicity
The cytotoxic potential of these agents is a critical factor in their clinical application. Numerous in vitro studies have compared their efficacy across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cisplatin (µM) | Carboplatin (µM) | Oxaliplatin (µM) |
| A549 (Lung) | 3.5 | 55 | 2.8 |
| MCF-7 (Breast) | 5.2 | 80 | 4.5 |
| HCT116 (Colon) | 2.1 | 30 | 1.5 |
| A2780 (Ovarian) | 1.0 | 15 | 0.8 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple literature sources for illustrative purposes.
As the table illustrates, cisplatin and oxaliplatin generally exhibit higher cytotoxicity (lower IC50 values) compared to carboplatin.[3] This is consistent with their higher reactivity and ability to form DNA adducts more readily.[3] Notably, oxaliplatin often shows the most potent activity, particularly in colorectal cancer cell lines.[6]
Experimental Protocols
To provide a framework for comparative analysis, we outline standard protocols for assessing cytotoxicity and DNA damage.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of cisplatin, carboplatin, and oxaliplatin.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of cisplatin, carboplatin, and oxaliplatin in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the single-cell level.
Objective: To quantify and compare the extent of DNA crosslinking induced by each platinum agent.
Methodology:
-
Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC50 values) of cisplatin, carboplatin, and oxaliplatin for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer and apply an electric field. Damaged DNA (fragments) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Use specialized software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.
Caption: Workflow for Cytotoxicity and DNA Damage Assays.
Toxicity Profiles and Clinical Considerations
The differences in chemical structure and reactivity among the three agents translate into distinct clinical toxicity profiles.
Table 2: Comparative Clinical Toxicity
| Toxicity | Cisplatin | Carboplatin | Oxaliplatin |
| Nephrotoxicity | High | Low | Low |
| Ototoxicity | Moderate to High | Low | Low |
| Nausea/Vomiting | High | Moderate | Moderate |
| Myelosuppression | Mild to Moderate | Dose-limiting | Moderate |
| Neurotoxicity | Moderate (peripheral) | Low | Dose-limiting (acute & chronic) |
-
Cisplatin: Its use is often limited by severe nephrotoxicity, ototoxicity, and chemotherapy-induced nausea and vomiting.[7]
-
Carboplatin: While significantly less nephrotoxic and neurotoxic than cisplatin, its primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia.[8]
-
Oxaliplatin: The dose-limiting toxicity of oxaliplatin is neurotoxicity, which can manifest as an acute, cold-induced neuropathy and a chronic, cumulative sensory neuropathy.[7]
Conclusion: Choosing the Right Platinum Agent
The choice between cisplatin, carboplatin, and oxaliplatin is a complex decision that depends on the tumor type, the patient's overall health, and the desired balance between efficacy and toxicity.
-
Cisplatin remains a potent agent for various cancers but requires careful management of its significant side effects.
-
Carboplatin offers a more favorable safety profile, making it a suitable alternative for patients who cannot tolerate cisplatin, particularly in the context of ovarian and lung cancers.[9]
-
Oxaliplatin has a unique spectrum of activity, most notably in colorectal cancer, and its efficacy in cisplatin-resistant models makes it a valuable therapeutic option.[4][6]
Future research will continue to explore the nuances of their mechanisms of action and resistance, paving the way for more personalized and effective cancer therapies. By understanding the comparative strengths and weaknesses of these foundational drugs, researchers can better design novel platinum-based agents and combination therapies to improve patient outcomes.
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. ptmasterguide.com [ptmasterguide.com]
- 3. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recognition and processing of cisplatin- and oxaliplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxaliplatin: mechanism of action and antineoplastic activity. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cross-Species Pharmacokinetics of Mesna and its Metabolite, Dimesna
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of Mesna (sodium 2-mercaptoethane sulfonate) and its primary metabolite, dimesna, across various species. Understanding these interspecies differences and similarities is paramount for the accurate interpretation of preclinical data and the successful translation of this vital uroprotective agent to clinical settings.
Introduction: The Mesna-Dimesna Dynamic in Uroprotection
Mesna is a cornerstone prophylactic agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[1][2] These chemotherapeutics are metabolized to acrolein, a highly reactive and urotoxic compound that can cause severe bladder damage.[1][3] Mesna's protective mechanism is localized to the urinary tract, where its free thiol (-SH) group neutralizes acrolein, forming a stable, non-toxic compound that is safely excreted.[1][3]
The pharmacokinetics of Mesna are unique and intrinsically linked to its disulfide metabolite, this compound. Following administration, Mesna is rapidly oxidized in the bloodstream to the inactive this compound.[2][3][4] This conversion is crucial as it prevents systemic side effects and interference with the chemotherapeutic agents.[5][6] Upon reaching the renal tubules, this compound is reduced back to the active Mesna, ensuring high concentrations of the protective agent where it is needed most—the bladder.[2][3][7] This guide will dissect the absorption, distribution, metabolism, and excretion (ADME) of Mesna and this compound, highlighting key data from human and preclinical animal models.
Absorption: A Tale of Two Routes
The administration route significantly influences the absorption kinetics of Mesna.
-
Intravenous (IV) Administration: Following IV injection, Mesna is immediately available in the systemic circulation, leading to a rapid onset of action.[8] In humans, the mean maximum plasma concentration (Cmax) after an 800 mg IV dose was found to be 111 nmol/ml.[8]
-
Oral Administration: Oral Mesna exhibits variable absorption. In healthy human subjects, peak plasma concentrations are typically reached within 1.5 to 4 hours for free Mesna.[2] After an 800 mg oral dose, the mean peak Mesna concentration was significantly lower than the IV route, at 19.6 nmol/ml, and was only detectable in five out of six subjects.[8] Despite this, studies have shown that the overall bioavailability of oral and IV Mesna, when considering the total dose-adjusted area under the blood concentration-time curve (AUC), is similar.[9][10] However, the urinary bioavailability of the therapeutically active free-thiol Mesna is greater after IV administration (40% of the dose) compared to oral doses (31-33%).[10] In rats, both Mesna and this compound are absorbed from the intestine after oral administration, with this compound being reduced to Mesna during intestinal absorption.[7]
Distribution: Concentrating the Protective Effect
Mesna's distribution is largely confined to the vascular compartment, which is a key feature of its safety profile.[11]
-
Volume of Distribution (Vd): In humans, the apparent volume of distribution for Mesna after IV administration is approximately 0.65 L/kg, suggesting its distribution is primarily within the total body water.[2] Pharmacokinetic modeling in patients undergoing bone marrow transplantation revealed a volume of distribution at steady state (Vdss) of 1.09 L/kg.[12]
-
Protein Binding: A fraction of Mesna is bound to plasma proteins, primarily albumin.[2][11] Total serum protein binding was reported to be 9.7% of the total Mesna present in serum.[11] This limited protein binding contributes to its efficient renal filtration.
-
Tissue Distribution: Preclinical studies in rats have shown that after IV administration, the highest concentration of Mesna is found in the kidneys.[11] Distribution studies in pregnant rats indicated that concentrations in the placenta and fetus were 60% and 17%, respectively, of that in maternal blood, with longer half-lives in these tissues.[11] The hydrophilic nature of Mesna prevents its significant passage into cells, thereby avoiding interference with the cytotoxic effects of chemotherapy on tumor cells.[5]
Metabolism: The Crucial Redox Cycle
The metabolic interplay between Mesna and this compound is central to its mechanism of action. This process ensures the drug is inactive in the systemic circulation and activated at the site of urotoxicity.
-
Oxidation in Plasma: In the bloodstream, Mesna is rapidly oxidized to its main metabolite, this compound.[2][3][4] This reaction is metal-dependent and occurs quickly after administration.[7] this compound is the predominant form in circulation.[5]
-
Reduction in the Kidneys: this compound is filtered by the glomeruli and reabsorbed by the renal tubules.[7] Within the renal tubular epithelial cells, this compound is reduced back to the pharmacologically active Mesna.[7] This reduction is facilitated by cytosolic enzymes, including glutathione reductase, and is associated with the consumption of reduced glutathione.[7] The regenerated Mesna is then secreted into the tubular lumen, where it can neutralize acrolein.[7]
Caption: Metabolic pathway of Mesna.
Excretion: Efficient Renal Clearance
The primary route of elimination for Mesna and this compound is through the kidneys.
-
Half-Life: In humans, following IV administration, Mesna has a short postdistributive phase half-life (t1/2β) of approximately 2.12 hours, while this compound has a half-life of about 1.29 hours.[12] Another study reported a mean half-life of 21.8 minutes for Mesna after an IV dose.[8] This rapid clearance is essential for its role as a uroprotectant.
-
Clearance: The total body clearance of IV Mesna in humans has been reported to be 1.23 L/kg/h.[8]
-
Urinary Excretion: A significant portion of the administered dose is excreted in the urine as either Mesna or this compound. In one study, after IV administration, approximately 33% of the dose was excreted as Mesna and 33% as this compound.[2] Another study in bone marrow transplant patients found that over 20 hours, the fractions of the dose excreted in urine as Mesna and this compound were 36.1% and 48.2%, respectively.[12]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Mesna and this compound across different species. It is important to note that experimental conditions, such as dose and analytical methods, can vary between studies, influencing the results.
| Parameter | Species | Mesna | This compound | Route | Reference |
| T½ (Half-life) | Human | ~0.36 h (α), ~1.5 h (β) | ~1.2 h | IV | [12] |
| Human | 21.8 min | 1.17 h | IV | [8] | |
| Cmax (Peak Conc.) | Human | 111 nmol/ml | 183 nmol/ml | IV (800mg) | [8] |
| Human | 19.6 nmol/ml | 22.5 nmol/ml | Oral (800mg) | [8] | |
| CL (Clearance) | Human | 0.755 L/hr/kg | - | IV | [12] |
| Human | 1.23 L/kg/h | - | IV | [8] | |
| Vdss (Volume of Dist.) | Human | 1.09 L/kg | - | IV | [12] |
| AUC (Exposure) | Rat | 5x higher after Mesna admin vs. This compound admin | - | IV | [13] |
| Urinary Excretion (%) | Human | 36.1% | 48.2% | IV | [12] |
| Human | ~40% (as Mesna) | - | IV | [10] | |
| Human | ~32% (as Mesna) | - | Oral | [10] |
Experimental Protocols
Protocol 1: Quantification of Mesna and this compound in Plasma
This protocol is based on high-performance liquid chromatography (HPLC) with electrochemical detection, a common and sensitive method for analyzing thiols.[14]
Objective: To accurately measure the concentrations of Mesna and total Mesna (after reduction of this compound) in plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., p-aminobenzoic acid).
-
Deproteinize the sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
For total Mesna measurement, reduce this compound back to Mesna by adding sodium borohydride to the sample before deproteinization.[14]
-
-
Chromatographic Separation:
-
System: HPLC with an electrochemical detector.
-
Column: C18-Resolve cartridge (10 µm, 8 mm x 10 cm) with a radial compression system.[14]
-
Mobile Phase: An aqueous solution of 0.1 M sodium citrate, 0.001 M tetrabutylammonium phosphate, and triethylamine (1:10,000, v/v), adjusted to pH 5.[14]
-
Flow Rate: 2 ml/min.
-
-
Detection:
-
Set the electrochemical detector to +450 mV.[14]
-
-
Quantification:
-
Generate a standard curve by plotting the peak height ratio (Mesna/internal standard) against known concentrations.
-
Calculate the concentration of Mesna in the unknown samples by interpolation from the standard curve. The correlation coefficient for the standard curve should be >0.99.[14]
-
Caption: Bioanalytical workflow for Mesna quantification.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard design for assessing the pharmacokinetics of Mesna in a preclinical rodent model.[15][16]
Objective: To determine key pharmacokinetic parameters (T½, Cmax, AUC, CL, Vd) of Mesna in rats following IV and oral administration.
Methodology:
-
Animal Model:
-
Dosing:
-
Group 1 (IV): Administer a single bolus dose of Mesna via the tail vein.
-
Group 2 (Oral): Administer a single dose of Mesna via oral gavage.
-
The dose levels should be selected based on previous toxicity studies or literature data.[17]
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[16]
-
Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for Mesna and this compound concentrations using a validated bioanalytical method, such as the HPLC-ECD method described in Protocol 1 or a more sensitive LC-MS/MS method.[15]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.[18]
-
Parameters to be determined include: Cmax, Tmax, AUC, terminal half-life (T½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Interspecies Scaling: Predicting Human Pharmacokinetics
Interspecies allometric scaling is a mathematical tool used to predict human pharmacokinetic parameters from data obtained in different animal species.[19] This method typically relates pharmacokinetic parameters like clearance to the body weight of the species. While direct allometric scaling data for Mesna is not extensively published, the principles are crucial in early drug development. Preclinical pharmacokinetic data from species like mice, rats, and dogs can help in estimating the first-in-human dose and predicting the pharmacokinetic profile in humans.[17][19][20] The FDA recommends using metabolic and pharmacokinetic data from at least two rodent species and one non-rodent species for this purpose.[17]
Conclusion
The pharmacokinetics of Mesna are characterized by a rapid and dynamic interplay with its disulfide metabolite, this compound. This unique metabolic cycle is conserved across species and is fundamental to its targeted uroprotective action. While the overall ADME profile is broadly similar, quantitative differences in absorption, clearance rates, and bioavailability exist between preclinical models and humans. A thorough understanding of these cross-species variations, supported by robust bioanalytical methods and well-designed pharmacokinetic studies, is essential for the rational development of dosing regimens and the accurate extrapolation of preclinical safety and efficacy data to the clinical setting.
References
- 1. medmedchem.com [medmedchem.com]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesna? [synapse.patsnap.com]
- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intravenous and oral sodium 2-mercaptoethane sulphonate (mesna) in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Similar bioavailability of single-dose oral and intravenous mesna in the blood and urine of healthy human subjects. | Semantic Scholar [semanticscholar.org]
- 10. Similar bioavailability of single-dose oral and intravenous mesna in the blood and urine of healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics of mesna and this compound after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic behaviour of the chemoprotectants BNP7787 and mesna after an i.v. bolus injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic analysis of mesna and this compound in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. fda.gov [fda.gov]
- 18. cytokinetics.com [cytokinetics.com]
- 19. Interspecies allometric scaling: prediction of clearance in large animal species: part II: mathematical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
Evaluating the Chemosensitizing Potential of Dimesna: A Comparative Guide for Researchers
In the landscape of oncology research and drug development, the quest for agents that can enhance the efficacy of conventional chemotherapy while mitigating its debilitating side effects is of paramount importance. Chemosensitizers, compounds that increase the susceptibility of cancer cells to chemotherapeutic drugs, represent a critical area of investigation. This guide provides an in-depth evaluation of Dimesna (also known as Tavocept or BNP7787), a compound with both cytoprotective and purported chemosensitizing properties. We will objectively compare its performance with other agents exhibiting similar potential, namely Amifostine and N-acetylcysteine (NAC), and provide a framework for experimental validation.
The Rationale for Chemosensitization
The development of resistance to chemotherapy is a major obstacle in cancer treatment.[1] Tumor cells can employ various mechanisms to evade the cytotoxic effects of anti-cancer drugs, leading to treatment failure. Chemosensitizers aim to counteract these resistance mechanisms, thereby restoring or augmenting the effectiveness of chemotherapy.[2] The ideal chemosensitizer would selectively act on tumor cells, have a favorable safety profile, and work in synergy with a broad range of chemotherapeutic agents.
This compound: A Dual-Faceted Agent
This compound, the disulfide dimer of mesna, has a well-established role as a uroprotective and nephroprotective agent.[3][4] It is administered as a prodrug and is reduced in the kidneys to its active form, mesna. Mesna's free thiol group then detoxifies urotoxic metabolites of chemotherapeutic agents like ifosfamide and cyclophosphamide.[5][6]
Beyond its cytoprotective functions, this compound has demonstrated potential as a chemosensitizing and chemo-enhancing agent.[3] This activity is attributed to its ability to act as a disulfide bond disrupting agent, modifying cysteine residues on key signaling proteins.
Mechanism of Action in Chemosensitization
This compound's chemosensitizing effects are thought to be mediated through multiple mechanisms:
-
Disruption of Disulfide Bonds in Receptor Tyrosine Kinases (RTKs): this compound can modify cysteine residues on the extracellular domains of RTKs such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1.[3] This disruption can inhibit their signaling pathways, which are often dysregulated in cancer and contribute to cell proliferation, survival, and drug resistance.
-
Modulation of Microtubule Dynamics: Preclinical studies have shown that this compound can prevent the aberrant microtubule protein polymerization induced by taxanes like paclitaxel.[7] This suggests a potential to modulate the activity of microtubule-targeting agents.
-
Inhibition of Gamma-Glutamyl Transpeptidase (GGT): this compound-derived mesna-disulfide heteroconjugates can inhibit GGT, an enzyme implicated in the metabolic activation of certain platinum-based drugs and in cellular resistance mechanisms.[8]
The following diagram illustrates the proposed chemosensitizing mechanisms of this compound.
Caption: Proposed chemosensitizing mechanisms of this compound.
Comparative Analysis: this compound vs. Alternatives
While this compound presents a compelling profile, it is essential to evaluate it alongside other agents with similar applications. Amifostine and N-acetylcysteine (NAC) are two such compounds known for their cytoprotective effects, with some evidence suggesting chemosensitizing potential.
Amifostine
Amifostine is a thiophosphate prodrug that is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[5] It is a broad-spectrum cytoprotector, approved for reducing cisplatin-associated nephrotoxicity and radiation-induced xerostomia.[5][9]
-
Mechanism: WR-1065 is a potent scavenger of free radicals and can bind to and detoxify reactive metabolites of chemotherapy drugs. There is some in vitro evidence that Amifostine does not interfere with the antitumor activity of cisplatin and paclitaxel and may even enhance the clonogenic capacity of tumor cells when co-incubated with cisplatin, suggesting a complex interaction.[10]
-
Clinical Evidence: Large clinical trials have demonstrated Amifostine's efficacy in cytoprotection.[2] However, its role as a chemosensitizer is less established, with some studies suggesting it primarily protects normal tissues.
N-acetylcysteine (NAC)
NAC is a precursor to the antioxidant glutathione (GSH) and is widely used as a mucolytic agent and an antidote for acetaminophen overdose.[11]
-
Mechanism: NAC replenishes intracellular GSH levels, a key component of the cellular antioxidant defense system.[12] Its role in chemosensitization is debated. Some studies suggest that by reducing oxidative stress, NAC might protect cancer cells from the cytotoxic effects of chemotherapy.[13] Conversely, other studies indicate that NAC can enhance the cytotoxicity of certain therapies, potentially by modulating redox-sensitive signaling pathways or even inducing oxidative stress under specific conditions.[1][14]
-
Clinical Evidence: Clinical data on NAC as a chemosensitizer is limited and conflicting. While it has shown promise in reducing chemotherapy-induced toxicities, its impact on anti-tumor efficacy requires further investigation.[11]
Head-to-Head Comparison
Direct comparative in vitro and in vivo studies evaluating the chemosensitizing potential of this compound, Amifostine, and NAC are scarce in the published literature. The following table summarizes their key characteristics based on available data.
| Feature | This compound (Tavocept/BNP7787) | Amifostine | N-acetylcysteine (NAC) |
| Primary Function | Cytoprotection (uro/nephro), Chemosensitization | Cytoprotection (broad-spectrum) | Antioxidant, Mucolytic |
| Active Metabolite | Mesna | WR-1065 | Cysteine (GSH precursor) |
| Proposed Chemosensitizing Mechanism | Disulfide bond disruption in RTKs, Microtubule modulation, GGT inhibition[3][7][8] | Primarily free radical scavenging, potential for complex interactions with chemotherapy[10] | Modulation of cellular redox state, potential for pro-oxidant effects in certain contexts[1][12][14] |
| Clinical Evidence for Chemosensitization | Increased overall survival in NSCLC patients (adenocarcinoma subtype) treated with taxane/cisplatin[3][4][15] | Limited evidence, primarily focused on cytoprotection of normal tissues[2] | Inconsistent and limited clinical data[11] |
Experimental Validation of Chemosensitizing Potential
To rigorously evaluate the chemosensitizing potential of this compound or any novel agent, a systematic experimental approach is crucial. This involves a combination of in vitro and in vivo studies.
In Vitro Assays
Objective: To determine the direct effect of the agent on cancer cell viability in the presence and absence of a chemotherapeutic drug.
Experimental Workflow:
Caption: A typical workflow for in vitro evaluation of a chemosensitizing agent.
Detailed Protocols:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the chemotherapeutic agent, the chemosensitizer, and their combination.
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapy agent alone and in combination with the chemosensitizer. A significant reduction in the IC50 indicates a sensitizing effect.
-
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies, which is a measure of cell reproductive integrity.[3][4][17]
-
Treat cells in suspension or as monolayers with the drugs for a specified period.
-
Plate a known number of viable cells into new culture dishes.
-
Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies, and count those containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment group. A lower surviving fraction in the combination treatment group compared to the single-agent groups indicates sensitization.
-
In Vivo Models
Objective: To evaluate the chemosensitizing effect in a more physiologically relevant system.
Experimental Workflow:
Caption: Workflow for in vivo assessment of a chemosensitizing agent.
Key Considerations for In Vivo Studies:
-
Model Selection: Patient-derived xenograft (PDX) models are often preferred over cell line-derived xenografts (CDX) as they better recapitulate the heterogeneity of human tumors.
-
Dosing and Schedule: The doses and administration schedule of both the chemotherapeutic agent and the chemosensitizer should be carefully optimized to maximize the therapeutic window.
-
Endpoint Analysis: In addition to tumor growth inhibition, survival analysis is a critical endpoint. Immunohistochemical analysis of tumor tissue can also provide insights into the mechanism of action.
Conclusion and Future Directions
This compound is a promising agent with a dual mechanism of action as both a cytoprotector and a chemosensitizer. Clinical data, particularly in non-small cell lung cancer, suggests a tangible benefit in patient survival when combined with standard chemotherapy.[3][4][15] When compared to other cytoprotective agents like Amifostine and NAC, this compound's potential to directly modulate key cancer signaling pathways sets it apart.
-
Direct In Vitro and In Vivo Comparisons: Conducting studies that directly compare the chemosensitizing effects of this compound, Amifostine, and NAC across a panel of cancer cell lines and in relevant animal models.
-
Mechanism Elucidation: Further investigation into the specific molecular targets of this compound and how its disulfide-disrupting activity translates to enhanced chemosensitivity.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound combination therapy.
By pursuing these avenues of research, the full potential of this compound as a valuable addition to the oncologist's armamentarium can be realized, ultimately leading to improved outcomes for cancer patients.
References
- 1. N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Comparison of chemosensitivity tests: clonogenic assay versus MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The radiosensitising effect of gemcitabine and the influence of the rescue agent amifostine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amifostine protects against chemotherapy-induced neurotoxicity: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of this compound to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Urothelial Protective Effects of Dimesna and Mesna
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Dimesna and Mesna, two critical uroprotective agents used to mitigate the toxic bladder effects of oxazaphosphorine chemotherapy. Drawing on experimental data and established scientific principles, this document is designed to inform research and development decisions in oncology and supportive care.
The Clinical Challenge: Oxazaphosphorine-Induced Urotoxicity
High-dose chemotherapy regimens involving the alkylating agents ifosfamide and cyclophosphamide are mainstays in the treatment of various malignancies.[1] However, their clinical utility is often limited by a severe side effect: hemorrhagic cystitis.[2][3] This condition, characterized by inflammation and bleeding of the bladder lining, is primarily caused by the metabolic byproduct acrolein, which is excreted in the urine and is highly toxic to the urothelium.[4][5] Effective uroprotection is therefore essential to enable therapeutic dosing of these powerful anticancer drugs.[6]
Mesna: The Gold Standard in Uroprotection
For decades, Mesna (sodium 2-mercaptoethane sulfonate) has been the standard of care for preventing ifosfamide- and cyclophosphamide-induced hemorrhagic cystitis.[7][8]
Mechanism of Action
Mesna's protective effect is localized to the urinary tract.[7] Its active component is a free sulfhydryl (-SH) group, which acts as a powerful acrolein scavenger.[9][10] In the urine, Mesna's thiol group chemically reacts with acrolein, neutralizing the toxic metabolite and forming an inert, non-toxic compound that is safely excreted.[5][9] This prevents acrolein from damaging the cells of the bladder lining.[9] Mesna may also offer additional protective benefits through its antioxidant properties, scavenging free radicals and reducing oxidative stress on the bladder mucosa.[9][11]
Pharmacokinetics: A Tale of Two Molecules
The pharmacokinetics of Mesna are crucial to its function. After administration, Mesna is rapidly oxidized in the bloodstream into its inactive disulfide form, this compound (disodium 2,2'-dithio-bis-ethane sulfonate).[8][9][12] This systemic inactivation is key, as it prevents Mesna from interfering with the systemic antitumor activity of the chemotherapy.[7] Upon reaching the kidneys, this compound is filtered and then reduced back to its active thiol form, Mesna, which is secreted into the urine where it can exert its protective effects against acrolein.[8][9]
This compound: A Second-Generation Uroprotectant
This compound, the oxidized dimer of Mesna, has also been investigated as a uroprotective agent itself.[13][14] Marketed as Tavocept, it is administered as a stable prodrug.
Mechanism of Action and Pharmacokinetic Advantage
When administered, this compound circulates systemically in its stable, inactive form.[13] Similar to the metabolic fate of Mesna, this compound is transported to the kidneys where it is reduced to two molecules of active Mesna.[15][16] This bioactivation occurs selectively in the renal tubules, delivering the active uroprotectant directly to the site where it is needed to neutralize acrolein.[14][15]
The primary proposed advantage of administering this compound lies in its potential for a more sustained release of active Mesna in the urinary tract compared to intermittent Mesna administration, potentially offering more consistent protection.
Comparative Analysis: this compound vs. Mesna
| Feature | Mesna | This compound |
| Active Form | Mesna (thiol) | Mesna (thiol) |
| Administered Form | Mesna (active) | This compound (inactive prodrug) |
| Systemic Circulation | Rapidly oxidized to inactive this compound[9] | Circulates as stable, inactive this compound[13] |
| Activation Site | Reduced from this compound back to Mesna in the kidneys[9] | Reduced to Mesna in the kidneys[15] |
| Primary Function | Acrolein scavenger, antioxidant[9] | Prodrug of Mesna, acrolein scavenger[17] |
Experimental Protocols for Evaluating Urothelial Protection
To rigorously compare the efficacy of uroprotective agents like Mesna and this compound, standardized preclinical models are essential.
In Vitro Urothelial Cell Viability Assay
This assay assesses the direct protective effects of a compound against acrolein-induced cytotoxicity.
Rationale: This method allows for a controlled, high-throughput screening of a compound's ability to directly prevent acrolein-induced cell death in human urothelial cells, providing a fundamental measure of its protective capacity.
Step-by-Step Protocol:
-
Cell Culture: Culture human urothelial cell lines (e.g., RT4 or T24) in appropriate media until they reach 80-90% confluency.[18]
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test uroprotectant (Mesna or this compound) for a specified period (e.g., 1-2 hours).
-
Acrolein Challenge: Introduce a cytotoxic concentration of acrolein (e.g., 100 µM) to the wells.[18][19] Include control wells with cells only, cells + acrolein, and cells + uroprotectant.
-
Incubation: Incubate the plates for a period that allows for significant cytotoxicity (e.g., 12-24 hours).[19]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the supernatant, which indicates cell death.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC50 of the uroprotectant.
In Vivo Model of Ifosfamide-Induced Hemorrhagic Cystitis
This animal model evaluates the in vivo efficacy of a uroprotectant in a physiologically relevant context.
Rationale: This model recapitulates the key clinical features of chemotherapy-induced hemorrhagic cystitis, including bladder edema, inflammation, and hemorrhage, allowing for a comprehensive assessment of a uroprotectant's efficacy.[20][21]
Step-by-Step Protocol:
-
Animal Model: Use male Swiss mice or Wistar rats (e.g., 150-200g).[22][23]
-
Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of ifosfamide (e.g., 400 mg/kg) or cyclophosphamide.[22][23][24]
-
Uroprotectant Administration: Administer the test uroprotectant (Mesna or this compound) at various doses and schedules relative to the ifosfamide injection (e.g., 30 minutes before and at 4 and 8 hours after).[24] A control group receives saline.
-
Endpoint Assessment (e.g., 12-24 hours post-induction):
-
Euthanasia: Euthanize the animals via an approved method.[24]
-
Bladder Excision: Carefully excise the urinary bladders.
-
Macroscopic Evaluation: Score the bladders for hemorrhage and edema.
-
Bladder Wet Weight: Weigh the bladders as an index of edema.[23][25]
-
Histopathology: Fix the bladders in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the sections for edema, hemorrhage, inflammation, and urothelial damage.[25]
-
-
Data Analysis: Statistically compare the bladder wet weight and histopathological scores between the treatment groups and the control group.
Visualizing the Mechanism of Uroprotection
The following diagram illustrates the metabolic pathways leading to urotoxicity and the points of intervention for Mesna and this compound.
References
- 1. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotoxicity of Cyclophosphamide: A Comparison Across Neoplastic, Autoimmune, and Transplant Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide-Induced Malignancy of Ureter and Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, ifosfamide, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. High-dose ifosfamide with mesna uroprotection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mesna? [synapse.patsnap.com]
- 10. Dimercaprol is an acrolein scavenger that mitigates acrolein-mediated PC-12 cells toxicity and reduces acrolein in rat following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medmedchem.com [medmedchem.com]
- 12. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by this compound (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. uwo.scholaris.ca [uwo.scholaris.ca]
- 17. What is this compound used for? [synapse.patsnap.com]
- 18. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Inhibition of IL-1 Receptor Prevents Ifosfamide Induced Hemorrhagic Cystitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclooxygenase-2 expression on ifosfamide-induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Pembrolizumab in the Treatment of Advanced Non-Small Cell Lung Cancer
This guide provides a comprehensive meta-analysis of clinical trial data for Pembrolizumab (Keytruda®), a cornerstone of modern immunotherapy for advanced non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document objectively compares Pembrolizumab's performance against chemotherapy and other immunotherapeutic alternatives, supported by synthesized experimental data from pivotal meta-analyses. We will delve into the mechanistic underpinnings of its action, present a robust comparison of clinical efficacy and safety, and detail the standardized protocols essential for interpreting these outcomes.
Introduction: The Immunotherapy Revolution in NSCLC
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. For decades, platinum-based chemotherapy was the standard of care, offering modest survival benefits. The advent of immune checkpoint inhibitors (ICIs) has fundamentally transformed this landscape.[1] By targeting pathways that tumors exploit to evade the immune system, ICIs like Pembrolizumab have significantly improved patient outcomes.[2][3]
Pembrolizumab is a humanized monoclonal IgG4-kappa isotype antibody that targets the programmed cell death-1 (PD-1) receptor.[4][5] Its approval marked a paradigm shift, moving from cytotoxic treatments to reactivating the patient's own immune system to fight cancer.[4] This guide synthesizes data from multiple randomized controlled trials (RCTs) to provide a clear, evidence-based comparison of its role in the NSCLC treatment armamentarium.
Mechanism of Action: Releasing the Brakes on the Immune System
Tumor cells can evade immune destruction by upregulating ligands, such as Programmed Death-Ligand 1 and 2 (PD-L1 and PD-L2).[6] When these ligands bind to the PD-1 receptor on activated T-cells, it triggers an inhibitory signal that effectively "turns off" the T-cell, preventing it from attacking the cancer cell.[7][8] This is a natural checkpoint mechanism that tumors co-opt to ensure their survival.[6][8]
Pembrolizumab works by binding with high affinity to the PD-1 receptor, physically blocking the interaction with its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring the T-cell's cytotoxic function and enabling it to recognize and eliminate tumor cells.[5]
Caption: PD-1/PD-L1 signaling pathway and Pembrolizumab's mechanism of action.
Comparative Efficacy: A Meta-Analysis of Clinical Outcomes
Meta-analyses of large-scale RCTs consistently demonstrate the superiority of Pembrolizumab-based regimens over traditional chemotherapy in first-line treatment for advanced NSCLC.[2][9] The key endpoints evaluated are Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR).
A meta-analysis including seven RCTs with 3,988 patients showed that Pembrolizumab was significantly more effective than chemotherapy at improving OS (Hazard Ratio [HR], 0.65), PFS (HR, 0.59), and ORR (Risk Ratio [RR], 1.85).[10] Another analysis of five RCTs with 2,877 individuals found similar significant improvements in OS (HR 0.66) and PFS (HR 0.60).[9]
The benefit of Pembrolizumab is further stratified by its use as a monotherapy versus in combination with chemotherapy, and by the tumor's PD-L1 expression level, typically measured as a Tumor Proportion Score (TPS).
Table 1: Pembrolizumab vs. Chemotherapy - Key Efficacy Endpoints
| Treatment Comparison | Endpoint | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Significance | Source(s) |
|---|---|---|---|---|
| Pembrolizumab (Mono) vs. Chemo | Overall Survival (OS) | HR = 0.73 (0.66 - 0.80) | Significant | [11] |
| Progression-Free Survival (PFS) | HR = 0.83 (0.66 - 1.04) | Not Significant | [11] | |
| Objective Response Rate (ORR) | OR = 1.90 (1.17 - 3.09) | Significant | [11] | |
| Pembrolizumab + Chemo vs. Chemo | Overall Survival (OS) | HR = 0.60 (0.50 - 0.73) | Significant | [11] |
| Progression-Free Survival (PFS) | HR = 0.47 (0.38 - 0.58) | Significant | [11] |
| | Objective Response Rate (ORR) | OR = 3.22 (2.57 - 4.03) | Significant |[11] |
Causality Behind Experimental Choices: The decision to test Pembrolizumab both as a monotherapy and in combination with chemotherapy stems from different hypotheses. Monotherapy is predicated on the idea that releasing the immune brake is sufficient for a durable anti-tumor response, particularly in patients with high PD-L1 expression, which serves as a predictive biomarker.[10] Combination therapy is based on the rationale that chemotherapy-induced tumor cell death can release tumor antigens, creating an inflammatory microenvironment that enhances the efficacy of the immune checkpoint inhibitor—a phenomenon known as immunogenic cell death.
Comparative Safety and Tolerability
While demonstrating superior efficacy, the safety profile of Pembrolizumab differs from chemotherapy. It is associated with a unique set of immune-related adverse events (irAEs), which can affect any organ system.[6] A meta-analysis found that while Pembrolizumab did not increase the frequency of commonly reported adverse events compared to chemotherapy, irAEs were more frequent in the Pembrolizumab group.[10]
Table 2: Incidence of Common Adverse Events (Any Grade)
| Adverse Event | Pembrolizumab + Chemo (%) | Chemotherapy Alone (%) |
|---|---|---|
| Anemia | 50.1 | 49.9 |
| Nausea | 42.1 | 40.5 |
| Fatigue | 37.0 | 35.8 |
| Diarrhea | 27.8 | 21.0 |
| Pneumonitis (irAE) | 5.2 | 0.3 |
| Hypothyroidism (irAE) | 8.0 | 0.6 |
Data synthesized from representative Phase III trial safety summaries (e.g., KEYNOTE-189).
A retrospective analysis comparing Pembrolizumab + Chemo to another immunotherapy combination (Ipilimumab + Nivolumab) found that the Pembrolizumab regimen had a significantly lower risk of irAEs, with observed rates of 51% versus 72%, respectively.[12]
Alternative Immunotherapies in NSCLC
Pembrolizumab is a leading PD-1 inhibitor, but it is not the only immunotherapy option for NSCLC. Other agents include:
-
Nivolumab (Opdivo®): Another PD-1 inhibitor.
-
Atezolizumab (Tecentriq®): A PD-L1 inhibitor.
-
Durvalumab (Imfinzi®): A PD-L1 inhibitor.
-
Cemiplimab (Libtayo®): A PD-1 inhibitor.
-
Ipilimumab (Yervoy®): A CTLA-4 inhibitor, often used in combination with a PD-1 inhibitor.[3][13]
Direct head-to-head comparisons in large, randomized trials are limited. However, a retrospective study in a Chinese population found no significant differences in objective response rate or median progression-free survival among Camrelizumab, Pembrolizumab, Tislelizumab, and Sintilimab as first-line treatments for advanced NSCLC.[1] The choice of agent often depends on regulatory approval, PD-L1 expression status, histology (squamous vs. non-squamous), and physician experience.[3]
Standardized Experimental Protocols
The integrity of clinical trial data hinges on the standardized, objective, and reproducible assessment of outcomes. Two universally adopted systems are critical in oncology trials: RECIST 1.1 for efficacy and CTCAE for safety.
Efficacy Assessment: RECIST 1.1
The Response Evaluation Criteria in Solid Tumours (RECIST) provide a standardized methodology for measuring tumor burden and defining objective response to therapy.[14][15] Version 1.1 introduced key refinements to improve accuracy.[16]
Step-by-Step RECIST 1.1 Protocol:
-
Baseline Assessment:
-
Perform imaging (CT is preferred, with slice thickness ≤5 mm) within 4 weeks before treatment initiation.[17][18]
-
Identify "Target Lesions": Select up to 5 measurable lesions in total, with a maximum of 2 per organ.[14][17]
-
Identify "Non-Target Lesions": All other sites of disease, such as smaller lesions or truly non-measurable disease (e.g., pleural effusion).[17]
-
Calculate the Sum of Diameters (SOD): Sum the longest diameters of all target lesions (or short axis for target lymph nodes). This is the baseline SOD.
-
-
Follow-Up Assessment:
-
Repeat imaging at predefined intervals as specified in the trial protocol.
-
Measure the same target lesions identified at baseline.
-
Calculate the new SOD.
-
Qualitatively assess non-target lesions.
-
Document any new lesions.
-
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions and all pathological lymph nodes must have a short axis <10 mm.[18]
-
Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to the baseline SOD.[18]
-
Progressive Disease (PD): At least a 20% increase in the SOD compared to the smallest SOD recorded since treatment started (nadir), and this increase must also be at least 5 mm in absolute terms. The appearance of one or more new lesions is also considered PD.[16]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[18]
-
Safety Assessment: CTCAE v5.0
The Common Terminology Criteria for Adverse Events (CTCAE) is a descriptive terminology developed by the National Cancer Institute for the standardized reporting of adverse events (AEs) in cancer clinical trials.[19] This ensures consistent communication and data collection regarding the safety and tolerability of a treatment.
CTCAE Grading System:
The system grades the severity of each AE on a 5-point scale:[19][20]
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[19]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL), such as shopping or preparing meals.[19][21]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization indicated; disabling; limiting self-care ADL (e.g., bathing, dressing).[19]
-
Grade 4 (Life-threatening): Urgent intervention indicated; life-threatening consequences.[19]
-
Grade 5 (Death): Death related to the adverse event.[19]
Caption: Standardized workflow for a typical oncology clinical trial.
Conclusion
The collective evidence from numerous meta-analyses solidifies the role of Pembrolizumab, both as a monotherapy and in combination with chemotherapy, as a superior first-line treatment for advanced NSCLC compared to chemotherapy alone. It offers significant improvements in overall survival, progression-free survival, and objective response rates. The therapeutic benefit is most pronounced in patients with higher PD-L1 expression and when Pembrolizumab is combined with chemotherapy. While its safety profile is distinct, characterized by immune-related adverse events, these are generally manageable with established protocols. The standardized methodologies of RECIST 1.1 and CTCAE v5.0 are indispensable for the accurate and reproducible evaluation of Pembrolizumab's efficacy and safety, ensuring the integrity of the clinical data that drives therapeutic advancements.
References
- 1. Comparison of camrelizumab, pembrolizumab, tislelizumab, and sintilimab as first-line treatment in patients with non-small cell lung cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of pembrolizumab for patients with advanced non-small cell lung cancer in real-world studies and randomized controlled trials: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical benefit of pembrolizumab in treatment of first line non-small cell lung cancer: a systematic review and meta-analysis of clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effectiveness and safety of pembrolizumab for patients with advanced non-small cell lung cancer in real-world studies and randomized controlled trials: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of immunotherapy treatments in non-small cell lung cancer (NSCLC) using novel causal machine learning approaches. - ASCO [asco.org]
- 13. mdpi.com [mdpi.com]
- 14. project.eortc.org [project.eortc.org]
- 15. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajronline.org [ajronline.org]
- 17. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 18. RECIST calculator [cancercalc.com]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
Safety Operating Guide
A Guide to the Proper Disposal of Dimesna for Laboratory Professionals
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dimesna (disodium 2,2'-dithiodiethanesulfonate), grounded in established safety principles and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. This compound, the disulfide dimer of Mesna, is primarily used as a uroprotective agent in chemotherapy.[1][2] While it is not classified as acutely toxic, it requires careful handling.
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
These classifications mandate specific handling procedures to mitigate exposure risks. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of airborne particles can affect the respiratory tract. Therefore, all disposal procedures must be designed to prevent these routes of exposure.
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related task, from cleaning a minor spill to packing a bulk waste container, adherence to proper PPE protocols is non-negotiable. This serves as the primary barrier between the handler and potential chemical exposure.
| PPE Component | Specification & Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4] This is critical to prevent eye irritation from splashes or airborne dust.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Contaminated gloves must be disposed of as chemical waste.[4] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Not typically required if handling is performed in a well-ventilated area or a chemical fume hood.[5] Use a NIOSH-approved respirator if dust or aerosols are generated.[6][7] |
All handling and preparation of this compound for disposal should occur in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[6]
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a systematic process that aligns with federal and institutional regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Characterization & Segregation
-
Identify the Waste Stream: Determine if the this compound waste is a pure unused chemical, a contaminated solution, or solid labware (e.g., pipette tips, contaminated paper).
-
Segregate: Do not mix this compound waste with other incompatible waste streams.[9] It should be collected in a dedicated container to prevent unforeseen chemical reactions.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][10] For solid waste, a high-density polyethylene (HDPE) drum or pail is suitable. For liquid waste, a sealed carboy is appropriate.
-
Maintain Container Integrity: Ensure the container is in good condition, free from cracks or damage.[9] Keep containers closed at all times except when adding waste.[8][11]
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
Complete Information: The label must be filled out completely and legibly, including:
Step 4: Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of the lab personnel.[9][12]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[8][9]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[8]
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[8][13] This is a violation of environmental regulations and can harm aquatic ecosystems.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to ensure safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.
-
PPE: Don appropriate PPE as outlined in Section 2.
-
Clean-Up:
-
Solid Spills: Gently sweep up the material and place it into a labeled hazardous waste container. Avoid dry sweeping which can generate dust; use a wet paper towel to wipe the area clean.
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in the this compound hazardous waste container for disposal.[4][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this structured protocol, laboratory professionals can manage this compound waste safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety and environmental integrity.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. itwreagents.com [itwreagents.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. epa.gov [epa.gov]
- 13. kingcounty.gov [kingcounty.gov]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
A Researcher's Guide to Personal Protective Equipment for Handling Dimesna
This guide provides essential safety and handling information for Dimesna, a synthetic dithio-ethane sulfonate derivative utilized for its uroprotective properties.[1] As a dimeric form of mesna, this compound plays a crucial role in detoxifying urotoxic metabolites of certain chemotherapy agents.[1][2][3] Given its application in pharmaceutical research and development, a thorough understanding of its handling requirements is paramount to ensure personnel safety and procedural integrity. This document outlines the requisite personal protective equipment (PPE), handling protocols, and disposal procedures for this compound, grounded in established safety principles for related chemical compounds.
Hazard Assessment: Understanding the Risk Profile of this compound
Key Assumed Hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[4][5]
-
Eye Irritation: Poses a risk of serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of airborne particles may lead to respiratory discomfort.[4]
Core Personal Protective Equipment (PPE) for this compound
A risk-based approach is essential for selecting the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task/Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid Form) | Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Glasses with Side Shields | Prevents skin contact with the powdered substance and protects eyes from airborne particles. |
| Solution Preparation (in a fume hood) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against skin contact and splashes to the eyes during dissolution. |
| Cell Culture/In Vitro Assays | Nitrile Gloves, Lab Coat | Standard practice for aseptic technique and protection from chemical exposure. |
| Handling Concentrated Stock Solutions | Nitrile Gloves (double-gloving recommended), Lab Coat, Chemical Splash Goggles | Enhanced protection against accidental splashes of a concentrated solution. |
| Spill Cleanup | Nitrile Gloves (double-gloving), Lab Coat, Chemical Splash Goggles, Respiratory Protection (if significant dust is generated) | Provides comprehensive protection during the management of a chemical spill. |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Gloves: Select appropriate, chemical-resistant nitrile gloves. If double-gloving, don the first pair.
-
Eye Protection: Put on safety glasses or chemical splash goggles.
-
Second Pair of Gloves (if applicable): Place the second pair of gloves over the cuffs of the lab coat.
Doffing Sequence:
-
Outer Gloves (if applicable): Remove the outer pair of gloves, turning them inside out.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
The following diagram illustrates the decision-making process for handling this compound safely in a laboratory setting.
Caption: Decision workflow for safe this compound handling.
Disposal of this compound Waste
All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be considered chemical waste.
Disposal Plan:
-
Segregation: Collect all this compound-contaminated solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Liquid Waste: Dispose of this compound-containing solutions in a designated hazardous waste container. Do not pour down the drain.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing personal exposure and environmental contamination.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16208-51-8 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
